molecular formula C5H12ClNS B1355278 Piperidine-4-thiol hydrochloride CAS No. 99201-86-2

Piperidine-4-thiol hydrochloride

Cat. No.: B1355278
CAS No.: 99201-86-2
M. Wt: 153.67 g/mol
InChI Key: ZVMBSTCFPATRKJ-UHFFFAOYSA-N
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Description

Piperidine-4-thiol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNS and its molecular weight is 153.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

piperidine-4-thiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMBSTCFPATRKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543922
Record name Piperidine-4-thiol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99201-86-2
Record name Piperidine-4-thiol--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name piperidine-4-thiol hydrochloride
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Foundational & Exploratory

A Comprehensive Technical Guide to Piperidine-4-thiol Hydrochloride: Physicochemical Properties and Experimental Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of piperidine-4-thiol hydrochloride, a crucial building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical understanding of the compound's core physical properties, the rationale behind its characterization, and the experimental protocols necessary for its reliable use in a laboratory setting. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[1][2][3][4] The addition of a thiol group at the 4-position introduces a reactive nucleophilic center, making this compound a versatile intermediate for creating novel molecular entities.[5]

Core Physicochemical & Structural Properties

This compound is valued for its specific combination of a basic heterocyclic amine and a reactive thiol functional group. As a hydrochloride salt, it exhibits enhanced stability and solubility in aqueous media compared to its free base form, which is a critical consideration for many synthetic and biological applications.[5]

Structural and Molecular Data

The fundamental identity of this compound is defined by its molecular structure and associated identifiers.

  • Chemical Structure: A visual representation of the chemical structure.

  • Key Identifiers and Properties: A summary of the compound's essential data is presented below. This table serves as a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 99201-86-2[6][7]
Molecular Formula C₅H₁₂ClNS[5][6]
Molecular Weight 153.67 g/mol [6]
Appearance White to off-white crystalline solid (typical)Inferred
Melting Point Data not widely reported; related piperidine hydrochlorides melt >200 °C[8]
Boiling Point 221.7°C at 760 mmHg[6]
Solubility Soluble in water; soluble in alcohols.[5][9]Inferred
InChI InChI=1/C5H11NS.ClH/c7-5-1-3-6-4-2-5;/h5-7H,1-4H2;1H[5][6]

Spectroscopic and Analytical Characterization

The structural integrity of this compound must be rigorously confirmed before its use in sensitive applications like drug synthesis. A multi-technique spectroscopic approach provides a comprehensive and self-validating system for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.

  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Protons on the piperidine ring typically appear as complex multiplets in the aliphatic region (approx. 1.5-3.5 ppm).[8] The proton attached to the thiol group (-SH) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. The N-H proton of the hydrochloride salt would also be present, often as a broad peak.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the non-equivalent carbons of the piperidine ring. The carbon atom bearing the thiol group would be shifted downfield compared to the other CH₂ groups due to the influence of the sulfur atom.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups.

  • N-H Stretch: A broad and strong absorption band is expected in the 2700-3300 cm⁻¹ region, characteristic of the ammonium salt (R₃N⁺-H).

  • S-H Stretch: A weak but sharp absorption band is anticipated around 2550-2600 cm⁻¹, indicative of the thiol group. This peak's presence is a critical diagnostic marker.

  • C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Under electrospray ionization (ESI+), the expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 118.07.[10] The loss of the hydrochloride is typical during ionization. Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the piperidine ring.

Experimental Workflows and Protocols

The following protocols describe standard methodologies for verifying the physical properties of this compound. Adherence to these procedures ensures data reliability and consistency.

General Characterization Workflow

A logical workflow is critical for efficient and thorough characterization of an incoming chemical sample.

G cluster_0 Sample Reception & Initial Checks cluster_1 Physical Property Determination cluster_2 Spectroscopic Confirmation cluster_3 Final Approval A Receive Sample (Piperidine-4-thiol HCl) B Visual Inspection (Color, Form) A->B C Check Documentation (CAS, Lot No.) B->C D Melting Point Determination C->D F NMR Spectroscopy (¹H, ¹³C) C->F E Solubility Test (H2O, EtOH, DCM) I Data Analysis & Structure Confirmation E->I G IR Spectroscopy F->G H Mass Spectrometry G->H H->I J Approve for Use I->J

Caption: Workflow for chemical identity and purity verification.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

  • Sample Preparation: Finely grind a small amount of the crystalline solid.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Measurement: Heat the sample at a rapid rate (10-15 °C/min) to determine an approximate melting range.

  • Refined Measurement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) as the temperature approaches the previously determined range.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Protocol: Qualitative Solubility Assessment

Causality: Understanding solubility is paramount for selecting appropriate solvents for reactions, purifications, and biological assays. As a salt, high polarity solvents are expected to be effective.

  • Setup: Arrange a series of labeled test tubes, each containing a target solvent (e.g., deionized water, ethanol, dichloromethane, hexane).

  • Addition: Add approximately 10 mg of this compound to each test tube.

  • Observation: Vortex each tube for 30 seconds and observe. Record whether the solid dissolves completely, partially, or not at all.

  • Classification: Classify the solubility as "soluble" (>1 mg/mL), "sparingly soluble," or "insoluble."

Safety, Handling, and Storage

Proper handling ensures laboratory safety and maintains the chemical integrity of the compound.

  • Safety Precautions: Thiols can have strong odors and may be toxic. All handling should be performed in a well-ventilated fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12][13]

  • Stability and Storage: The compound is hygroscopic and sensitive to oxidation (the thiol can form disulfides).[5][14] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.

The logical relationship between the compound's properties and its handling requirements is crucial.

G node1 Property Thiol (-SH) Group Hydrochloride Salt Crystalline Solid node2 Implication Susceptible to Oxidation Hygroscopic & Water Soluble Potential Dust Inhalation node1:f1->node2:f1 Reactivity node1:f2->node2:f2 Polarity node1:f3->node2:f3 Physical Form node3 Handling Requirement Store under Inert Gas Store in Desiccator / Dry Place Handle in Fume Hood node2:f1->node3:f1 node2:f2->node3:f2 node2:f3->node3:f3

Caption: Relationship between properties and handling protocols.

References

  • This compound (C5H11NS) - PubChemLite. [Link]

  • 7 - SAFETY DATA SHEET. [Link]

  • Piperidine | Solubility of Things. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. [Link]

  • Piperidine - Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

Sources

An In-depth Technical Guide to Piperidine-4-thiol Hydrochloride: Synthesis, Analysis, and Core Principles for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of piperidine-4-thiol hydrochloride (CAS No: 99201-86-2), a versatile heterocyclic building block pivotal in medicinal chemistry and drug development. Designed for researchers and scientists, this document moves beyond simple data recitation to explain the causality behind the synthetic and analytical methodologies, ensuring a deeper understanding of the compound's behavior and application.

Introduction: The Strategic Value of a Functionalized Piperidine Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural alkaloids.[1] Its prevalence is due to its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for introducing three-dimensional complexity into drug candidates. The incorporation of a thiol (-SH) group at the 4-position introduces a uniquely reactive handle. Thiols are known for their ability to form covalent bonds with biological targets, act as antioxidants, and participate in Michael additions, making piperidine-4-thiol a valuable intermediate for creating novel therapeutics.[2]

This compound is typically supplied as a hydrochloride salt, a strategic choice that enhances its stability and shelf-life.[2] The protonated piperidinium ion is less susceptible to oxidation compared to the free base, and the salt form significantly improves its solubility in aqueous and polar protic solvents, simplifying its use in various reaction conditions.

Chemical Structure and Physicochemical Properties

The fundamental identity of this compound lies in its simple yet highly functionalized structure. The piperidine ring exists in a stable chair conformation, with the thiol group capable of occupying either an axial or equatorial position.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below. This data is essential for planning reactions, developing analytical methods, and understanding its pharmacokinetic potential.

PropertyValueSource
CAS Number 99201-86-2[3]
Molecular Formula C₅H₁₂ClNS[3]
Molecular Weight 153.67 g/mol [3]
Boiling Point 221.7 °C at 760 mmHg[3]
Flash Point 87.9 °C[3]
Predicted XlogP 0.6[4]
Appearance White to off-white solid (Typical)Supplier Data

Representative Synthesis Pathway

While this compound is commercially available, understanding its synthesis is crucial for process development and analogue creation. A specific, peer-reviewed protocol for its direct synthesis is not readily found in core literature, suggesting its preparation is often embedded within broader synthetic campaigns or considered established art. Therefore, we present a robust and chemically sound two-step representative pathway starting from the common building block, N-Boc-4-hydroxypiperidine.

This approach is predicated on two reliable transformations: the conversion of a secondary alcohol to a thiol via a thioacetate intermediate, followed by simultaneous deprotection and hydrolysis.

G Start N-Boc-4-hydroxypiperidine Step1 Step 1: Thioacetylation (Mitsunobu Reaction) Start->Step1 PPh₃, DIAD, Thioacetic Acid Intermediate N-Boc-4-(acetylthio)piperidine Step1->Intermediate Step2 Step 2: Deprotection & Hydrolysis (Acidic Conditions) Intermediate->Step2 HCl in Dioxane/MeOH End Piperidine-4-thiol Hydrochloride Step2->End

Caption: Workflow for the representative synthesis of this compound.

Step 1: Mitsunobu Reaction for Thioacetate Formation

The conversion of the hydroxyl group to a thiol is effectively achieved via a thioacetate intermediate. The Mitsunobu reaction is the ideal choice for this transformation as it proceeds under mild conditions with a predictable inversion of stereochemistry (though not relevant for this achiral substrate).

Causality: Direct conversion of an alcohol to a thiol can be challenging. The Mitsunobu reaction provides a high-yielding alternative by activating the hydroxyl group in situ with triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms an excellent leaving group, which is then displaced by the nucleophilic thioacetic acid. Using thioacetic acid is preferable to using H₂S gas due to its ease of handling and the stability of the resulting thioacetate intermediate, which is less prone to oxidation than the free thiol.

Experimental Protocol (Representative):

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-4-hydroxypiperidine (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Reagent Addition: Add triphenylphosphine (1.2 equiv) and thioacetic acid (1.2 equiv). Cool the resulting solution to 0 °C in an ice bath.

  • Reaction Initiation: Add DIAD (1.2 equiv) dropwise over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-4-(acetylthio)piperidine.

Step 2: Simultaneous Deprotection and Hydrolysis

The final step involves the removal of both the tert-butyloxycarbonyl (Boc) protecting group from the nitrogen and the acetyl group from the sulfur. This can be efficiently accomplished in a single step using strong acidic conditions.

Causality: The Boc group is a standard amine protecting group specifically designed to be labile under strong acid. Concurrently, the thioester is readily hydrolyzed under these acidic, aqueous conditions. Using a solution of hydrogen chloride (HCl) in a solvent like dioxane, methanol, or ethanol serves a dual purpose: it provides the acid necessary for both reactions and delivers the chloride counter-ion to form the final, stable hydrochloride salt, which often precipitates from the reaction mixture, simplifying its isolation.

Experimental Protocol (Representative):

  • Setup: Dissolve the N-Boc-4-(acetylthio)piperidine (1.0 equiv) from the previous step in methanol (~0.3 M).

  • Reaction: To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equiv).

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of this compound should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum to yield the final product. The purity can be assessed by HPLC and NMR as described in the following section.

Analysis and Structural Elucidation

Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination. For this compound, spectra are typically recorded in D₂O or DMSO-d₆ due to its salt nature.

Predicted ¹H NMR Spectrum (400 MHz, D₂O):

  • δ 3.40-3.55 (m, 2H): Protons at C2 and C6, axial. These are adjacent to the electron-withdrawing ammonium group (N⁺H₂), shifting them significantly downfield. They appear as a multiplet due to coupling with the adjacent C3/C5 protons.

  • δ 3.05-3.20 (m, 2H): Protons at C2 and C6, equatorial. Also downfield due to proximity to the nitrogen.

  • δ 2.95-3.10 (m, 1H): Proton at C4. This methine proton is coupled to four adjacent protons on C3 and C5, resulting in a complex multiplet.

  • δ 2.10-2.25 (m, 2H): Protons at C3 and C5, equatorial.

  • δ 1.80-1.95 (m, 2H): Protons at C3 and C5, axial.

Predicted ¹³C NMR Spectrum (101 MHz, D₂O):

  • δ 43.5 ppm: C2 and C6. These carbons are deshielded by the adjacent nitrogen atom.

  • δ 38.0 ppm: C4. The carbon directly attached to the sulfur atom.

  • δ 32.0 ppm: C3 and C5.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight.

Expected ESI-MS Result (Positive Ion Mode):

  • Primary Ion: In the positive ion mode, the analysis will detect the protonated free base, not the hydrochloride salt. The expected molecular ion [M+H]⁺ corresponds to the free base (C₅H₁₁NS, MW = 117.06).

  • Predicted m/z: 118.0685 ([C₅H₁₂NS]⁺).[4]

  • Fragmentation: Tandem MS (MS/MS) would likely show a primary fragmentation pattern involving α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom, a characteristic pathway for piperidine derivatives. This would result in the loss of ethylene (C₂H₄) and the formation of a stable iminium ion fragment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound.

Self-Validating HPLC Protocol for Purity Assessment:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the workhorse for this type of molecule.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water. The acid is crucial to ensure the amine remains protonated, leading to sharp, symmetrical peak shapes.

    • Solvent B: Acetonitrile.

  • Gradient: A typical gradient would be 5% to 95% Solvent B over 10 minutes. This ensures that any potential impurities with different polarities are effectively separated from the main product peak.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm. Thiols are poor chromophores, so detection at low wavelengths is necessary. For quantitative analysis requiring higher sensitivity, pre-column derivatization with a fluorescent tag like SBD-F can be employed.[5]

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Analysis TechniquePredicted Key DataRationale
¹H NMR Multiplets at δ ~3.4, ~3.1, ~3.0, ~2.1, ~1.8 ppmProtons adjacent to N⁺H₂ are deshielded and shifted downfield.
¹³C NMR Peaks at δ ~43.5, ~38.0, ~32.0 ppmC2/C6 are deshielded by nitrogen; C4 is influenced by sulfur.
ESI-MS [M+H]⁺ at m/z 118.0685Corresponds to the protonated free base (C₅H₁₁NS).
HPLC Symmetrical peak on C18 column with acidic mobile phaseAcid ensures protonation of the amine for good chromatography.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound requires careful handling due to the combined hazards of the piperidine class and the thiol functional group.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Piperidine derivatives can be toxic if ingested or absorbed through the skin and may cause irritation or burns.[6]

  • Storage: The thiol group is susceptible to air oxidation, which can lead to the formation of disulfide impurities. The hydrochloride salt form mitigates this but does not eliminate it. Store the compound tightly sealed in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to maximize its shelf-life.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the combination of a proven pharmaceutical scaffold and a versatile reactive thiol handle. Understanding its logical synthesis from common starting materials and the principles behind its analytical characterization allows researchers to use it effectively and with confidence. The methodologies outlined in this guide, from the representative synthesis to the detailed analytical protocols, provide a robust framework for the successful application of this compound in the demanding environment of drug discovery and development.

References

  • PubChemLite. (n.d.). This compound (C5H11NS). Retrieved January 4, 2026, from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: Piperidine. Retrieved January 4, 2026, from [Link]

  • Vasilev, A. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1535. Retrieved from [Link]

  • Wang Group, UC Berkeley. (n.d.). Example Experimental Sections. Retrieved January 4, 2026, from [Link]

Sources

piperidine-4-thiol hydrochloride CAS number 143778-36-7 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Piperidine-4-thiol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound (CAS No. 143778-36-7), a versatile heterocyclic building block. As a bifunctional molecule, its unique combination of a secondary amine within a piperidine ring and a reactive thiol group makes it a valuable intermediate in organic synthesis and a cornerstone for the development of novel therapeutic agents. This document will explore its chemical properties, synthesis, reactivity, applications, analytical methods, and safety protocols, offering field-proven insights for its effective utilization in a research and development setting.

Section 1: Core Physicochemical and Structural Properties

This compound is a chemical compound featuring a six-membered saturated nitrogen-containing piperidine ring.[1] The key functionalities are a thiol (-SH) group at the 4-position and a secondary amine, which is protonated to form the hydrochloride salt. This salt form typically enhances the compound's stability and aqueous solubility compared to its free base form.[1]

While the CAS number 143778-36-7 was specified, the more commonly referenced CAS number in commercial and chemical databases for this compound appears to be 99201-86-2. The data presented here pertains to the structure known as this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 143778-36-7 (User specified); 99201-86-2 (Commonly cited)[1][2][3]
Molecular Formula C₅H₁₂ClNS[1][3]
Molecular Weight 153.67 g/mol [3]
Appearance Typically a solidN/A
Boiling Point 221.7°C at 760 mmHg (for free base)[3]
Flash Point 87.9°C (for free base)[3]
Solubility Soluble in water[1]
Stability The hydrochloride salt is generally stable under recommended storage conditions.[1][4]
Synonyms 4-Piperidinethiol hydrochloride, 4-Mercaptopiperidine hydrochloride[1][3]

Section 2: Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility and chemical behavior of this compound are dictated by its two primary reactive centers: the secondary amine and the thiol group.

General Synthetic Strategies

Conceptual Synthesis Workflow:

  • Formation of a Piperidone Intermediate: A common starting point is the synthesis of N-protected 4-piperidone.

  • Introduction of the Thiol Group: The ketone can be converted to a thiol. This can be achieved through various methods, such as reduction of a corresponding sulfonyl chloride or reaction with a sulfurating agent like Lawesson's reagent followed by reduction.

  • Deprotection and Salt Formation: The N-protecting group (e.g., Boc, Cbz) is removed under acidic conditions, which concurrently forms the hydrochloride salt.

G start N-Protected 4-Piperidone step1 Sulfurating Agent (e.g., Lawesson's Reagent) start->step1 step2 Reduction of Thioketone step1->step2 step3 Acidic Deprotection (e.g., HCl in Dioxane) step2->step3 end_product Piperidine-4-thiol Hydrochloride step3->end_product

Caption: Conceptual workflow for the synthesis of this compound.

Core Reactivity

The bifunctional nature of this molecule allows for selective reactions at either the nitrogen or sulfur atom, making it a highly versatile building block.

  • N-Functionalization: The secondary amine is a nucleophile and a base. It readily undergoes standard amine reactions such as alkylation, acylation, sulfonylation, and reductive amination. This site is crucial for extending the molecular scaffold or attaching the piperidine ring to a larger core structure.

  • S-Functionalization: The thiol group is nucleophilic and susceptible to oxidation. It can be alkylated to form thioethers, react with electrophiles, or be oxidized to form disulfides or sulfonic acids. This functionality is key for introducing sulfur-containing pharmacophores.

G cluster_N N-Functionalization cluster_S S-Functionalization main Secondary Amine (NH) Piperidine-4-thiol Core Thiol (SH) N_Alkylation Alkylation (R-X) main:N->N_Alkylation Nucleophilic Substitution N_Acylation Acylation (RCOCl) main:N->N_Acylation N_Reductive Reductive Amination (RCHO, NaBH(OAc)₃) main:N->N_Reductive S_Alkylation S-Alkylation (Thioether formation) main:S->S_Alkylation Nucleophilic Attack S_Oxidation Oxidation (Disulfide formation) main:S->S_Oxidation

Caption: Key reaction pathways for this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The piperidine ring is an essential heterocyclic system found in a vast number of pharmaceuticals.[5] Its derivatives are utilized across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[5] The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[6]

This compound serves as a critical starting material for introducing a sulfur-linked moiety onto this privileged scaffold.

  • Scaffold for Bioactive Molecules: It is used as a foundational piece in the synthesis of more complex molecules with potential biological activity.[1] The thiol group allows for covalent attachment to various electrophilic partners, while the amine provides a point for further derivatization.

  • Enzyme Inhibitors and Probes: Thiol-containing compounds are known to interact with metal ions in enzyme active sites or participate in covalent inhibition. Derivatives of piperidine-4-thiol could be explored as inhibitors for various enzymes. For instance, related piperidine-based thiol esters have been synthesized and evaluated as selective substrates for acetylcholinesterase (AChE), demonstrating the utility of this scaffold in neuroscience research.[7]

  • Versatile Intermediate: Its dual reactivity makes it a valuable intermediate for building combinatorial libraries, enabling the rapid generation of diverse compounds for high-throughput screening.

G cluster_R1 Amine Derivatization cluster_R2 Thiol Derivatization start Piperidine-4-thiol HCl intermediate Bifunctional Intermediate start->intermediate R1 R1 Group (e.g., via Acylation) R1->intermediate R2 R2 Group (e.g., via S-Alkylation) R2->intermediate final Complex Bioactive Molecule (e.g., Enzyme Inhibitor, Drug Candidate) intermediate->final

Caption: Role as a building block in complex molecule synthesis.

Section 4: Analytical Methodologies

The quantitative and qualitative analysis of this compound requires specific analytical techniques, most commonly High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong native UV chromophore in the piperidine ring, direct UV detection can be challenging, often necessitating derivatization or the use of alternative detection methods.

Protocol: RP-HPLC Method Development

This protocol outlines a general, self-validating approach for developing a robust Reversed-Phase HPLC (RP-HPLC) method for the analysis of this compound, based on established methods for similar piperidine compounds.[8][9][10]

Objective: To establish a selective and sensitive RP-HPLC method for the quantification of this compound.

Step 1: Pre-Column Derivatization (If using UV Detection)

  • Rationale: To attach a UV-active moiety to the analyte for sensitive detection. Piperidine's secondary amine is the ideal site for this reaction.

  • Procedure:

    • Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile).

    • Add a derivatizing agent, such as 4-toluenesulfonyl chloride, in the presence of a base.[8][9]

    • Allow the reaction to proceed to completion.

    • Quench the reaction and dilute the sample to the desired concentration with the mobile phase.

Step 2: Chromatographic Conditions

  • Column: A C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a standard choice for reversed-phase chromatography.[8][10]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.01M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8][10]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection:

    • UV Detector: Set to the absorbance maximum of the derivatized product (e.g., 254 nm).[11]

    • Alternative Detectors: If derivatization is not desired, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used, as they do not require a chromophore.[12]

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.[8]

Step 3: Method Validation

  • Linearity: Prepare a series of standards at different concentrations to establish a calibration curve. A correlation coefficient (R²) of >0.999 is typically desired.[8]

  • Precision: Analyze replicate injections of the same sample to assess the repeatability of the method (expressed as %RSD).

  • Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries between 98-102% are generally considered acceptable.

  • Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[9]

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A 1. Sample Weighing & Dissolution B 2. Pre-Column Derivatization (Optional, for UV) A->B C 3. Dilution with Mobile Phase B->C D 4. Injection into RP-HPLC System C->D E 5. Separation on C18 Column D->E F 6. Detection (UV, CAD, or ELSD) E->F G 7. Peak Integration F->G H 8. Quantification using Calibration Curve G->H I 9. Method Validation H->I

Caption: Workflow for the development and validation of an HPLC analytical method.

Section 5: Safety, Handling, and Storage

Proper handling and storage are critical to ensure the safety of personnel and maintain the integrity of this compound. The safety information provided is a synthesis from data sheets for piperidine hydrochloride and related hazardous compounds.[4][13][14]

Table 2: Hazard and Safety Information

CategoryDescriptionSource
GHS Hazard Statements H301: Toxic if swallowed. May cause severe skin burns and eye damage (based on related piperidines).[13][15]
GHS Precautionary Statements P264: Wash hands and face thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up.[13][15]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, flame-retardant antistatic protective clothing, and eye/face protection.[16] Work in a well-ventilated area or under a chemical fume hood.[16]
Storage Conditions Keep container tightly closed in a dry, cool, and well-ventilated place.[13] The compound may be hygroscopic. Store locked up or in an area accessible only to qualified personnel.[16][13][16]
Incompatible Materials Strong oxidizing agents, strong acids, bases.[4][14]
Hazardous Decomposition Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and sulfur oxides.[4][14]

Section 6: Conclusion

This compound is a high-value chemical intermediate whose utility is derived from its distinct bifunctional architecture. The combination of the privileged piperidine scaffold with a reactive thiol handle provides researchers and drug development professionals with a versatile tool for synthesizing novel and complex molecules. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the advancement of chemical and pharmaceutical research.

References

  • CAS 99201-86-2: this compound - CymitQuimica. (URL: )
  • 4 - • SAFETY D
  • 7 - SAFETY D
  • SAFETY D
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  • Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed. (URL: [Link])

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (URL: )
  • This compound (C5H11NS) - PubChemLite. (URL: [Link])

  • Piperidine nucleus in the field of drug discovery - ResearchGate. (URL: [Link])

  • Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. (URL: [Link])

  • 4,4-Piperidinediol hydrochloride - LookChem. (URL: [Link])

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. (URL: [Link])

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt - ResearchGate. (URL: [Link])

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (URL: [Link])

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

  • CN105924408A - Synthetic method of piperidine hydrochloride - Google P
  • 4-((4-Fluorophenyl)thio)piperidine hydrochloride, 95% Purity, C11H15ClFNS, 1 gram - Oakwood Chemical. (URL: [Link])

  • Piperidine - Wikipedia. (URL: [Link])

  • Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed. (URL: [Link])

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An In-depth Technical Guide to the Synthesis of Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Piperidine-4-thiol hydrochloride is a crucial building block in medicinal chemistry and drug development, valued for the unique reactivity of its thiol group within a saturated heterocyclic scaffold.[1] This guide provides a comprehensive overview of the prevalent synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings of key reactions, offer detailed, field-tested protocols, and present comparative data to inform methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis and handling of this compound.

Introduction: The Significance of the Piperidine Thiol Moiety

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous drug classes due to its favorable pharmacokinetic properties and its ability to engage with biological targets.[2][3] The incorporation of a thiol (-SH) group at the 4-position introduces a versatile functional handle. Thiols are known for their nucleophilicity, their capacity to form disulfide bonds, and their ability to coordinate with metal ions. These properties make piperidine-4-thiol a valuable intermediate for synthesizing compounds with potential applications as enzyme inhibitors, receptor modulators, and agents for targeted drug delivery. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various synthetic and biological applications.[1]

Strategic Overview of Synthetic Routes

The synthesis of this compound generally proceeds through a protected piperidine intermediate to prevent unwanted side reactions involving the secondary amine. The most common strategies involve the introduction of the sulfur functionality onto a pre-formed piperidine ring. The choice of strategy often depends on the availability of starting materials, desired scale, and safety considerations.

The most prevalent and reliable method involves the nucleophilic substitution of a suitable leaving group at the 4-position of a protected piperidine with a sulfur nucleophile. A common starting material for this approach is N-Boc-4-piperidinone.[4][5]

Detailed Synthetic Protocol: A Validated Two-Step Approach

This section details a robust and widely adopted two-step synthesis starting from N-Boc-4-piperidinone. This method is advantageous due to the commercial availability of the starting material and the generally high yields achieved.

Overall Workflow:

Synthesis_Workflow Start N-Boc-4-piperidinone Step1 Step 1: Thioacetylation Start->Step1 Potassium Thioacetate (KSAc) Ethanol Intermediate N-Boc-4-(acetylthio)piperidine Step1->Intermediate Step2 Step 2: Hydrolysis & Deprotection Intermediate->Step2 HCl in Dioxane or Methanol Product This compound Step2->Product Mitsunobu_Reaction cluster_reactants Reactants N_Boc_OH N-Boc-4-hydroxypiperidine Phosphonium Phosphonium Intermediate N_Boc_OH->Phosphonium + PPh3 + DIAD Thioacetic_Acid Thioacetic Acid (AcSH) Thioacetic_Acid->Phosphonium Deprotonation PPh3 Triphenylphosphine (PPh3) DIAD Diisopropyl azodicarboxylate (DIAD) Product N-Boc-4-(acetylthio)piperidine Phosphonium->Product SN2 Attack by AcS-

References

A Senior Application Scientist's Technical Guide to Piperidine-4-thiol Hydrochloride: From Synthetic Building Block to Bioactive Potential

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary: Re-contextualizing Piperidine-4-thiol Hydrochloride

This technical guide addresses the role and utility of this compound in modern chemical biology and drug discovery. It is crucial to establish from the outset that This compound is not an end-product drug with a defined biological mechanism of action . Instead, its significance lies in its function as a versatile chemical intermediate—a foundational building block used in the synthesis of more complex, pharmacologically active molecules[1][2][3].

The inherent value of this compound stems from two key structural features: the piperidine ring , a highly privileged scaffold in medicinal chemistry, and the nucleophilic thiol group , which provides a reactive handle for diverse chemical modifications[1][4]. This guide will not describe a non-existent mechanism of action for the title compound itself. Rather, it will provide an in-depth exploration of how its structural attributes are leveraged by medicinal chemists to construct novel therapeutic candidates with specific biological targets. We will delve into the chemical logic behind its use, survey the types of bioactive agents it helps create, and provide practical synthetic context.

Part 2: Core Chemical Attributes and Strategic Importance

The utility of this compound in synthesis is a direct result of its constituent parts. Understanding these parts explains the causal choices behind its selection in a synthetic campaign.

1. The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most common heterocyclic motifs found in approved pharmaceuticals and clinical candidates[4][5]. Its prevalence is due to a combination of favorable properties:

  • Improved Physicochemical Properties: The saturated, non-aromatic ring can enhance a molecule's three-dimensionality, which can lead to more specific interactions with biological targets. The basic nitrogen atom is typically protonated at physiological pH, which can significantly improve aqueous solubility and the ability to form salt bridges with target proteins[4].

  • Metabolic Stability: The piperidine ring is generally stable to metabolic degradation, contributing to better pharmacokinetic profiles (ADME) and reduced toxicity for the final drug compound[4].

  • Conformational Flexibility: It primarily adopts a stable chair conformation, similar to cyclohexane[6]. This defined, yet flexible, geometry allows chemists to precisely orient substituents in axial or equatorial positions to optimize binding with a target protein.

2. The Thiol (-SH) Group: A Reactive Nucleophilic Handle

The thiol group at the 4-position is the compound's primary reactive site. Its utility is rooted in fundamental organic chemistry principles:

  • High Nucleophilicity: The thiol group is a potent nucleophile, especially in its deprotonated thiolate form (S-). This allows for efficient reaction with a wide range of electrophiles.

  • Versatile Chemistry: It readily participates in reactions such as S-alkylation, S-acylation, and Michael additions. This chemical versatility enables the straightforward linkage of the piperidine core to other molecular fragments, a cornerstone of combinatorial chemistry and lead optimization.

  • Potential for Target Interaction: While not a mechanism for this specific compound, a thiol group in a final drug molecule can act as a hydrogen bond donor or, more significantly, form covalent bonds with specific residues (like cysteine) in a protein's active site, leading to potent and irreversible inhibition.

The combination of a privileged scaffold with a versatile reactive handle makes this compound a valuable starting material for building libraries of diverse compounds for biological screening.

Drug_Discovery_Workflow start Piperidine-4-thiol HCl (Starting Material) reaction Synthetic Reaction (e.g., S-Alkylation with R-X) start->reaction Step 1: Derivatization library Library of Piperidine Derivatives reaction->library Step 2: Library Generation screen High-Throughput Screening (HTS) library->screen Step 3: Biological Assay hit Hit Compound (Shows Biological Activity) screen->hit Step 4: Identification optimize Lead Optimization (SAR Studies) hit->optimize Step 5: Refinement candidate Drug Candidate (Defined Mechanism of Action) optimize->candidate Final Goal

Caption: Role of Piperidine-4-thiol HCl in a Drug Discovery Workflow.

Part 4: Experimental Protocol: Representative Synthetic Application

To provide a self-validating and practical context, the following is a generalized, representative protocol for the S-alkylation of piperidine-4-thiol, a common first step in a synthetic sequence. This protocol illustrates how the thiol group is leveraged for further modification.

Objective: To synthesize a 4-(alkylthio)piperidine derivative from this compound.

Materials:

  • This compound

  • An appropriate electrophile (e.g., benzyl bromide, R-X)

  • A suitable base (e.g., potassium carbonate, K₂CO₃, or triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (MeCN))

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Materials for workup (e.g., water, ethyl acetate, brine) and purification (e.g., silica gel for column chromatography)

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent (e.g., DMF).

  • Deprotonation: Add the base (approximately 2.2 equivalents) to the suspension. The base serves two purposes: to neutralize the hydrochloride salt and to deprotonate the thiol group, forming the more nucleophilic thiolate anion. Stir the mixture at room temperature for 20-30 minutes.

  • Electrophile Addition: Slowly add the electrophile (R-X, 1.1 equivalents) to the reaction mixture. The addition is often done dropwise, and the reaction may be cooled with an ice bath if the reaction is expected to be highly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating, depending on the reactivity of the electrophile) for 2-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Aqueous Workup: Once the reaction is complete, quench the mixture by pouring it into water. Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 times).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by silica gel column chromatography, to yield the pure 4-(alkylthio)piperidine derivative.

  • Characterization: The structure and purity of the final compound must be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol includes monitoring and characterization steps to ensure the desired transformation has occurred, reflecting the rigorous standards of medicinal chemistry research.

References

  • Kikuchi, T., Okamura, T., Fukushi, K., & Irie, T. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706. [Link]

  • Li, X., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(10), 1185-1194. [Link]

  • PubChem. Piperidine-4-thiol. National Center for Biotechnology Information. [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • Kharitonov, Y., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4805. [Link]

  • Sabatino, M., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1325-1335. [Link]

  • Abbaszadeh, S., et al. (2013). Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 69, 547-556. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 284, 117002. [Link]

  • Yamanashi, Y., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 37(12), 1788-1794. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

  • Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735. [Link]

  • Kumar, B. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), a296-a316. [Link]

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Piperidine-4-thiol Hydrochloride: A Technical Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a quintessential privileged scaffold. Its three-dimensional structure, metabolic stability, and ability to present substituents in well-defined spatial orientations have cemented its role in a multitude of approved therapeutics.[1][2][3] Within this vital class of building blocks, Piperidine-4-thiol Hydrochloride (CAS No: 99201-86-2) emerges as a particularly strategic asset for researchers, scientists, and drug development professionals.[4][5]

This technical guide provides an in-depth review of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, and application. As a bifunctional molecule, possessing both a nucleophilic thiol and a secondary amine, it offers a dual-handle approach for molecular elaboration, enabling its use in library synthesis, fragment-based drug discovery (FBDD), and the construction of complex lead compounds. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it a more practical and handleable reagent in a laboratory setting.[5]

Physicochemical Properties and Characterization

A thorough understanding of a building block's fundamental properties is the bedrock of its effective use in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 99201-86-2[4]
Molecular Formula C₅H₁₂ClNS[4]
Molecular Weight 153.67 g/mol [4]
Synonyms 4-Piperidinethiol hydrochloride, 4-Mercaptopiperidine HCl[4][5]
Predicted XlogP 0.6[6]
Form Typically a solidN/A
Solubility Soluble in water[5]
Spectroscopic Signature (Predicted)
  • ¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the piperidine ring. The protons alpha to the nitrogen (positions 2 and 6) would appear as multiplets, likely in the δ 3.0-3.5 ppm range. The protons at positions 3 and 5 would be adjacent to both the CH and CH₂ groups, appearing as complex multiplets further upfield (δ 1.8-2.2 ppm). The proton on the thiol group (-SH) is a singlet with a variable chemical shift (typically δ 1.3-1.6 ppm), which can be confirmed by D₂O exchange. The proton at the 4-position (methine) would be a multiplet coupled to the adjacent methylene protons.

  • ¹³C NMR: The carbon spectrum would show four distinct signals for the piperidine ring. The carbons alpha to the nitrogen (C2, C6) would be the most deshielded of the ring carbons. The carbon bearing the thiol group (C4) would be shifted downfield, while the C3 and C5 carbons would appear at the most upfield positions.

Synthesis and Purification: A Proposed Strategic Approach

A reliable and scalable synthesis is paramount for any key building block. While multiple routes to substituted piperidines exist, a practical and logical pathway to this compound commences from the commercially available and widely used N-Boc-4-piperidone.[7][8] This strategy offers excellent control over reactivity through the use of the tert-butoxycarbonyl (Boc) protecting group.

The proposed synthesis follows a three-step sequence:

  • Reduction: Conversion of the ketone to a secondary alcohol.

  • Thiol Introduction: Stereoinverting substitution of the hydroxyl group to a thioacetate.

  • Deprotection: Simultaneous hydrolysis of the thioester and acidic removal of the Boc group to yield the final hydrochloride salt.

G cluster_0 Proposed Synthetic Pathway Start N-Boc-4-Piperidone Step1 Step 1: Reduction (e.g., NaBH4, MeOH) Start->Step1 Intermediate1 N-Boc-4-hydroxypiperidine Step1->Intermediate1 Step2 Step 2: Thioester Formation (Mitsunobu Reaction: Thioacetic acid, PPh3, DIAD) Intermediate1->Step2 Intermediate2 N-Boc-4-(acetylthio)piperidine Step2->Intermediate2 Step3 Step 3: Deprotection & Hydrolysis (e.g., HCl in Dioxane/MeOH) Intermediate2->Step3 End This compound Step3->End

A proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Rationale: The initial step involves the reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation as it will not affect the carbamate protecting group. Methanol serves as a suitable protic solvent.

  • Procedure:

    • To a round-bottom flask, add N-Boc-4-piperidone (1.0 eq) and dissolve in methanol (5-10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can often be used in the next step without further purification.

Step 2: Synthesis of S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate

  • Rationale: The Mitsunobu reaction is a powerful method for converting a secondary alcohol to a variety of functional groups, including thioesters, with a clean inversion of stereochemistry.[4][5][9] Using thioacetic acid as the nucleophile provides a stable thioester intermediate, which protects the thiol from premature oxidation and is readily hydrolyzed in the final step. Triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) are the standard redox partners for this reaction.[6]

  • Procedure:

    • Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and thioacetic acid (1.2 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD (1.5 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC for the disappearance of the alcohol.

    • Concentrate the reaction mixture in vacuo.

    • Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the thioacetate product.

Step 3: Synthesis of this compound

  • Rationale: This final step achieves two crucial transformations simultaneously. A strong acid, such as hydrochloric acid in dioxane or methanol, will cleave the acid-labile Boc protecting group.[10][11][12] The acidic, protic conditions will also facilitate the hydrolysis of the thioacetate to reveal the free thiol. The hydrochloride salt of the product precipitates from non-polar co-solvents or upon concentration.

  • Procedure:

    • Dissolve the S-(1-(tert-butoxycarbonyl)piperidin-4-yl) ethanethioate (1.0 eq) in a minimal amount of methanol or dioxane.

    • Add a solution of 4M HCl in dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, the product may precipitate directly from the reaction mixture. If not, concentrate the solution under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, wash with fresh ether, and dry under vacuum to yield this compound as a solid.

Chemical Reactivity: A Tale of Two Nucleophiles

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the secondary amine nitrogen and the sulfhydryl sulfur. The reactivity of each site can be modulated by the reaction conditions, particularly pH.

G cluster_1 Key Reactivity Profile cluster_N N-Alkylation / Acylation (Basic/Neutral Conditions) cluster_S S-Alkylation / Michael Addition (Basic Conditions, Thiolate formation) cluster_Ox Oxidation (Mild Oxidant, e.g., Air, I₂) start Piperidine-4-thiol (Free Base) N_reagent + R-X or Acyl-X start->N_reagent S_reagent + R-X or Michael Acceptor (Base promotes RS⁻) start->S_reagent Ox_reagent + [O] start->Ox_reagent N_product N-Substituted Piperidine-4-thiol N_reagent->N_product S_product 4-(Alkylthio)piperidine S_reagent->S_product Ox_product Disulfide Dimer Ox_reagent->Ox_product

Key reaction pathways for piperidine-4-thiol.
Reactivity at the Thiol Group

The thiol group is a soft nucleophile, particularly effective in its deprotonated thiolate form (RS⁻). This reactivity is central to its application as a building block.

  • S-Alkylation: In the presence of a mild base (e.g., K₂CO₃, Et₃N) to deprotonate the thiol, it readily undergoes Sₙ2 reactions with alkyl halides, epoxides, and other electrophiles to form stable thioether linkages. This is a cornerstone reaction for incorporating the piperidine scaffold.

  • Michael Addition: As a soft nucleophile, the thiolate readily participates in conjugate (1,4-) additions to α,β-unsaturated carbonyl compounds, providing a facile route to more complex structures.

  • Oxidation to Disulfides: Thiols are susceptible to oxidation, often simply by atmospheric oxygen, to form disulfide bonds.[13] This can be a nuisance if the free thiol is desired, but it is also a powerful tool for forming reversible covalent linkages in drug design or for creating dimeric molecules. Mild oxidants like iodine (I₂) or air can be used to promote this reaction.[14]

Reactivity at the Piperidine Nitrogen

The secondary amine is a moderately strong base and a good nucleophile. Its reactivity can be leveraged or temporarily masked.

  • N-Alkylation and Acylation: The nitrogen can be readily alkylated or acylated under standard conditions. This allows for the introduction of diverse side chains and functionalities.

  • pH Control: In its hydrochloride salt form, the nitrogen is protonated and non-nucleophilic. To engage the thiol in nucleophilic attack without N-alkylation, the reaction is typically run under basic conditions that deprotonate the thiol (pKa ~8-9) but may not fully deprotonate the ammonium salt (pKa ~11). Careful choice of base and stoichiometry is key. For selective N-functionalization, the more acidic thiol can be temporarily protected, for example, as a disulfide, which can be cleaved later in the synthetic sequence.

Applications in Medicinal Chemistry

This compound is a versatile building block primarily used as a nucleophilic scaffold to be elaborated into more complex drug-like molecules. Its bifunctionality allows for sequential or orthogonal derivatization strategies.

G cluster_workflow Application in Library Synthesis start Piperidine-4-thiol HCl step1 Protect Nitrogen (e.g., Boc Anhydride) start->step1 intermediate1 N-Boc-Piperidine-4-thiol step1->intermediate1 step2 Parallel S-Alkylation (Library of Electrophiles R¹-X) intermediate1->step2 intermediate2 Library of N-Boc- 4-(alkylthio)piperidines step2->intermediate2 step3 Deprotect Nitrogen (e.g., TFA or HCl) intermediate2->step3 intermediate3 Library of 4-(Alkylthio)piperidines step3->intermediate3 step4 Parallel N-Acylation/Sulfonylation (Library of R²-COCl or R²-SO₂Cl) intermediate3->step4 final Final Diversified Library of Drug-like Molecules step4->final

Workflow for using piperidine-4-thiol in library synthesis.
  • Scaffold for Library Synthesis: As illustrated above, the molecule is ideal for diversity-oriented synthesis. The nitrogen can be protected, allowing for a library of modifications to be made at the thiol position via parallel synthesis. Subsequent deprotection of the nitrogen allows for a second round of diversification, rapidly generating a large library of related compounds for high-throughput screening.

  • Linker and Conjugation Chemistry: The thiol group is a premier functional handle for bioconjugation. It can be used to attach the piperidine scaffold to peptides, proteins, or other biomolecules. It is also a key functional group for attaching to surfaces in applications like chemical biology probes or targeted drug delivery systems.

  • Fragment-Based Drug Discovery (FBDD): The small, rigid, and functionalized nature of piperidine-4-thiol makes it an excellent starting point or "fragment" in FBDD campaigns. Its ability to form specific hydrogen bonds (amine) and engage in other interactions (thiol) can be used to probe the active sites of biological targets. Hits can then be grown or linked from either the nitrogen or sulfur atoms.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of all chemical reagents is of paramount importance.

  • Hazards: this compound should be handled with care. Thiols are known for their strong, unpleasant odors and can be toxic. Piperidine derivatives can be irritants and harmful if swallowed or absorbed through the skin. A full Safety Data Sheet (SDS) from the supplier should always be consulted before use.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. As thiols are sensitive to oxidation, for reactions requiring the free thiol, it is advisable to handle the material under an inert atmosphere (e.g., nitrogen or argon).

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The hydrochloride salt is hygroscopic and should be protected from moisture. Due to the potential for air oxidation, long-term storage under an inert atmosphere is recommended to maintain purity.

Conclusion

This compound is more than just another catalog chemical; it is a strategic building block that offers medicinal chemists a reliable and versatile tool for innovation. Its defined three-dimensional structure, coupled with the orthogonal reactivity of its thiol and secondary amine functionalities, provides a robust platform for constructing diverse molecular architectures. By understanding the principles of its synthesis, reactivity, and handling as outlined in this guide, researchers can confidently and efficiently leverage this powerful scaffold to accelerate the discovery and development of next-generation therapeutics.

References

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piperidine-4-thiol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Piperidine-4-thiol Hydrochloride: Properties, Applications, and Protocols

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, synthesis, reactivity, and applications, supported by practical protocols and safety guidelines.

Core Physicochemical Properties and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring functionalized with a thiol group at the 4-position.[1] It is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility compared to the free base form.[1]

The fundamental molecular attributes of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₂ClNS[1][2]
Molecular Weight 153.67 g/mol [2]
CAS Number 99201-86-2[2][3]
Appearance White Crystalline Solid (Typical)[4]
Boiling Point 221.7°C at 760 mmHg[2]
Flash Point 87.9°C[2]
Synonyms 4-Piperidinethiol hydrochloride, 4-Mercaptopiperidine HCl[1][2]

Structural Elucidation and Chemical Reactivity

The utility of this compound in organic synthesis stems from its distinct structural features: a secondary amine within the piperidine ring and a nucleophilic thiol group.

G start N-Protected-4-Piperidone step1 Reduction of Ketone (e.g., NaBH₄) start->step1 intermediate1 N-Protected-4-hydroxypiperidine step1->intermediate1 step2 Hydroxyl to Leaving Group (e.g., Mesylation) intermediate1->step2 intermediate2 N-Protected-4-mesyloxypiperidine step2->intermediate2 step3 Nucleophilic Substitution (e.g., NaSH or Thioacetate) intermediate2->step3 intermediate3 N-Protected-piperidine-4-thiol step3->intermediate3 step4 Deprotection & HCl Salt Formation (e.g., Acidic conditions) intermediate3->step4 end This compound step4->end

Caption: Conceptual Synthetic Workflow.

This multi-step process highlights the importance of protecting groups (e.g., Boc, Cbz) on the piperidine nitrogen to prevent side reactions and direct the desired chemical transformations at the 4-position. Purification is typically achieved through recrystallization, leveraging the crystalline nature of the hydrochloride salt.

Applications in Research and Drug Development

This compound serves as a crucial building block for constructing more complex molecules, particularly in the pharmaceutical industry. [5][6]The piperidine scaffold is ubiquitous in medicinal chemistry, appearing in drugs for a vast range of therapeutic areas. [7][8] Key Application Areas:

  • Thioether Synthesis: The primary use is in forming thioether bonds via nucleophilic substitution or Michael addition reactions. This allows for the stable linking of the piperidine core to other pharmacophores or molecular scaffolds.

  • Linker Chemistry: In bioconjugation and the development of Antibody-Drug Conjugates (ADCs) or PROTACs, thiol-containing linkers are employed for their specific reactivity. This compound provides a piperidine-based framework for such applications.

  • Fragment-Based Drug Discovery (FBDD): As a functionalized heterocyclic fragment, it can be used in screening campaigns to identify initial hits that bind to protein targets. The reactive thiol handle then provides a straightforward vector for chemical elaboration to improve potency and selectivity.

  • Synthesis of Biologically Active Agents: Piperidine derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antipsychotic properties. [7][9]This precursor enables the synthesis of novel analogs for screening and lead optimization.

Handling, Storage, and Safety

Proper handling is critical to ensure user safety and maintain the chemical integrity of the compound. The following guidelines are synthesized from safety data sheets. [10][11][12] Safety and Handling Protocol:

G cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions cluster_disposal Disposal ppe1 Safety Glasses / Face Shield ppe2 Chemical-Resistant Gloves (Nitrile) ppe3 Lab Coat handle1 Work in a chemical fume hood. handle2 Avoid generating dust. handle3 Avoid contact with skin and eyes. handle4 Wash hands thoroughly after handling. storage1 Keep container tightly closed. storage2 Store in a cool, dry, well-ventilated area. storage3 Store away from strong oxidizing agents. disp Dispose of contents/container to an approved waste disposal plant.

Caption: Safe Handling and Storage Flowchart.

Key Hazards:

  • Toxicity: Toxic if swallowed. [11][13]* Irritation: Causes skin and serious eye irritation/damage. [13]* Inhalation: Avoid inhaling dust or vapors. [10] Always consult the most current Safety Data Sheet (SDS) from your supplier before use. [11][14]In case of exposure, seek immediate medical attention. [12]

Experimental Protocol: Synthesis of an S-Alkylated Piperidine Derivative

This section provides a representative, self-validating protocol for the S-alkylation of this compound. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize 4-((2-phenylethyl)thio)piperidine hydrochloride.

Materials:

  • This compound (1.0 eq)

  • (2-Bromoethyl)benzene (1.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (2M in Et₂O)

Methodology:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1 eq) and anhydrous DMF.

    • Causality: An inert atmosphere is crucial to prevent the oxidative dimerization of the thiol into a disulfide, a common and often irreversible side reaction. Anhydrous solvent prevents unwanted side reactions with water.

  • Deprotonation:

    • Add potassium carbonate (2.5 eq) to the stirred suspension. Stir at room temperature for 30 minutes.

    • Causality: Two equivalents of base are required to neutralize the hydrochloride salt and deprotonate the thiol (pKa ~10), generating the highly nucleophilic thiolate anion. An excess (0.5 eq) is used to drive the reaction to completion. K₂CO₃ is a suitable base that is easily removed during workup.

  • Alkylation:

    • Add (2-bromoethyl)benzene (1.05 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60°C and monitor by TLC (e.g., 10% MeOH/DCM with ninhydrin stain) until the starting material is consumed (typically 4-6 hours).

    • Causality: A slight excess of the electrophile ensures complete consumption of the valuable thiol. Heating increases the rate of the Sₙ2 reaction. TLC monitoring is a self-validating step to confirm reaction completion and avoid unnecessary heating that could lead to decomposition.

  • Aqueous Workup:

    • Cool the reaction to room temperature and pour it into water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine.

    • Causality: This procedure removes the water-soluble DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.

  • Isolation of Free Base:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Causality: This step isolates the crude N-unsubstituted piperidine free base.

  • Salt Formation and Purification:

    • Dissolve the crude oil in a minimal amount of ethyl acetate.

    • Slowly add 2M HCl in diethyl ether until precipitation ceases.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

    • Causality: Conversion back to the hydrochloride salt provides a stable, crystalline solid that is often much easier to purify by filtration/recrystallization than the free base oil. The final ether wash removes any non-basic, non-polar impurities.

Conclusion

This compound is a high-value building block for chemical and pharmaceutical research. Its defined molecular weight and formula are complemented by a dual-functional structure, comprising a reactive thiol and a versatile piperidine core. Understanding its properties, reactivity, and handling requirements enables researchers to effectively leverage this compound in the synthesis of novel molecules with significant therapeutic potential.

References

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  • SAFETY DATA SHEET. (2025, September 23). MilliporeSigma.
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  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Safety Data Sheet - Piperidine Hydrochloride. (2024, January 2). Jubilant Ingrevia Limited.
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  • Vereshchagin, A. N., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

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A Technical Guide to the Biological Activities of Piperidine-4-Thiol Hydrochloride Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine-4-Thiol Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a ubiquitous and invaluable structural motif.[1][2] This six-membered nitrogenous heterocycle is a cornerstone in the design of numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and the capacity to cross the blood-brain barrier.[3] When functionalized at the 4-position with a thiol (-SH) group and presented as a hydrochloride salt, the resulting scaffold, piperidine-4-thiol hydrochloride, becomes a highly versatile and reactive building block for drug discovery.[4]

The thiol group introduces a nucleophilic center capable of interacting with a diverse range of biological targets, including enzyme active sites and signaling proteins.[4] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical advantages for both synthetic manipulation and biological testing.[4] This guide provides an in-depth exploration of the multifaceted biological activities of piperidine-4-thiol derivatives, offering field-proven insights into their antimicrobial, anticancer, and neuroprotective potential. We will delve into the causality behind experimental designs and present validated protocols to empower researchers in their quest for novel therapeutics.

Antimicrobial and Antifungal Activity: Targeting Microbial Defenses

A significant area of investigation for piperidine-thiol derivatives has been in the development of novel antimicrobial agents. The addition of moieties like thiosemicarbazone to the piperidine scaffold has been shown to produce compounds with potent antibacterial and antifungal properties.[5][6]

Causality of Action: The Role of the Thiol and Thiosemicarbazone Moiety

The antimicrobial efficacy of these derivatives often stems from the thiosemicarbazone group. This functional group is an excellent chelator of metal ions that are essential for the activity of microbial enzymes. By sequestering these ions, the compounds can effectively inhibit critical metabolic pathways. Furthermore, the thiol group itself can interact with sulfhydryl groups on microbial proteins, leading to enzyme inactivation and disruption of cellular function. The combined effect of the piperidine ring, which can influence membrane permeability and target engagement, and the reactive thiol-based moiety leads to a potent antimicrobial effect.[5][6] Studies have demonstrated that the antifungal activity of piperidin-4-one derivatives is significantly enhanced by the addition of a thiosemicarbazone group.[5]

Data Presentation: Antimicrobial Efficacy

The following table summarizes the in vitro antimicrobial activity of representative piperidine derivatives against various pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy, with lower values indicating higher potency.

Compound ClassTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Piperidin-4-one ThiosemicarbazonesE. coliGood ActivityAmpicillin-[5]
Piperidin-4-one ThiosemicarbazonesBacillus subtilisGood ActivityAmpicillin-[5]
Piperidin-4-one ThiosemicarbazonesC. albicansSignificant ActivityTerbinafine-[5]
Substituted Piperidine DerivativesAspergillus nigerVarying InhibitionAmphotericin B-[7][8]
Substituted Piperidine DerivativesCandida albicansVarying InhibitionAmphotericin B-[7][8]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a robust method for determining the MIC of a test compound, a cornerstone of antimicrobial research. The inclusion of positive and negative controls is critical for validating the results.

  • Preparation of Inoculum: Culture the microbial strain (e.g., E. coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the piperidine-4-thiol derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Wells containing a known antibiotic (e.g., Ampicillin) to confirm the susceptibility of the organism.

    • Negative Control (Growth Control): Wells containing only the inoculum and broth to confirm microbial viability.

    • Sterility Control: Wells containing only sterile broth to check for contamination.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) C 3. Inoculate Wells with Microbial Suspension A->C B 2. Perform Serial Dilution of Test Compound in 96-Well Plate B->C D 4. Include Controls: - Positive (Antibiotic) - Negative (Growth) - Sterility (Broth) C->D E 5. Incubate Plate (37°C, 18-24h) D->E F 6. Visually or Spectrophotometrically Assess Microbial Growth E->F G 7. Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Potential: A Multi-pronged Attack on Malignancy

The piperidine scaffold is a privileged structure in oncology, appearing in numerous approved drugs.[9][10] Derivatives of piperidine-4-thiol have demonstrated significant anticancer activity through diverse mechanisms, making them attractive candidates for further development.

Causality of Action: Diverse Mechanisms of Cytotoxicity

Piperidine derivatives exert their anticancer effects by targeting fundamental processes of cancer cell survival and proliferation. The specific mechanism is highly dependent on the derivative's overall structure.

  • Tubulin Polymerization Inhibition: Certain derivatives act as colchicine binding site inhibitors, disrupting microtubule dynamics.[11] This interference with the cellular skeleton leads to mitotic arrest and ultimately triggers apoptosis. Compound 17a in one study showed powerful anticancer activity against PC3 prostate cancer cells by inhibiting tubulin polymerization.[11]

  • Enzyme Inhibition: Piperidine-based thiosemicarbazones have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR), an enzyme crucial for nucleotide synthesis.[12] Inhibiting DHFR starves cancer cells of the building blocks needed for DNA replication, halting their proliferation.

  • Induction of Apoptosis: Many piperidine derivatives trigger programmed cell death (apoptosis).[11] This can occur through the modulation of key signaling pathways, such as the PI3K/Akt pathway, or by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[13][14]

  • DNA Interaction: Some highly functionalized piperidines have been shown to interact with DNA, preferably through intercalation, which can disrupt DNA replication and transcription, leading to cell death.[9][15]

Data Presentation: Cytotoxic Activity Against Cancer Cell Lines

The table below presents the 50% Growth Inhibition (GI50) or 50% Inhibitory Concentration (IC50) values for selected piperidine derivatives against various human cancer cell lines.

Derivative ClassCancer Cell LineActivity (GI50 / IC50)MechanismSource
Colchicine Site Inhibitor (17a)PC3 (Prostate)0.81 µMTubulin Inhibition, Apoptosis[11]
Functionalized Piperidine (16)HT29 (Colon)4.1 µg/mLDNA Intercalation[9]
Functionalized Piperidine (16)MCF7 (Breast)26.2 µg/mLDNA Intercalation[9]
4-piperidine-based thiosemicarbazonesDHFR Enzyme13.70 ± 0.25 µMDHFR Inhibition[12]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for cytotoxic compounds.

  • Cell Seeding: Plate cancer cells (e.g., PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, remove the media and add fresh media containing serial dilutions of the piperidine-4-thiol derivative. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualization: Intrinsic Apoptosis Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Stimulus Piperidine Derivative (e.g., via Tubulin Inhibition) Bcl2 Bcl-2 (Anti-apoptotic) Stimulus->Bcl2 inhibits Bax Bax (Pro-apoptotic) Stimulus->Bax activates Mito Mitochondrion Bcl2->Mito prevents pores Bax->Mito forms pores CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome (CytC + Apaf-1 + Casp-9) Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway often triggered by anticancer agents.

Neuroprotective Applications: Shielding Neurons from Damage

The unique ability of many piperidine derivatives to cross the blood-brain barrier makes them ideal candidates for treating central nervous system (CNS) disorders.[3] Research has identified specific piperidine-based compounds that offer significant neuroprotection in models of stroke and neurodegenerative diseases.[14][16]

Causality of Action: Modulating Neuronal Stress and Inflammation

The neuroprotective effects of piperidine derivatives are often linked to their ability to mitigate the downstream consequences of neuronal injury, such as excitotoxicity, oxidative stress, and inflammation.

  • Sigma-1 (σ1) Receptor Modulation: The compound 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent σ1-receptor ligand.[16][17] The σ1 receptor is an intracellular chaperone protein that modulates calcium signaling and reduces endoplasmic reticulum stress. Agonism at this receptor has been shown to be neuroprotective in models of focal cerebral ischemia.[16]

  • Reduction of Nitric Oxide (NO) Production: The neuroprotection afforded by PPBP is directly linked to its ability to attenuate the activity of neuronal nitric oxide synthase (nNOS).[17] During ischemic events, excessive NO production leads to oxidative damage and cell death. By reducing NO levels, these compounds help preserve neuronal tissue.

  • Antioxidant and Anti-inflammatory Effects: In models of Parkinson's disease, the natural piperidine alkaloid piperine has been shown to protect dopaminergic neurons by reducing oxidative stress, inhibiting microglial activation, and suppressing the expression of inflammatory cytokines like IL-1β.[14] Derivatives of piperine have also shown promise in models of Alzheimer's disease by mitigating Aβ-induced neuroinflammation and oxidative damage.[18]

Experimental Protocol: In Vitro Neuroprotection Assay (SH-SY5Y Model)

This protocol outlines a method to assess the ability of a test compound to protect neuronal cells from a toxic insult, a common model for neurodegenerative disease research.

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

  • Cell Plating: Seed the cells into 96-well plates and allow them to differentiate into a more neuron-like phenotype by treating with retinoic acid for several days.

  • Pre-treatment: Pre-treat the differentiated cells with various concentrations of the piperidine-4-thiol derivative for 1-2 hours.

  • Toxic Insult: Introduce a neurotoxic agent, such as aggregated amyloid-beta 1-42 (Aβ1-42) for an Alzheimer's model or glutamate for an excitotoxicity model.[18][19]

  • Co-incubation: Co-incubate the cells with the test compound and the neurotoxin for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay, as described in the anticancer section.

  • Data Analysis: A successful neuroprotective compound will result in a significantly higher cell viability in the treated wells compared to wells exposed only to the neurotoxin.

Visualization: Proposed Neuroprotective Mechanism

Neuroprotection_Mechanism cluster_insult Neuronal Insult cluster_pathways Pathological Pathways cluster_intervention Therapeutic Intervention cluster_outcome Outcome Insult Ischemia / Aβ Plaque nNOS nNOS Activation Insult->nNOS Inflam Neuroinflammation Insult->Inflam Excitotox Excitotoxicity Insult->Excitotox NO ↑ Nitric Oxide (NO) nNOS->NO OxStress ↑ Oxidative Stress NO->OxStress Outcome Neuronal Survival OxStress->Outcome damages Inflam->Outcome damages Excitotox->Outcome damages PPBP Piperidine Derivative (e.g., PPBP) PPBP->nNOS inhibits PPBP->Inflam reduces

Caption: Mechanism of neuroprotection by inhibiting nNOS and inflammation.

Conclusion and Future Perspectives

This compound and its derivatives represent a remarkably versatile and potent class of compounds with demonstrated biological activities across a spectrum of therapeutic areas. Their efficacy as antimicrobial, anticancer, and neuroprotective agents underscores the strategic value of this scaffold in drug design. The presence of the reactive thiol group provides a unique handle for targeted covalent inhibition or modulation of redox-sensitive pathways, while the piperidine core ensures favorable drug-like properties.

Future research should focus on expanding the chemical diversity of these derivatives and conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. The integration of in silico modeling with in vitro and in vivo testing will be crucial for rationally designing next-generation therapeutics based on this promising chemical framework. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to harnessing the full potential of piperidine-4-thiol chemistry to address unmet medical needs.

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Piperidine-4-thiol Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the piperidine scaffold is a cornerstone, present in a multitude of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile framework for three-dimensional diversification.[3][4] Piperidine-4-thiol hydrochloride (CAS No: 99201-86-2) emerges as a particularly valuable synthon, combining the robust piperidine core with a highly nucleophilic thiol functional group.[5]

This bifunctional nature—a secondary amine within the ring and a thiol group at the C4 position—makes it a powerful tool for constructing complex molecular architectures. The compound is typically supplied as a hydrochloride salt, which enhances its stability and shelf-life, making it more amenable to laboratory use compared to the free base.[5] These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications, mechanistic insights, and field-proven protocols for leveraging this compound in synthesis campaigns.

Physicochemical Properties at a Glance
PropertyValueSource
Molecular Formula C₅H₁₂ClNS[6]
Molecular Weight 153.67 g/mol [6]
Appearance White to off-white solidN/A
Boiling Point 221.7°C at 760 mmHg[6]
Flash Point 87.9°C[6]

Core Applications & Synthetic Strategy

The primary utility of this compound lies in the reactivity of its thiol group. As a soft nucleophile, the thiol (or more accurately, the thiolate anion generated in situ) readily participates in a variety of bond-forming reactions.

Nucleophilic Substitution: The Gateway to Thioethers (S-Alkylation)

The most prominent application is the S-alkylation to form piperidin-4-yl thioethers. This reaction is a robust and high-yielding method for covalently linking the piperidine scaffold to a vast array of molecular fragments via a stable thioether bond.[7]

Causality Behind the Reaction: The reaction proceeds via a classic SN2 mechanism.[8][9] The process requires a base to perform two essential functions:

  • Neutralize the hydrochloride salt to liberate the free piperidine.

  • Deprotonate the thiol (-SH, pKa ~8-10) to form the much more nucleophilic thiolate anion (-S⁻).

This potent thiolate anion then attacks an electrophilic carbon center, displacing a leaving group (e.g., halide, tosylate) to forge the C-S bond.[7]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Reagent Piperidine-4-thiol Hydrochloride Thiolate Piperidin-4-thiolate (Active Nucleophile) Reagent->Thiolate 2 eq. Base Base (e.g., K₂CO₃, Et₃N) Base->Thiolate Thiolate_ref Piperidin-4-thiolate Electrophile Alkyl Halide (R-X) Product 4-(Alkylthio)piperidine (Thioether Product) Electrophile->Product Thiolate_ref->Product

Caption: Key steps in the S-alkylation of piperidine-4-thiol.

Common electrophiles include alkyl halides, benzyl halides, and epoxides. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the base without solvating the nucleophile, thereby accelerating the SN2 reaction.[10]

Thiol-Ene "Click" Chemistry

The thiol group is a perfect handle for participating in radical-mediated thiol-ene reactions. This "click" reaction allows for the efficient, high-yielding, and stereospecific formation of C-S bonds under mild conditions, often initiated by light or a radical initiator. This opens avenues for polymer chemistry, materials science, and bioconjugation applications where the piperidine moiety can be appended to larger structures or surfaces functionalized with alkenes.

Synthesis of Biologically Active Molecules

The piperidine ring is a privileged scaffold in drug discovery, appearing in drugs for a wide range of therapeutic areas including oncology, virology, and neuroscience.[1][2] By using this compound, medicinal chemists can readily synthesize libraries of compounds where diverse side chains are introduced via the thioether linkage. This allows for systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles. For instance, derivatives of piperidine have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[11]

G Start Piperidine-4-thiol Hydrochloride S_Alkylation S-Alkylation Start->S_Alkylation Thiol_Ene Thiol-Ene Reaction Start->Thiol_Ene Oxidation Thiol Oxidation Start->Oxidation Library Library of diverse (Alkylthio)piperidines S_Alkylation->Library Polymers Functional Polymers & Materials Thiol_Ene->Polymers Sulfones Piperidinyl Sulfones & Sulfoxides Oxidation->Sulfones Drug Discovery\n(SAR Studies) Drug Discovery (SAR Studies) Library->Drug Discovery\n(SAR Studies) Bioconjugation\n& Materials Science Bioconjugation & Materials Science Polymers->Bioconjugation\n& Materials Science Medicinal Chemistry\n(Metabolic Stability) Medicinal Chemistry (Metabolic Stability) Sulfones->Medicinal Chemistry\n(Metabolic Stability)

Caption: Synthetic pathways originating from piperidine-4-thiol.

Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be robust and reproducible. Each protocol includes checkpoints, such as monitoring by Thin Layer Chromatography (TLC), to validate reaction progress and ensure success.

Protocol 1: General Procedure for S-Alkylation with an Alkyl Halide

This protocol describes a representative synthesis of a 4-(alkylthio)piperidine derivative using benzyl bromide as the electrophile.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration relative to the thiol) via syringe. Stir the resulting suspension vigorously at room temperature for 30 minutes. The base neutralizes the HCl salt and deprotonates the thiol.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq) dropwise to the suspension at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent system). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(benzylthio)piperidine.

Expected Yield: 85-95%

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.[12][13][14]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: this compound is toxic if swallowed.[12][13] Handle in a well-ventilated fume hood. Avoid creating dust.[15] Wash hands thoroughly after handling.[12] Thiols often have a strong, unpleasant odor.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12] The compound is stable under recommended storage conditions.[15]

  • In case of Exposure:

    • Skin Contact: Wash off immediately with soap and plenty of water.[15]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[12]

    • Ingestion: If swallowed, call a POISON CENTER or doctor immediately.[12]

Conclusion

This compound is a high-value, versatile building block for organic synthesis. Its true power is unlocked through the nucleophilic reactivity of its thiol group, primarily in S-alkylation reactions to generate diverse thioether derivatives. The protocols and insights provided herein are designed to empower researchers to confidently and safely incorporate this reagent into their synthetic workflows, accelerating projects in drug discovery, materials science, and beyond.

References

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The Piperidine-4-Thioether Moiety: A Strategic Asset in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Piperidine-4-thiol Hydrochloride

In the landscape of medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of approved drugs and biologically active compounds.[1][2] Its prevalence in over a hundred commercial drugs, targeting everything from cancer to CNS disorders, stems from its desirable physicochemical properties.[2][3] The saturated, three-dimensional nature of the piperidine ring allows for precise spatial orientation of functional groups, enabling enhanced interactions with biological targets that are often inaccessible to flat, aromatic systems.[4] The introduction of chirality and various substituents can further modulate a molecule's solubility, metabolic stability, receptor affinity, and overall pharmacokinetic profile.[2][4]

Within this versatile class of building blocks, This compound (CAS: 99201-86-2) emerges as a particularly valuable reagent. Its utility lies in the potent nucleophilicity of the thiol (-SH) group at the 4-position of the piperidine ring.[5] This feature allows for the strategic incorporation of a piperidine-4-thioether linkage into a lead compound, a modification that can profoundly and beneficially impact its drug-like properties. The hydrochloride salt form ensures greater stability and solubility compared to the free base, simplifying handling and reaction setup.[5]

This guide provides an in-depth exploration of the applications of this compound, focusing on the underlying chemical principles and offering detailed, field-proven protocols for its use in the synthesis of potential therapeutic agents.

The Thioether Linker: A Deliberate Design Choice

The decision to incorporate a thioether bond, as opposed to a more conventional ether or amine linkage, is a calculated one in drug design. The sulfur atom of a thioether offers a unique combination of properties:

  • Lipophilicity and Polarity: Sulfur is less electronegative than oxygen, making thioethers less polar and more lipophilic than their corresponding ethers. This can enhance a drug's ability to cross cellular membranes and the blood-brain barrier.

  • Metabolic Stability: Thioethers can be more resistant to metabolic cleavage than esters or amides. While they can be oxidized in vivo to sulfoxides and sulfones, this often represents a slower metabolic pathway and can sometimes lead to metabolites that retain biological activity.

  • Bond Geometry: The C-S bond is longer than a C-O or C-N bond, and the C-S-C bond angle is smaller (~100°) than the corresponding angle in ethers (~110°). These geometric differences can subtly alter the conformation of a molecule, potentially leading to a more optimal fit within a receptor's binding pocket.

  • Hydrogen Bonding: Unlike ethers, the sulfur atom in a thioether is a poor hydrogen bond acceptor. This can be strategically exploited to disfavor binding to anti-targets or to fine-tune interactions within the desired binding site.

By leveraging this compound, medicinal chemists can seamlessly integrate these properties, combining the benefits of the piperidine scaffold with the distinct advantages of a thioether linker.

Core Application: Synthesis of GPCR Ligands via Nucleophilic Substitution

A primary application of this compound is in the synthesis of ligands for G-protein coupled receptors (GPCRs), the largest family of transmembrane receptors and crucial drug targets.[6][7] Many potent GPCR antagonists, particularly for chemokine receptors like CCR5, feature a core structure connected to a piperidine moiety.[8][9][10] The thiol provides a reactive handle to connect the piperidine scaffold to the rest of the molecule, typically through an S-alkylation reaction with an electrophile (e.g., an alkyl halide).

General Workflow for S-Alkylation

The overall process involves the deprotonation of the thiol to form a more potent thiolate nucleophile, which then displaces a leaving group on an electrophilic partner. This is followed by standard purification procedures.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification a Piperidine-4-thiol HCl e Combine Reactants a->e b Electrophile (R-X) b->e c Base (e.g., K₂CO₃, DIPEA) c->e d Solvent (e.g., DMF, ACN) d->e f Heat / Stir (e.g., 60-80 °C) e->f g Monitor by TLC/LC-MS f->g h Aqueous Workup (Quench, Extract) g->h i Dry & Concentrate h->i j Purify (Column Chromatography) i->j k Characterize Product j->k

Caption: General workflow for S-alkylation using piperidine-4-thiol HCl.

Protocol 1: Synthesis of a Hypothetical CCR5 Antagonist Core via S-Alkylation

This protocol describes the synthesis of a key intermediate where the piperidine-4-thioether moiety is attached to a halogenated aromatic or heteroaromatic core, a common feature in many receptor antagonists.

Objective: To synthesize N-Boc-4-((4-chlorobenzyl)thio)piperidine.

Rationale: This protocol employs a common N-Boc protecting group on the piperidine nitrogen. This is a crucial step in many multi-step syntheses as it prevents the secondary amine from acting as a competing nucleophile. Potassium carbonate is chosen as a mild, cost-effective base, and DMF is a suitable polar aprotic solvent to dissolve the reactants and facilitate the SN2 reaction.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)
N-Boc-piperidine-4-thiol*188827-91-8217.331.0
4-Chlorobenzyl chloride104-83-6161.031.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.5
N,N-Dimethylformamide (DMF)68-12-273.095 mL
Ethyl Acetate141-78-6-As needed
Deionized Water7732-18-5-As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed

*Note: For this protocol, we assume the use of the N-Boc protected free thiol for simplicity. If starting from this compound, an additional equivalent of base would be required to neutralize the HCl salt and the piperidine nitrogen would need to be protected in a separate prior step.

Step-by-Step Methodology
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-piperidine-4-thiol (217 mg, 1.0 mmol, 1.0 eq).

    • Add anhydrous potassium carbonate (345 mg, 2.5 mmol, 2.5 eq).

    • Add 5 mL of DMF to the flask and stir the suspension for 10 minutes at room temperature to facilitate the formation of the thiolate.

    • Add 4-chlorobenzyl chloride (177 mg, 1.1 mmol, 1.1 eq) to the reaction mixture.

  • Reaction Execution:

    • Place a reflux condenser on the flask and heat the reaction mixture to 60 °C in an oil bath.

    • Maintain stirring at this temperature for 4-6 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

    • Spot the starting material (thiol), co-spot (starting material and reaction mixture), and the reaction mixture.

    • The reaction is complete upon the disappearance of the starting thiol spot and the appearance of a new, less polar product spot.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with brine (1 x 40 mL) to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent in vacuo to yield the product, N-Boc-4-((4-chlorobenzyl)thio)piperidine, as a colorless oil.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: S-Alkylation reaction scheme for the synthesis of a key intermediate.

Protocol 2: Synthesis of a Thioether-Linked Scaffold via Michael Addition

This protocol demonstrates the versatility of this compound by using it as a nucleophile in a conjugate (Michael) addition reaction with an α,β-unsaturated carbonyl compound. This reaction is fundamental for creating carbon-sulfur bonds at a β-position.

Objective: To synthesize Ethyl 3-((piperidin-4-yl)thio)propanoate.

Rationale: The Michael addition is a powerful C-S bond-forming reaction. In this case, the piperidine nitrogen is left unprotected to showcase a different synthetic strategy. A weak base like triethylamine (TEA) is sufficient to deprotonate the thiol to the reactive thiolate without significantly deprotonating the piperidinium hydrochloride. Ethanol is an excellent solvent as it is protic, solubilizes the reactants, and is easily removed.

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Quantity (mmol)
This compound99201-86-2153.671.0
Ethyl acrylate140-88-5100.121.2
Triethylamine (TEA)121-44-8101.192.2
Ethanol (EtOH)64-17-5-10 mL
Dichloromethane (DCM)75-09-2-As needed
Saturated Sodium Bicarbonate (aq.)--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed
Step-by-Step Methodology
  • Reaction Setup:

    • In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (154 mg, 1.0 mmol, 1.0 eq) in 10 mL of ethanol.

    • Add triethylamine (0.31 mL, 2.2 mmol, 2.2 eq) to the solution. One equivalent neutralizes the hydrochloride salt, and the second equivalent deprotonates the thiol.

    • Stir the solution for 15 minutes at room temperature.

    • Add ethyl acrylate (0.13 mL, 1.2 mmol, 1.2 eq) dropwise to the stirring solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 12-18 hours.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction by TLC (Eluent: 9:1 DCM:Methanol).

    • The reaction is complete when the spot corresponding to the thiol starting material is no longer visible.

  • Workup:

    • Remove the ethanol under reduced pressure.

    • Partition the residue between dichloromethane (30 mL) and saturated sodium bicarbonate solution (30 mL).

    • Separate the layers and extract the aqueous phase with additional dichloromethane (2 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification and Characterization:

    • The crude product is often of sufficient purity for subsequent steps. If necessary, purify by flash column chromatography on silica gel, using a gradient of 0% to 10% methanol in dichloromethane.

    • Characterize the final product, Ethyl 3-((piperidin-4-yl)thio)propanoate, by NMR and mass spectrometry.

Conclusion

This compound is a potent and versatile building block for medicinal chemistry. Its primary utility lies in the nucleophilic character of the thiol group, which enables the straightforward and strategic installation of a piperidine-4-thioether moiety into diverse molecular scaffolds. The protocols provided herein for S-alkylation and Michael addition represent fundamental, reproducible methods for leveraging this reagent in the synthesis of potential therapeutic agents, particularly in the rich field of GPCR ligand discovery. By understanding the unique properties of the thioether linker and mastering these synthetic transformations, researchers can effectively utilize this reagent to accelerate the development of novel drug candidates.

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experimental protocol for using piperidine-4-thiol hydrochloride in click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Thiol-Click Chemistry: Protocols for Piperidine-4-Thiol Hydrochloride

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2][3][4] Its integration into complex molecules, however, demands robust and efficient conjugation strategies. "Click" chemistry, particularly the thiol-ene and thiol-yne reactions, provides an elegant and powerful solution for the covalent modification of molecules containing the piperidine-4-thiol functional group.[5][6] This guide offers a comprehensive overview of the principles and detailed experimental protocols for leveraging this compound in these reactions. We delve into the mechanistic rationale behind procedural choices, provide step-by-step workflows for both radical- and base-mediated pathways, and address critical aspects of safety, reaction monitoring, and purification. This document is intended for researchers, chemists, and drug development professionals seeking to employ this versatile building block in bioconjugation, materials science, and pharmaceutical synthesis.[7][8]

Part 1: Foundational Principles and Strategic Considerations

The Piperidine Scaffold in Drug Discovery

The prevalence of the piperidine ring in pharmaceuticals is no coincidence.[2][4] Its saturated, six-membered heterocyclic structure offers a unique combination of properties that are highly advantageous for drug design:

  • Favorable Physicochemical Properties: It can improve aqueous solubility and modulate lipophilicity (LogP), enhancing the pharmacokinetic profile of a drug candidate.[1]

  • Conformational Rigidity: The chair-like conformation provides predictable exit vectors for substituents, allowing for precise spatial orientation when interacting with biological targets.[3]

  • Metabolic Stability: Compared to more labile structures, the piperidine ring often confers increased resistance to metabolic degradation.[1]

  • Synthetic Accessibility: A wide variety of functionalized piperidine derivatives are commercially available or readily synthesized.[2]

The introduction of a thiol group at the 4-position transforms this privileged scaffold into a versatile handle for "click" chemistry, enabling its precise and efficient incorporation into larger molecular constructs.

Thiol-Based Click Chemistry: A Chemist's Powerful Tool

Thiol-ene and thiol-yne reactions are pillars of click chemistry, a concept that prioritizes reactions that are high-yielding, wide in scope, create no (or inoffensive) byproducts, are stereospecific, and require simple reaction conditions and product isolation.[6][9] Both reactions involve the addition of a thiol (R-SH) across a carbon-carbon multiple bond.[5]

Key Advantages:

  • High Efficiency: Reactions often proceed to near-quantitative conversion.[10]

  • Orthogonality: The thiol and ene/yne functional groups are unreactive with a vast majority of other functional groups found in biomolecules, allowing for highly specific modifications.

  • Biocompatibility: Many thiol-click reactions can be performed under mild, aqueous conditions, even in the presence of cells and other biological materials.[7][11]

  • Versatility: The reaction can be initiated through multiple pathways, primarily radical-mediated or nucleophilic (Michael addition), offering flexibility to suit different substrates and experimental constraints.[6][10]

Mechanistic Pathways: Radical vs. Nucleophilic Addition

Understanding the underlying mechanism is critical for experimental design and troubleshooting.

  • Radical-Mediated Pathway: This is the most common route for thiol-ene/yne reactions. It proceeds via a free-radical chain reaction and can be initiated by UV light (with a photoinitiator) or heat (with a thermal initiator).[6][10][12] The addition is anti-Markovnikov, meaning the sulfur atom adds to the less substituted carbon of the double bond.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) I_rad I• I->I_rad UV or Δ RS_rad Thiyl Radical (RS•) I_rad->RS_rad + R-SH - IH RSH R-SH C_rad Carbon Radical RS_rad->C_rad + Alkene Ene Alkene Product Thioether Product C_rad->Product + R-SH New_RS_rad New RS• C_rad->New_RS_rad - RS• New_RS_rad->Ene Re-enters Cycle rad1 Radical Term_Product Non-Radical Product rad1->Term_Product + Radical rad2 Radical

Caption: Radical-mediated thiol-ene reaction mechanism.

  • Nucleophilic Pathway (Michael Addition): This pathway is catalyzed by a base (e.g., triethylamine) or a nucleophile.[10][13] The base deprotonates the thiol to form a highly nucleophilic thiolate anion, which then attacks an electron-deficient alkene (e.g., maleimide, acrylate). This method avoids the use of UV light and radical initiators, which can be beneficial for sensitive substrates.

Part 2: Pre-Reaction Planning and Preparation

Reagent Focus: this compound
PropertyValue
CAS Number 6091-44-7
Molecular Formula C₅H₁₁NS · HCl
Molecular Weight 153.67 g/mol
Appearance White to off-white crystalline powder
Key Consideration The thiol is protonated as a hydrochloride salt.

Crucial Insight: Liberating the Free Thiol The hydrochloride salt is stable and easy to handle. However, for the thiol to be reactive in either the radical or nucleophilic pathway, it must be in its free, neutral form (or as a thiolate anion). This is achieved by adding a non-nucleophilic base to the reaction mixture to neutralize the HCl. A slight stoichiometric excess (e.g., 1.0-1.1 equivalents) of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically sufficient. This step is fundamental to the success of the reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.[14]

HazardPrecautionary Measures
Toxicity Toxic if swallowed (H301).[14] Avoid creating dust. Do not eat, drink, or smoke when using.[14][15]
Irritation Causes skin and serious eye irritation (H315, H319).[14]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye protection (safety glasses/goggles), and a face shield.[14][16] Handle in a well-ventilated area or chemical fume hood.[15]
Accidental Contact Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present.[14] Skin: Wash with plenty of soap and water.[16] In all cases of significant exposure, seek immediate medical attention.[16]
Storage Store locked up in a tightly closed container in a cool, dry, and well-ventilated area.[14][15]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[14][16]

Selecting Reaction Partners and Conditions
  • 'Ene' and 'Yne' Substrates: A wide variety of alkenes and alkynes can be used. For radical reactions, both electron-rich and electron-poor alkenes are suitable.[12] For Michael additions, electron-poor alkenes like acrylates, acrylamides, and maleimides are required.

  • Initiators/Catalysts:

    • Photoinitiators: For UV-initiated reactions, common choices include DMPA (2,2-dimethoxy-2-phenylacetophenone) or Irgacure 2959 for more biocompatible applications, typically used at 0.1-1 mol%.[17]

    • Base Catalysts: For Michael additions, tertiary amines like triethylamine (TEA) are frequently used.[7][13]

  • Solvents: The choice of solvent is critical. For radical reactions, the solvent must be transparent to the UV wavelength used and should be thoroughly degassed (e.g., by sparging with N₂ or Ar) to remove oxygen, which can quench the radical chain reaction. Common solvents include THF, DMF, or dichloromethane.[11] For Michael additions, polar aprotic solvents are often suitable.

Part 3: Detailed Experimental Protocols

Protocol 1: Photoinitiated Radical Thiol-Ene Conjugation

This protocol describes the general procedure for conjugating piperidine-4-thiol to an alkene-containing molecule using UV initiation.

G start Start prep 1. Reagent Prep - Dissolve Alkene - Dissolve Thiol Salt - Dissolve Initiator start->prep combine 2. Combine & Neutralize - Mix solutions in quartz vial - Add base (e.g., TEA) - Stir briefly prep->combine degas 3. Degas Mixture - Sparge with N2/Ar for 15-30 min combine->degas irradiate 4. Initiate Reaction - Place under UV lamp (e.g., 365 nm) - Monitor by TLC/LC-MS degas->irradiate workup 5. Workup & Purify - Quench (if needed) - Remove solvent - Purify (e.g., chromatography) irradiate->workup characterize 6. Characterize - NMR, MS, etc. workup->characterize end End characterize->end

Caption: Workflow for a photoinitiated thiol-ene reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a vial, dissolve the alkene-containing substrate (1.0 eq) in a suitable degassed solvent (e.g., THF, CH₂Cl₂).

    • In a separate vial, dissolve this compound (1.1 eq) and the photoinitiator (e.g., DMPA, 0.05 eq) in the same degassed solvent.

  • Reaction Setup:

    • Transfer the alkene solution to a quartz reaction vessel equipped with a stir bar. Quartz is used as it is transparent to UV light.

    • Add the thiol/initiator solution to the quartz vessel.

    • Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to neutralize the hydrochloride and liberate the free thiol. A brief moment of cloudiness may be observed as triethylamine hydrochloride precipitates, which typically does not interfere with the reaction.

  • Degassing: Seal the vessel and continue to degas the combined reaction mixture by sparging with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen.

  • Initiation and Monitoring:

    • Place the sealed, stirring reaction vessel under a UV lamp (e.g., 365 nm).[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by observing the consumption of the starting materials. Reactions are often complete within 5-60 minutes.

  • Workup and Purification:

    • Once the reaction is complete, turn off the UV lamp.

    • Concentrate the reaction mixture in vacuo.

    • Purify the resulting crude product using an appropriate method, such as flash column chromatography on silica gel, to isolate the desired thioether product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Base-Catalyzed Michael Addition

This protocol is ideal for conjugating piperidine-4-thiol to electron-deficient alkenes (e.g., maleimides, acrylates) without UV light.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the electron-deficient alkene (e.g., a maleimide-functionalized peptide) (1.0 eq) in a suitable solvent (e.g., DMF, or an aqueous buffer for bioconjugation).[13]

    • In a separate vial, dissolve this compound (1.2-1.5 eq) in the same solvent. A slight excess of the thiol is often used to ensure complete consumption of the typically more valuable alkene substrate.

  • Reaction Setup:

    • To the stirring solution of the alkene, add the this compound solution.

    • Add triethylamine (TEA) (1.5-2.0 eq). The base serves both to liberate the free thiol and to catalyze the Michael addition by forming the thiolate anion.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. These reactions are typically complete within 1-4 hours.[13]

  • Workup and Purification:

    • If using organic solvents, the mixture can be concentrated and purified directly by flash chromatography.

    • For bioconjugations in aqueous buffers, the product can be purified by size-exclusion chromatography or dialysis to remove excess thiol and catalyst.[13]

  • Characterization: Confirm successful conjugation using appropriate techniques (e.g., LC-MS, SDS-PAGE for proteins).

Part 4: Advanced Considerations

Thiol-Yne Reactions

The thiol-yne reaction proceeds via a similar radical-mediated mechanism to the thiol-ene reaction.[5][11] A key difference is the potential for a twofold addition of the thiol to the alkyne.[5]

  • Mono-adduct Formation: To favor the formation of the vinyl sulfide (one thiol addition), use a 1:1 molar ratio of thiol to alkyne.[5]

  • Di-adduct Formation: To favor the formation of the dithioether (two thiol additions), use an excess of the thiol (≥ 2:1 molar ratio).[5]

The experimental setup is analogous to the photoinitiated thiol-ene protocol, simply substituting the alkene substrate with an alkyne.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
No or Slow Reaction (Radical) - Insufficient degassing (O₂ inhibition)- UV lamp is too weak or wrong wavelength- Inactive photoinitiator- Thiol not deprotonated- Degas more thoroughly or use freeze-pump-thaw cycles- Check lamp specifications and age- Use fresh photoinitiator- Ensure sufficient base was added
Low Yield - Incomplete reaction- Side reactions (e.g., alkene polymerization)- Product lost during workup- Increase reaction time or initiator concentration- Use a radical scavenger if polymerization is an issue; lower substrate concentration- Optimize purification method
Multiple Products (Thiol-Yne) - Lack of stoichiometric control- Carefully control the thiol:alkyne ratio to favor either the mono- or di-adduct
No Reaction (Michael Addition) - Alkene is not sufficiently electron-deficient- Insufficient or incorrect base- This pathway is not suitable for electron-rich or unactivated alkenes- Use a stronger, non-nucleophilic base; ensure stoichiometry is correct

Conclusion

This compound is a highly valuable building block for chemical synthesis and drug discovery. Its effective use in thiol-ene and thiol-yne click chemistry provides a reliable and versatile method for creating complex molecular architectures. By understanding the underlying mechanisms and carefully controlling reaction conditions—particularly the crucial step of liberating the free thiol—researchers can efficiently forge stable thioether linkages. The protocols outlined in this guide serve as a robust starting point for developing specific applications, from novel small-molecule therapeutics to advanced bioconjugates and functional materials.

References

  • A Comparative Guide to Thiol-Ene and Thiol-Yne Click Reactions for Researchers. Benchchem.
  • Sunlight-Mediated Thiol–Ene/Yne Click Reaction: Synthesis and DNA Transfection Efficiency of New C
  • Chapter 4: Thiol–Ene/Yne Click Chemistry in Polymer Science. Books.
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  • Thiol-ene reaction. Wikipedia.
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  • 4 - • SAFETY D
  • Safety D
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  • PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY D
  • Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG.
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  • Thiol–ene click reaction: a new pathway to hydrophilic metal–organic frameworks for water purification.
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  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. speranzaonline.com.
  • Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. PubMed Central.
  • “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PubMed Central.
  • The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilyl
  • Pharmacological Applications of Piperidine Deriv
  • A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Thiol-yne 'Click' Chemistry As a Route to Functional Lipid Mimetics. The Aquila Digital Community - The University of Southern Mississippi.
  • On-resin peptide macrocyclization using thiol-ene click chemistry. PubMed Central.
  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design. PubMed Central.
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Application Notes and Protocols: Piperidine-4-thiol Hydrochloride as a Non-Cleavable Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Bioconjugate Stability and Performance

The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the linker connecting the biological moiety to the payload. An ideal linker must ensure the stability of the conjugate in systemic circulation to minimize off-target toxicity, while not adversely affecting the biological activity of the targeting molecule.[1][2] Piperidine-4-thiol hydrochloride emerges as a compelling linker precursor for the synthesis of non-cleavable bioconjugates, offering distinct advantages in modulating the physicochemical properties of the final product.[3]

This document provides a comprehensive guide to the use of this compound in bioconjugation, with a focus on its application in creating stable thioether linkages. We will delve into the rationale behind its use, detailed experimental protocols, and key considerations for optimizing conjugation reactions.

The Piperidine Advantage: Enhancing Solubility and Stability

The incorporation of a piperidine moiety into a linker structure can impart favorable characteristics to the resulting bioconjugate.[3] The basic nitrogen atom within the piperidine ring can be protonated at physiological pH, which can significantly enhance the aqueous solubility of the conjugate.[3][4] This is a particularly valuable attribute when working with hydrophobic payloads, which are common in ADC development and can otherwise lead to aggregation and poor pharmacokinetics.[]

Furthermore, the rigid, cyclic structure of the piperidine ring can contribute to the metabolic stability of the linker by sterically hindering enzymatic degradation.[3] This inherent stability is a key feature of non-cleavable linkers, which rely on the degradation of the antibody component within the target cell to release the payload.[1]

Chemistry of Conjugation: The Thiol-Maleimide Reaction

This compound provides a nucleophilic thiol group that can readily react with electrophilic partners to form a stable covalent bond. The most common and well-established reaction for this purpose is the Michael addition of the thiol to a maleimide-functionalized component, forming a stable thioether bond.[6] This reaction is highly chemoselective for thiols at a pH range of 6.5-7.5, proceeding rapidly under mild, aqueous conditions, making it ideal for bioconjugation.[7][8]

It is important to note, however, that the resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction, especially in the presence of other thiols such as glutathione in the plasma.[9] This can lead to premature release of the payload. Strategies to mitigate this instability, such as hydrolysis of the succinimide ring or the use of modified maleimides, have been developed.[10][11]

Experimental Protocols

The following protocols provide a general framework for the conjugation of a maleimide-functionalized molecule to a biomolecule using this compound. Optimization of reaction conditions, such as molar ratios, temperature, and reaction time, is recommended for each specific application.

Protocol 1: Preparation of a Piperidine-4-thiol-Payload Conjugate

This protocol describes the initial step of conjugating this compound to a maleimide-activated payload (e.g., a small molecule drug).

Materials:

  • This compound

  • Maleimide-functionalized payload

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Quenching solution: N-acetylcysteine or 2-mercaptoethanol

  • Purification system (e.g., preparative HPLC or silica gel chromatography)

Procedure:

  • Payload Preparation: Dissolve the maleimide-functionalized payload in a minimal amount of anhydrous DMF or DMSO.

  • Linker Preparation: Dissolve this compound in the Reaction Buffer.

  • Conjugation Reaction: Add the payload solution to the linker solution with gentle stirring. A typical starting molar ratio is a 1.1 to 1.5-fold excess of the piperidine-4-thiol.

  • Reaction Monitoring: Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC, until the consumption of the maleimide-payload is complete. Reactions are typically run for 1-4 hours at room temperature.

  • Quenching: Add a 10-fold molar excess of the quenching solution to cap any unreacted thiol groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the piperidine-4-thiol-payload conjugate using an appropriate chromatographic method to remove excess reagents and byproducts.

  • Characterization: Confirm the identity and purity of the conjugate by LC-MS and NMR.

Protocol 2: Conjugation of a Thiol-Functionalized Biomolecule to a Maleimide-Activated Partner

This protocol outlines the conjugation of a biomolecule (e.g., an antibody with engineered cysteines or reduced interchain disulfides) to a maleimide-activated molecule.

Materials:

  • Thiol-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5)

  • Maleimide-activated molecule (e.g., payload, fluorescent dye) dissolved in a compatible solvent (e.g., DMSO)

  • Reducing agent (if necessary, e.g., TCEP or DTT)

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting column or other purification system (e.g., size-exclusion chromatography)

Procedure:

  • Biomolecule Preparation: If necessary, reduce disulfide bonds of the biomolecule using a suitable reducing agent to generate free thiol groups. Immediately purify the reduced biomolecule using a desalting column to remove the reducing agent.[12]

  • Conjugation Reaction: Add the maleimide-activated molecule solution to the biomolecule solution at a specific molar ratio (e.g., 5-10 fold molar excess of the maleimide to the biomolecule).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if using a fluorescent dye.

  • Quenching: Add a molar excess of the quenching solution to cap any unreacted maleimide groups.

  • Purification: Purify the bioconjugate using a desalting column or other appropriate chromatography method to remove excess reagents and byproducts.

  • Characterization: Characterize the purified bioconjugate to determine the drug-to-antibody ratio (DAR) or labeling efficiency and confirm conjugation.

Data Presentation: Key Parameters for Thiol-Maleimide Conjugation

ParameterRecommended Range/ValueRationale & Considerations
pH 6.5 - 7.5Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[7][8]
Temperature 4 - 25 °CLower temperatures can be used to slow down the reaction and minimize side reactions.
Molar Ratio (Maleimide:Thiol) 1.1:1 to 20:1The optimal ratio depends on the specific reactants and desired degree of conjugation. An excess of the maleimide is often used to drive the reaction to completion.[8]
Solvent Aqueous buffers (e.g., PBS, HEPES), with minimal organic co-solvent (e.g., DMSO, DMF)Ensures the solubility and stability of the biomolecule. Organic co-solvents should be used judiciously to avoid denaturation.
Reaction Time 1 - 12 hoursShould be optimized by monitoring the reaction progress.

Visualizing the Workflow

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification_characterization Downstream Processing Thiol_Linker Piperidine-4-thiol Hydrochloride Reaction Thiol-Maleimide Reaction (pH 6.5-7.5) Thiol_Linker->Reaction Maleimide_Payload Maleimide-activated Payload Maleimide_Payload->Reaction Purification Purification (HPLC, SEC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Conjugate Stable Thioether Bioconjugate Characterization->Final_Conjugate

Caption: Workflow for bioconjugation using this compound.

Logical Relationships in Linker Design

Linker_Design_Logic Start Bioconjugate Design Payload_Properties Payload Properties (e.g., Hydrophobicity) Start->Payload_Properties Linker_Choice Linker Choice Payload_Properties->Linker_Choice Piperidine_Linker Piperidine-containing Linker (e.g., Piperidine-4-thiol) Linker_Choice->Piperidine_Linker If Hydrophobic Improved_Solubility Improved Aqueous Solubility Piperidine_Linker->Improved_Solubility Enhanced_Stability Enhanced Metabolic Stability Piperidine_Linker->Enhanced_Stability Favorable_PK Favorable Pharmacokinetics Improved_Solubility->Favorable_PK Enhanced_Stability->Favorable_PK

Caption: Decision logic for selecting a piperidine-based linker.

Safety and Handling

Piperidine and its derivatives are classified as hazardous materials and should be handled with appropriate safety precautions. Piperidine hydrochloride is toxic if swallowed and can cause skin and eye irritation.[13] Always consult the Safety Data Sheet (SDS) before use. Handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound offers a strategic advantage in the design of non-cleavable bioconjugates. Its ability to enhance aqueous solubility and metabolic stability makes it a valuable tool for overcoming challenges associated with hydrophobic payloads. The well-established thiol-maleimide conjugation chemistry provides a reliable method for its incorporation into bioconjugates. By carefully optimizing reaction conditions and considering the inherent stability of the resulting thioether bond, researchers can leverage the benefits of the piperidine scaffold to develop more effective and safer targeted therapeutics.

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  • Miller, B. S., & Finney, N. S. (2021). Piperazine-fused cyclic disulfides: high-performance bioreduction-activated cores for bifunctional probes and reagents. ChemRxiv. [Link]

  • Lu, J., Jiang, F., Lu, A., & Zhang, G. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. [Link]

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  • Albericio, F., & Góngora-Benítez, M. (2013). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Molecules, 18(4), 4386-4400. [Link]

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Application Notes & Protocols: Synthesis of PROTACs Using Piperidine-4-thiol Hydrochloride Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the body's own cellular machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] While the two ligands provide specificity, the linker is far from a passive tether; it is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[5][6]

Among the diverse array of linker architectures, those incorporating rigid heterocyclic scaffolds have gained significant prominence.[6][7] Saturated rings like piperidine can constrain the linker's conformation, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5][6] This rigidity can enhance metabolic stability and lead to a more defined spatial orientation of the warhead and E3 ligase ligand.[5][8]

This guide focuses on the synthesis of PROTACs utilizing a specific and versatile building block: piperidine-4-thiol hydrochloride . The thiol (-SH) group provides a reactive handle for covalent attachment, often through nucleophilic substitution reactions, while the piperidine core imparts the aforementioned conformational rigidity. We will explore the chemical principles, design considerations, and detailed protocols for incorporating this linker into novel protein degraders.

Chemical Principles & Design Considerations

The choice of piperidine-4-thiol as a linker component is driven by several strategic advantages:

  • Conformational Rigidity: The piperidine ring introduces a degree of inflexibility compared to purely aliphatic or polyethylene glycol (PEG) linkers.[5][6][8] This can improve selectivity by disfavoring off-target ternary complex formation and can lead to more potent degraders by stabilizing a productive ternary complex geometry.[6]

  • Vectorial Control: The thiol group provides a distinct reactive site. Its nucleophilicity allows for precise, directional conjugation to electrophilic sites on either the POI ligand or the E3 ligase ligand, a key step in the modular synthesis of PROTACs.

  • Modulation of Physicochemical Properties: The inclusion of a piperidine moiety can help modulate the lipophilicity and solubility of the final PROTAC molecule, which are often large and can struggle with "drug-like" properties.[8][9]

  • Synthetic Tractability: this compound is a commercially available building block that can be readily incorporated into synthetic schemes. The primary amine of the piperidine ring can be protected or used as an additional attachment point, offering further synthetic flexibility.

The key chemical transformation leveraging the thiol group is often a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the thiolate anion (generated in situ by a base) attacks an electron-deficient aromatic or heteroaromatic ring bearing a suitable leaving group (e.g., a halogen like fluorine or chlorine), displacing it to form a stable thioether bond.[10]

General Synthesis Strategy

The synthesis of a PROTAC using a piperidine-4-thiol linker typically follows a convergent approach. The core components—the POI ligand, the E3 ligase ligand, and the linker—are synthesized or modified separately and then coupled together in a stepwise fashion.

Below is a generalized workflow for the assembly of a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Component Preparation cluster_1 First Conjugation (SNA_r) cluster_2 Second Conjugation (Amide Coupling) cluster_3 Final Steps POI_Ligand Protein of Interest (POI) Ligand (with electrophilic handle, e.g., Ar-F) Reaction1 POI-Linker Conjugation POI_Ligand->Reaction1 E3_Ligand E3 Ligase Ligand (with coupling handle, e.g., -COOH) Reaction2 Amide Bond Formation E3_Ligand->Reaction2 Linker_Prep Piperidine-4-thiol Linker (N-protection, if necessary) Linker_Prep->Reaction1 Deprotection Deprotection (if needed) Reaction1->Deprotection Intermediate 1 Purification Purification (HPLC / Flash Chromatography) Reaction2->Purification Crude PROTAC Deprotection->Reaction2 Characterization Characterization (NMR, LC-MS) Purification->Characterization

Caption: General workflow for PROTAC synthesis using a piperidine-thiol linker.

Detailed Protocols

Disclaimer: These protocols are intended as a general guide. Researchers must adapt reaction conditions, stoichiometry, and purification methods based on the specific properties of their POI and E3 ligase ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol A: SNAr Conjugation of Piperidine-4-thiol to an Aryl Fluoride

This protocol describes the coupling of piperidine-4-thiol to a ligand for the protein of interest (POI-Ar-F) that contains an activated fluoroaromatic group.

  • Rationale: The SNAr reaction is a robust method for forming aryl thioether bonds.[10] An electron-deficient aromatic ring on the POI ligand is required for the reaction to proceed efficiently. A mild base like potassium carbonate is used to deprotonate the thiol in situ to form the more nucleophilic thiolate, without significantly affecting other functional groups. Dimethylacetamide (DMAc) is a suitable polar aprotic solvent for this transformation.

Materials:

  • POI-Ar-F (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add POI-Ar-F (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous DMAc to dissolve the reagents (concentration typically 0.1-0.2 M).

  • Add powdered anhydrous K₂CO₃ (3.0 eq) to the solution.

  • Stir the reaction mixture at 80-100 °C.

  • Verification Step: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting POI-Ar-F is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMAc and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure POI-linker intermediate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR and LC-MS.

Protocol B: Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the POI-piperidine-thiol intermediate with an E3 ligase ligand that has a carboxylic acid handle (e.g., pomalidomide-COOH).

  • Rationale: Amide bond formation is one of the most common and reliable reactions in medicinal chemistry. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is added to neutralize the ammonium salt formed and to deprotonate the piperidine nitrogen for the coupling reaction.

Materials:

  • POI-piperidine-thiol intermediate (from Protocol A) (1.0 eq)

  • E3 Ligase Ligand-COOH (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the E3 Ligase Ligand-COOH (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the POI-piperidine-thiol intermediate (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

  • Add the solution of the POI-linker intermediate to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature.

  • Verification Step: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the final crude PROTAC using reversed-phase preparative HPLC (RP-HPLC) or flash chromatography. RP-HPLC is often necessary for achieving the high purity (>95%) required for biological assays.[1]

  • Final Step: Combine the pure fractions and lyophilize to obtain the final PROTAC as a solid.[1]

Data Presentation and Characterization

Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.

Table 1: Recommended Analytical Characterization

Analysis TypePurposeExpected Outcome
LC-MS Confirm mass and assess purityA single major peak with the correct mass-to-charge ratio (m/z) for the final PROTAC. Purity >95%.
¹H and ¹³C NMR Confirm chemical structureAll expected signals should be present with correct chemical shifts, integrations, and coupling constants.[1]
HRMS Determine exact massProvides high-resolution mass data to confirm the elemental composition.
RP-HPLC Quantify final purityA clean chromatogram with a single peak at the expected retention time, confirming >95% purity.

Below is the chemical reaction scheme for the described two-step synthesis.

Caption: Two-step synthesis of a PROTAC via SNAr and amide coupling.

Troubleshooting and Key Insights

  • Low Yield in SNAr Reaction: If the SNAr reaction is sluggish, ensure all reagents and solvents are anhydrous. The aromatic ring may not be sufficiently electron-deficient; higher temperatures or a stronger base (e.g., Cs₂CO₃) may be required, but screen carefully to avoid side reactions.

  • Thiol Oxidation: The thiol group can be susceptible to oxidation, forming disulfides. Maintaining an inert atmosphere throughout the synthesis, particularly during heating, is crucial.

  • Purification Challenges: PROTACs are often large, somewhat greasy molecules that can be challenging to purify. RP-HPLC is the gold standard. A gradient of acetonitrile in water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a common mobile phase.

  • Solubility Issues: If the final PROTAC exhibits poor solubility, consider modifying the linker by incorporating more polar elements like short PEG chains alongside the piperidine ring.[6][8]

Conclusion

The this compound linker is a valuable tool for the synthesis of conformationally constrained PROTACs. Its rigid core can favorably influence the geometry of the ternary complex, while the thiol handle provides a reliable site for covalent modification through reactions like nucleophilic aromatic substitution. By following robust synthetic and purification protocols, researchers can efficiently generate high-purity PROTACs for biological evaluation, accelerating the discovery of new therapeutics for targeted protein degradation.

References

  • A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design. (n.d.). Benchchem.
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The Versatile Role of Piperidine-4-thiol Hydrochloride in the Genesis of Novel Pharmaceuticals: A Guide to Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, underpinning the structure of numerous therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, which can enhance the druggability of a molecule by improving its pharmacokinetic profile.[3] Among the diverse array of functionalized piperidines, piperidine-4-thiol hydrochloride emerges as a particularly valuable and versatile building block. The presence of a nucleophilic thiol group at the 4-position of the piperidine ring provides a reactive handle for a variety of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the synthesis of novel pharmaceutical candidates. We will explore key reaction protocols, delve into the rationale behind experimental choices, and present a framework for the development of innovative therapeutics.

The Strategic Advantage of this compound

The utility of this compound in drug discovery is rooted in its unique structural features. The piperidine ring, a saturated heterocycle, imparts a three-dimensional character to molecules, which can facilitate more specific and high-affinity interactions with biological targets compared to flat aromatic systems.[4] The thiol group (-SH) is a potent nucleophile, readily participating in reactions such as S-alkylation and Michael additions, allowing for the facile introduction of a wide range of substituents.[3][5] The hydrochloride salt form enhances the compound's stability and aqueous solubility, simplifying its handling and use in various reaction conditions.

Core Synthetic Applications and Protocols

The primary utility of this compound lies in its capacity to serve as a scaffold for the introduction of diverse functionalities through the reactive thiol group. Two of the most powerful and widely employed transformations are S-alkylation and Michael addition reactions.

Protocol 1: S-Alkylation for the Synthesis of Novel Thioethers

The S-alkylation of this compound with various electrophiles, such as alkyl or aryl halides, is a fundamental strategy for creating a library of diverse thioether derivatives.[6][7] Thioethers are prevalent in a multitude of bioactive molecules and can play a crucial role in target engagement and modulation of physicochemical properties.[3]

Rationale: This protocol leverages the high nucleophilicity of the thiol group to displace a leaving group on an electrophilic partner. The choice of base is critical to deprotonate the thiol, forming the more nucleophilic thiolate anion, without promoting unwanted side reactions. The selection of the solvent is dictated by the solubility of the reactants and its compatibility with the reaction conditions.

Experimental Workflow for S-Alkylation:

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P4TH Piperidine-4-thiol hydrochloride ReactionVessel Reaction Mixture (Stirring, Inert Atmosphere) P4TH->ReactionVessel Dissolve Base Base (e.g., K2CO3, Et3N) Base->ReactionVessel Add Solvent Anhydrous Solvent (e.g., DMF, ACN) Solvent->ReactionVessel in Quench Quench Reaction ReactionVessel->Quench Monitor to completion Electrophile Electrophile (R-X) (Alkyl/Aryl Halide) Electrophile->ReactionVessel Add dropwise Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Workflow for the S-alkylation of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (2.0-3.0 eq., e.g., potassium carbonate or triethylamine). Stir the suspension at room temperature for 30 minutes.

  • Addition of Electrophile: Slowly add the electrophile (alkyl or aryl halide, 1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or gently heated (40-60 °C) for 2-24 hours, depending on the reactivity of the electrophile.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to afford the desired 4-(alkyl/arylthio)piperidine derivative. Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

Table 1: Representative S-Alkylation Reactions of this compound

ElectrophileBaseSolventTemp (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMFRT492
2-Chloro-N,N-dimethylethanamineEt₃NACN501285
4-Fluorobenzyl chlorideK₂CO₃DMFRT688
2-BromopyridineNaHTHF602475

Note: The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Protocol 2: Michael Addition for the Synthesis of β-Thioether Derivatives

The conjugate addition of this compound to α,β-unsaturated carbonyl compounds (Michael acceptors) provides a direct route to β-thioether ketones, esters, and amides.[5][8] These motifs are valuable precursors for the synthesis of a wide range of biologically active molecules.[9]

Rationale: This reaction exploits the "soft" nucleophilicity of the thiol, which preferentially attacks the β-carbon of the Michael acceptor in a 1,4-conjugate addition fashion.[10] The reaction can often be performed under mild, catalyst-free conditions, particularly in protic solvents like water, which can activate both the thiol and the enone through hydrogen bonding.[5][8]

Experimental Workflow for Michael Addition:

Michael_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P4TH Piperidine-4-thiol hydrochloride ReactionVessel Reaction Mixture (Stirring) P4TH->ReactionVessel Add Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Acceptor->ReactionVessel Add Solvent Solvent (e.g., Water, Ethanol) Solvent->ReactionVessel in Extraction Liquid-Liquid Extraction ReactionVessel->Extraction Monitor to completion Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: Workflow for the Michael addition of this compound.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution or suspension of the α,β-unsaturated carbonyl compound (1.0 eq.) in a suitable solvent (e.g., water, ethanol, or a mixture thereof), add this compound (1.1 eq.).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC or LC-MS. These reactions are often rapid, proceeding to completion within 30 minutes to a few hours.

  • Work-up: Once the reaction is complete, if a precipitate has formed, it can be collected by filtration. Otherwise, the product can be extracted into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Characterization: Purify the crude product by crystallization or column chromatography on silica gel. Characterize the structure and purity of the final compound using appropriate analytical methods.

Table 2: Representative Michael Addition Reactions of this compound

Michael AcceptorSolventTemp (°C)Time (h)Yield (%)
Methyl vinyl ketoneWaterRT0.595
Ethyl acrylateEthanolRT291
CyclohexenoneWater/Ethanol (1:1)RT193
AcrylonitrileMethanolRT387

Note: The yields are representative and may vary depending on the specific reaction conditions and the scale of the reaction.

Application in the Development of Novel Pharmaceuticals

The derivatives synthesized from this compound have shown promise in various therapeutic areas, including as kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Case Study 1: Synthesis of Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[11] The piperidine scaffold is a common feature in many approved kinase inhibitors.[11] The thioether linkage formed from this compound can act as a flexible linker to position pharmacophoric groups within the ATP-binding pocket of a target kinase.

Synthetic Strategy:

Kinase_Inhibitor_Synthesis P4TH Piperidine-4-thiol hydrochloride Intermediate1 4-(Heteroarylthio)piperidine P4TH->Intermediate1 S-Arylation ArylHalide Heteroaryl Halide (Pharmacophore A) ArylHalide->Intermediate1 KinaseInhibitor Final Kinase Inhibitor Intermediate1->KinaseInhibitor N-Functionalization AmideCoupling Amide Coupling (Pharmacophore B) AmideCoupling->KinaseInhibitor

Caption: General strategy for synthesizing kinase inhibitors.

A plausible synthetic route involves the initial S-arylation of this compound with a suitable heteroaryl halide that serves as a hinge-binding motif. Subsequent N-functionalization of the piperidine nitrogen, for example, through amide coupling with a second pharmacophoric component, can yield the final kinase inhibitor.

Case Study 2: Development of GPCR Ligands

GPCRs represent the largest family of drug targets in the human genome.[12][13] The conformational flexibility of the piperidine ring is advantageous for optimizing ligand binding to the often-complex topographies of GPCR binding pockets.[8]

Design Rationale: The 4-thiopiperidine core can serve as a central scaffold to which different pharmacophoric elements are attached. For instance, the thioether substituent can be designed to interact with a specific sub-pocket of the receptor, while modifications at the piperidine nitrogen can modulate receptor subtype selectivity and pharmacokinetic properties.

Safety, Handling, and Storage

This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[1][14][15] The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances.[16] When handling the solid, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16]

Conclusion

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a conformationally flexible piperidine scaffold and a highly reactive thiol group enables the efficient synthesis of diverse libraries of compounds with the potential for a wide range of biological activities. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this valuable synthon in the discovery and development of the next generation of innovative pharmaceuticals.

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  • Hoyle, C. E., & Bowman, C. N. (2010). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 110(3), 1760–1786.

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Application Notes: Reaction of Piperidine-4-thiol Hydrochloride with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction of piperidine-4-thiol hydrochloride with various classes of electrophiles. It moves beyond simple procedural lists to explain the underlying principles of reactivity, chemoselectivity, and experimental design. Detailed, field-tested protocols for S-alkylation, S-acylation, and Michael addition reactions are presented, supported by mechanistic diagrams and data tables. The guide emphasizes experimental causality, protocol validation, and troubleshooting to ensure reliable and reproducible synthetic outcomes.

Introduction: The Versatility of a Bifunctional Scaffold

This compound is a bifunctional building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure combines a saturated piperidine heterocycle, a common motif in pharmaceuticals, with a nucleophilic thiol group.[2][3][4] The piperidine ring offers a three-dimensional scaffold that can effectively orient substituents to interact with biological targets, while the thiol group provides a reactive handle for covalent modification and the introduction of diverse functionalities.[1][5]

Supplied as a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility compared to its free base form.[1] However, this salt form necessitates careful consideration of reaction conditions, as both the thiol and the secondary amine are protonated. The central challenge and opportunity in its use lie in achieving chemoselective functionalization at the sulfur atom, which requires a nuanced understanding of its reactivity.

Core Principles of Reactivity and Chemoselectivity

The synthetic utility of piperidine-4-thiol hinges on the differential reactivity of its two nucleophilic centers: the thiol (or thiolate) and the secondary amine.

The Thiolate: The Primary Nucleophile

Under neutral or acidic conditions, the thiol group (-SH) is modestly nucleophilic. Its reactivity is dramatically enhanced upon deprotonation to the thiolate anion (-S⁻). Thiols are generally more acidic than corresponding alcohols, with pKa values typically around 8-11.[6] The resulting thiolate is a soft and highly potent nucleophile, readily participating in reactions with a wide range of soft electrophiles.[6][7]

The first critical step in most reactions is the in-situ generation of this thiolate, which is accomplished by adding a suitable base.

The Challenge of Chemoselectivity

With two potential nucleophiles, selectivity is paramount. The key to selectively targeting the thiol over the piperidine nitrogen lies in exploiting their differences in basicity and nucleophilicity.

  • Basicity: The piperidinium hydrochloride has a pKa of ~11, while the thiol has a pKa around ~9-10. A carefully chosen base and stoichiometry can selectively deprotonate the more acidic thiol without significantly liberating the free piperidine amine.

  • Nucleophilicity: Sulfur is a larger, more polarizable atom than nitrogen, making the thiolate a "softer" and generally stronger nucleophile than the secondary amine.[8] This intrinsic property favors S-functionalization, especially with soft electrophiles like alkyl halides and Michael acceptors.[7]

Therefore, by using approximately one equivalent of a non-hindered base (e.g., triethylamine, potassium carbonate), it is possible to generate the reactive thiolate while keeping the piperidine nitrogen protonated and "protected" as the unreactive ammonium salt, thus directing the electrophile to the sulfur atom.

Protocols for Reaction with Common Electrophiles

The following sections provide detailed, self-validating protocols for the most common and useful transformations involving this compound.

S-Alkylation: Synthesis of 4-(Alkylthio)piperidines

The reaction with alkyl halides is a robust method for forming stable thioether linkages via an S_N2 mechanism.[6][9] This reaction is fundamental for introducing alkyl chains, benzyl groups, and other carbon-based substituents.

The process begins with the base-mediated deprotonation of the thiol to form the nucleophilic thiolate. This thiolate then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-S bond.

S_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P4TH Piperidine-4-thiol HCl in Solvent (e.g., DMF) Base Add Base (e.g., Et3N, 1.1 eq) P4TH->Base Stir Stir at RT (Thiolate Formation) Base->Stir AlkylHalide Add Alkyl Halide (R-X, 1.0 eq) Stir->AlkylHalide Monitor Monitor by TLC/LC-MS (RT to 50°C) AlkylHalide->Monitor Quench Aqueous Workup (e.g., H2O/EtOAc) Monitor->Quench Purify Column Chromatography Quench->Purify Product Isolated Product (4-Alkylthio-piperidine) Purify->Product

Caption: General workflow for the S-alkylation of piperidine-4-thiol.

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and a suitable anhydrous solvent such as DMF or acetonitrile (approx. 0.2 M concentration).

  • Deprotonation: Add triethylamine (1.1 eq) dropwise to the stirred suspension at room temperature. Stir for 15-20 minutes to ensure complete formation of the thiolate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq) to the reaction mixture.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-50°C) may be required for less reactive halides.[9]

  • Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-(alkylthio)piperidine product.

Electrophile (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (1.2)DMF25290-98
Benzyl BromideEt₃N (1.1)ACN25385-95
Ethyl BromoacetateEt₃N (1.1)THF25480-90
Allyl BromideK₂CO₃ (1.2)DMF25288-96

Table 1: Representative conditions for S-alkylation reactions.

S-Acylation: Synthesis of 4-(Acylthio)piperidines (Thioesters)

Reaction with acylating agents like acyl chlorides or anhydrides yields thioesters. Thioesters are more reactive than their ester counterparts and are valuable intermediates in their own right, for example, in native chemical ligation.[7][10][11] Controlling conditions is crucial to prevent side reactions like N-acylation or hydrolysis.

The reaction proceeds via a nucleophilic attack of the thiolate on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (e.g., chloride) to form the thioester product.

Michael_Addition_Mechanism Start Piperidine-4-thiol + Base (cat.) Thiolate Thiolate Anion (R-S⁻) Start->Thiolate Deprotonation Addition 1,4-Conjugate Addition Thiolate->Addition Acceptor Michael Acceptor (e.g., α,β-Unsaturated Ketone) Acceptor->Addition Enolate Enolate Intermediate Addition->Enolate Protonation Protonation Enolate->Protonation Product Final Adduct Protonation->Product

Sources

The Versatile Role of Piperidine-4-thiol Hydrochloride in Advanced Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein engineering for therapeutic and research applications. The strategic use of specialized chemical reagents is paramount to achieving high purity and yield of the target peptide. This technical guide provides an in-depth exploration of piperidine-4-thiol hydrochloride, a multifaceted reagent increasingly recognized for its utility in SPPS. We will delve into its primary roles as a scavenger during peptide cleavage, its application in facilitating disulfide bond formation, and its function in the selective removal of specific protecting groups. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.

Introduction: The Chemical Logic of this compound in SPPS

This compound is a heterocyclic compound featuring a piperidine ring functionalized with a thiol group at the 4-position.[1] The presence of both a secondary amine and a nucleophilic thiol group within the same molecule underpins its diverse applications in the intricate landscape of peptide chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous and organic solvents commonly employed in SPPS.[1]

The primary utility of this reagent in SPPS can be categorized into three key areas:

  • Scavenging of Reactive Cations: During the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the solid support, various protecting groups are removed, generating highly reactive carbocations. These electrophilic species can otherwise lead to unwanted side reactions with nucleophilic amino acid residues.

  • Facilitation of Disulfide Bond Formation: The thiol group can participate in thiol-disulfide exchange reactions, a critical step in the formation of intramolecular and intermolecular disulfide bridges that are often essential for the native conformation and biological activity of peptides.[2][3]

  • Selective Deprotection: Under specific conditions, the nucleophilic nature of the thiol can be harnessed for the chemoselective cleavage of certain thiol-labile protecting groups.

This guide will provide detailed protocols and the underlying chemical principles for each of these applications, empowering the user to integrate this compound into their SPPS workflows effectively.

Application as a Scavenger in Peptide Cleavage

The Problem: Carbocation-Mediated Side Reactions

The final step in Fmoc-based SPPS involves the cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups using a strong acid, typically TFA.[4] This process liberates reactive carbocations, such as the tert-butyl cation from Boc or tBu groups, and the trityl cation from Trt groups.[5] These cations can alkylate sensitive amino acid residues, particularly those with nucleophilic side chains like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to impurities that are often difficult to separate from the desired product.[5]

The Solution: this compound in the Cleavage Cocktail

The inclusion of this compound in the cleavage cocktail provides a robust solution to this problem. The thiol group acts as an efficient nucleophilic scavenger, trapping the carbocations before they can react with the peptide.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Carbocation (e.g., t-Butyl+)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Piperidine-4-thiol" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Alkylated Scavenger" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Sensitive Peptide Residue (e.g., Trp)" [shape=ellipse]; "Alkylated Peptide (Impurity)" [shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"Carbocation (e.g., t-Butyl+)" -> "Piperidine-4-thiol" [label="Trapped"]; "Piperidine-4-thiol" -> "Alkylated Scavenger"; "Carbocation (e.g., t-Butyl+)" -> "Sensitive Peptide Residue (e.g., Trp)" [label="Side Reaction", style=dashed, color="#EA4335"]; "Sensitive Peptide Residue (e.g., Trp)" -> "Alkylated Peptide (Impurity)"; } caption: "Carbocation scavenging by piperidine-4-thiol."

Protocol: Peptide Cleavage with a this compound-Containing Cocktail

This protocol is designed for the cleavage of a peptide synthesized on a standard rink amide resin.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • This compound

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed by treating the resin with a 20% piperidine solution in DMF.

    • Thoroughly wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • Prepare the cleavage cocktail in a fume hood. For a standard peptide, a common cocktail is:

      • 92.5% TFA

      • 2.5% Water

      • 2.5% TIS

      • 2.5% this compound

    • Note: The composition of the cleavage cocktail can be adjusted based on the specific amino acid composition of the peptide.[6]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin beads.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution).[5]

    • Centrifuge the mixture to pellet the precipitated peptide.[5]

    • Carefully decant the ether.

  • Washing and Drying:

    • Wash the peptide pellet with cold diethyl ether two to three more times to remove residual scavengers and cleaved protecting groups.[5]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[5] The peptide is now ready for purification.

Application in Disulfide Bond Formation

The formation of disulfide bridges is often a critical step in achieving the biologically active conformation of a peptide.[2] this compound can be utilized in thiol-disulfide exchange reactions to facilitate the correct pairing of cysteine residues.

Mechanism: Thiol-Disulfide Interchange

The thiol group of piperidine-4-thiol can react with an activated cysteine residue (e.g., Cys(S-Npys)) on the peptide to form a mixed disulfide. This intermediate can then react with a second, free thiol group on the same or another peptide molecule to form the desired disulfide bond, regenerating the piperidine-4-thiol.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"Peptide-Cys(S-Npys)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Piperidine-4-thiol" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mixed Disulfide Intermediate" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Peptide-Cys(SH)" [shape=ellipse]; "Final Disulfide Bonded Peptide" [shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Peptide-Cys(S-Npys)" -> "Piperidine-4-thiol" [label="Reaction"]; "Piperidine-4-thiol" -> "Mixed Disulfide Intermediate"; "Mixed Disulfide Intermediate" -> "Peptide-Cys(SH)" [label="Reaction"]; "Peptide-Cys(SH)" -> "Final Disulfide Bonded Peptide"; } caption: "Disulfide bond formation via thiol-disulfide exchange."

Protocol: On-Resin Disulfide Bridge Formation

This protocol describes the formation of an intramolecular disulfide bond on the solid support prior to cleavage.

Materials:

  • Peptide-resin with two cysteine residues, one with a selectively removable protecting group (e.g., Cys(Mmt)) and the other with a stable protecting group (e.g., Cys(Trt)).

  • 2% TFA in DCM

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Selective Deprotection:

    • Swell the peptide-resin in DCM.

    • Treat the resin with a solution of 2% TFA in DCM to remove the Mmt group from the first cysteine residue. Monitor the deprotection by observing the yellow color of the trityl cation in the solution.

    • Wash the resin thoroughly with DCM and then DMF.

  • Thiol-Disulfide Exchange:

    • Prepare a solution of this compound (5 equivalents relative to the peptide) and DIPEA (5 equivalents) in DMF.

    • Add this solution to the resin and agitate at room temperature for 1-2 hours.

  • Washing:

    • Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Cleavage:

    • Proceed with the standard cleavage protocol as described in section 2.3. The cleavage cocktail should contain scavengers to protect the newly formed disulfide bond from reduction.

Selective Deprotection of Thiol-Labile Protecting Groups

While less common, the nucleophilic thiol of this compound can be employed for the selective removal of certain protecting groups that are labile to thiolysis. An example is the fluorenylmethyl (Fm) group used for thiol protection.[7]

Protocol: Selective Removal of the S-Fm Group

Materials:

  • Peptide-resin containing a Cys(Fm) residue.

  • This compound

  • DIPEA

  • DMF

Procedure:

  • Deprotection Solution Preparation:

    • Prepare a solution of 10% this compound and 5% DIPEA in DMF.

  • Deprotection Reaction:

    • Treat the peptide-resin with the deprotection solution for 30-60 minutes at room temperature.

  • Washing:

    • Wash the resin extensively with DMF and DCM to remove the cleaved protecting group and reagents.

Safety and Handling

This compound is a chemical that requires careful handling.[8]

  • Toxicity: It is toxic if swallowed and can cause skin and eye irritation.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[8] Work in a well-ventilated fume hood.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of waste according to local, regional, and national regulations.[8]

Conclusion

This compound is a valuable and versatile tool in the arsenal of the modern peptide chemist. Its ability to act as a potent scavenger, facilitate disulfide bond formation, and perform selective deprotection makes it a highly useful reagent for improving the efficiency and success rate of solid-phase peptide synthesis. By understanding the underlying chemical principles and following the detailed protocols provided in this guide, researchers can effectively leverage the multifaceted nature of this compound to synthesize complex peptides with higher purity and yield.

References

  • Vertex AI Search. (2026).
  • Penta Chemicals. (2024).
  • Sigma-Aldrich. (2025).
  • Jubilant Ingrevia. (2024).
  • Methods and protocols of modern solid phase peptide synthesis. (2014).
  • CDH Fine Chemical. (n.d.).
  • Atom Scientific Ltd. (n.d.). Piperidine for Peptide Synthesis.
  • Disulfide Bond Form
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.).
  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. (n.d.). Sigma-Aldrich.
  • Disulfide bond form
  • Cleavage of Fm-Thiol protecting group. (2016).
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. (2021).
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. (2023). Biotage.
  • The role of thiols and disulfides in protein chemical and physical stability. (n.d.). PMC - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • BenchChem. (2025). Application Note 1: Use as a Scavenger in Peptide Cleavage.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • BenchChem. (n.d.). An In-Depth Technical Guide to Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).
  • CymitQuimica. (n.d.). CAS 99201-86-2: this compound.
  • Moodle@Units. (n.d.). solid phase peptide.
  • BenchChem. (n.d.).
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México.
  • Total wash elimination for solid phase peptide synthesis. (2023). PMC - NIH.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • SiliCycle. (n.d.). SOLUTIONS FOR PEPTIDE SYNTHESIS.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

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Application Notes and Protocols for Piperidine-4-thiol Hydrochloride: A Versatile Reagent for Thiol Introduction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Thiol Group in Molecular Design

In the landscape of modern chemical biology and drug development, the thiol (-SH) group stands out as a uniquely reactive and versatile functional handle. Its distinct nucleophilicity, particularly in its deprotonated thiolate (S⁻) form, allows for highly specific covalent bond formation under mild physiological conditions.[1] This reactivity has made the introduction of thiol groups a cornerstone of bioconjugation strategies, enabling the precise attachment of payloads such as fluorescent dyes, polyethylene glycol (PEG) chains, and cytotoxic drugs to proteins and other biomolecules.[2][3] Among the various reagents available for introducing this functionality, piperidine-4-thiol hydrochloride (CAS 99201-86-2) emerges as a valuable building block, offering a stable, six-membered heterocyclic scaffold that can influence the physicochemical properties of the final molecule.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications and protocols for utilizing this compound to introduce thiol groups into molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Physicochemical Properties and Handling of this compound

This compound is a water-soluble, crystalline solid that provides a convenient and stable source of a nucleophilic thiol.[4] The hydrochloride salt form enhances its stability and ease of handling compared to the free base. The piperidine ring itself is a common motif in pharmaceuticals, often contributing to improved solubility and receptor binding affinity.[5]

PropertyValueSource
CAS Number 99201-86-2--INVALID-LINK--
Molecular Formula C₅H₁₂ClNS--INVALID-LINK--
Molecular Weight 153.67 g/mol --INVALID-LINK--
Appearance White to off-white crystalline solidGeneral Knowledge
Solubility Soluble in water--INVALID-LINK--

Safety and Handling: As with all thiol-containing compounds, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Thiols can be sensitive to oxidation, so it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Core Applications: Introducing Thiol Functionality

The primary utility of this compound lies in its ability to act as a nucleophile, enabling the introduction of a thiol-functionalized piperidine moiety into a target molecule. This is typically achieved through two main reaction pathways:

  • Michael Addition to α,β-Unsaturated Carbonyls: This is a highly efficient and widely used "click" reaction, particularly with maleimide-functionalized molecules.[3][6]

  • Nucleophilic Substitution on Alkyl Halides: This classic SN2 reaction provides a straightforward method for forming stable thioether bonds.[7]

The choice of reaction pathway will depend on the functional groups present in the target molecule.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific properties of the substrate.

Protocol 1: Thiolation of a Maleimide-Functionalized Molecule via Michael Addition

This protocol describes the conjugation of this compound to a molecule containing a maleimide group, a common strategy for labeling proteins and other biomolecules.[2]

Rationale: The Michael addition of a thiol to a maleimide is highly chemoselective for thiols at a pH range of 6.5-7.5.[6] In this pH range, a sufficient concentration of the more nucleophilic thiolate anion is present to react with the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.[3]

Diagram of the Michael Addition Workflow

Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagents: - Maleimide-Molecule (in amine-free buffer) - Piperidine-4-thiol HCl (in degassed buffer) - Reaction Buffer (pH 6.5-7.5, degassed) mix Mix Reagents: Add Piperidine-4-thiol HCl to Maleimide-Molecule solution prep_reagents->mix incubate Incubate: Room temperature, 1-2 hours (or 4°C, 2-4 hours) Protect from light mix->incubate quench Quench (Optional): Add excess free thiol (e.g., N-acetylcysteine) incubate->quench purify Purify: Size-Exclusion Chromatography (SEC) or Dialysis quench->purify analyze Analyze: UV-Vis Spectroscopy, SDS-PAGE, Mass Spectrometry purify->analyze

Caption: Workflow for the Michael addition of piperidine-4-thiol to a maleimide.

Materials:

  • Maleimide-functionalized molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer (pH 7.0-7.4), degassed

  • Quenching Solution (optional): N-acetylcysteine or 2-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)

Procedure:

  • Prepare the Maleimide-Functionalized Molecule: Dissolve the maleimide-containing molecule in the degassed reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and other thiols.

  • Prepare the this compound Solution: Immediately before use, dissolve this compound in the degassed reaction buffer to create a stock solution (e.g., 10 mM). If solubility is an issue, a minimal amount of an organic co-solvent like DMSO can be used.

  • Initiate the Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the solution of the maleimide-functionalized molecule. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. Protect the reaction from light, especially if working with fluorescently labeled molecules.

  • Quench the Reaction (Optional): To stop the reaction and consume any unreacted maleimide groups, add a quenching solution containing a free thiol (e.g., N-acetylcysteine) in excess.

  • Purification: Remove the excess piperidine-4-thiol and other small molecules by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques such as UV-Vis spectroscopy, SDS-PAGE (for proteins), and mass spectrometry.

Protocol 2: Thiolation of a Haloacetamide-Functionalized Molecule via Nucleophilic Substitution

This protocol outlines the reaction of this compound with a molecule containing a haloacetamide (e.g., iodoacetamide or bromoacetamide) group.

Rationale: The thiol group of piperidine-4-thiol is a potent nucleophile that can displace the halide from a haloacetamide in an SN2 reaction, forming a stable thioether bond.[8] This reaction is also highly specific for thiols.

Diagram of the Nucleophilic Substitution Workflow

SN2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_reagents Prepare Reagents: - Haloacetamide-Molecule (in buffer) - Piperidine-4-thiol HCl (in degassed buffer) - Reaction Buffer (pH 7.5-8.5, degassed) mix Mix Reagents: Add Piperidine-4-thiol HCl to Haloacetamide-Molecule solution prep_reagents->mix incubate Incubate: Room temperature, 2-4 hours Protect from light mix->incubate purify Purify: Size-Exclusion Chromatography (SEC) or Dialysis incubate->purify analyze Analyze: UV-Vis Spectroscopy, Mass Spectrometry purify->analyze

Caption: Workflow for the nucleophilic substitution of a haloacetamide with piperidine-4-thiol.

Materials:

  • Haloacetamide-functionalized molecule (e.g., iodoacetamide derivative)

  • This compound

  • Reaction Buffer: Bicarbonate or borate buffer (pH 7.5-8.5), degassed

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

  • Prepare the Haloacetamide-Functionalized Molecule: Dissolve the haloacetamide-containing molecule in the reaction buffer.

  • Prepare the this compound Solution: Just before use, dissolve this compound in the degassed reaction buffer.

  • Initiate the Reaction: Add a slight molar excess (e.g., 1.5 to 5-fold) of this compound to the haloacetamide solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Purification: Purify the thiolated product from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Verify the formation of the thioether bond and the purity of the product using techniques such as mass spectrometry and chromatography (e.g., HPLC).

Troubleshooting and Key Considerations

  • pH Control: The reactivity of the thiol group is pH-dependent. At higher pH, the concentration of the more nucleophilic thiolate anion increases, accelerating the reaction rate. However, for maleimide reactions, a pH above 7.5 can lead to competitive reactions with amines (e.g., lysine residues in proteins) and hydrolysis of the maleimide ring.[6]

  • Reagent Stability: Prepare solutions of this compound immediately before use to minimize oxidation to the disulfide. Degassing buffers is crucial to remove dissolved oxygen.

  • Stoichiometry: The molar ratio of piperidine-4-thiol to the substrate may need to be optimized to achieve complete conversion without excessive side reactions.

  • Purification: Thorough purification is essential to remove unreacted reagents, which could interfere with downstream applications.

Conclusion

This compound is a valuable and versatile reagent for the introduction of thiol groups into a wide range of molecules. Its stable, water-soluble nature and the presence of the pharmaceutically relevant piperidine scaffold make it an attractive choice for applications in bioconjugation, drug discovery, and materials science. By understanding the principles of thiol chemistry and following well-defined protocols, researchers can effectively leverage this compound to create novel, functionalized molecules with tailored properties.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine-4-thiol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and unlock the full synthetic potential of this versatile building block. As a bifunctional molecule containing both a secondary amine and a nucleophilic thiol, this compound presents unique opportunities and requires careful consideration of reaction conditions to achieve desired outcomes. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Part 1: Foundational Knowledge & Handling

This section addresses the most common initial queries regarding the properties, storage, and handling of this compound, which are crucial for experimental success.

Q1: What are the key structural features and properties of this compound?

This compound (CAS No: 99201-86-2) is the salt form of piperidine-4-thiol.[1][2] The hydrochloride salt enhances the compound's stability and aqueous solubility compared to its free base form.[3] Its structure features a six-membered piperidine ring with a thiol (-SH) group at the 4-position. The presence of both a secondary amine (pKa of the conjugate acid is ~11) and a thiol (pKa ~10-11) makes it a dual-nucleophile system. The key to its selective reactivity lies in modulating the nucleophilicity of these two groups through careful pH control.

PropertyValueSource
Molecular Formula C₅H₁₂ClNS[1]
Molecular Weight 153.67 g/mol [1]
Appearance Typically an off-white to pale yellow solidN/A
Boiling Point 221.7°C at 760 mmHg[1]
Solubility Soluble in water, methanol; sparingly soluble in less polar organic solvents[3]

Q2: How should I properly store and handle this compound to prevent degradation?

Proper storage is critical due to the thiol group's susceptibility to oxidation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5] Recommended storage temperatures are often between 2-8°C to minimize degradation over time.[5]

  • Preventing Oxidation: The primary degradation pathway is the oxidation of the thiol to form a disulfide dimer. This can be minimized by excluding air and moisture from the storage container.

  • Handling: Always handle the compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, as the compound is toxic if swallowed and can cause skin and eye irritation.[6][7][8]

Part 2: Reaction Optimization & Troubleshooting FAQs

This is the core of our guide, addressing specific experimental challenges. The key to using this compound successfully is controlling the chemoselectivity between the thiol and the amine.

Deprotonation Strategy: The Key to Selectivity

The piperidine nitrogen exists as an ammonium salt (R₃N⁺H) and is non-nucleophilic. The thiol (-SH) is weakly nucleophilic. To perform reactions, one or both groups must be deprotonated.

G cluster_0 Deprotonation Pathways Start Piperidine-4-thiol Hydrochloride Base1 Add 1 Eq. Base (e.g., NaHCO₃, Et₃N) Start->Base1 Mild Conditions pKa(NH⁺) ≈ 11 pKa(SH) ≈ 10-11 Base2 Add >2 Eq. Strong Base (e.g., NaH, K₂CO₃, DBU) Start->Base2 Strong Conditions Thiolate Free Thiol / Thiolate (Primary Nucleophile) Base1->Thiolate Selective deprotonation of the more acidic proton or equilibrium favoring thiolate Amine Free Amine (Secondary Nucleophile) Base2->Amine Deprotonates both N-H and S-H

Caption: Deprotonation logic for selective reactivity.

Q3: I am attempting an S-alkylation. Why am I seeing low yields and a complex mixture of products?

This is a classic chemoselectivity problem. Both the deprotonated thiol (thiolate) and the deprotonated amine can react with an alkyl halide.

Common Cause: Using a base that is too strong or using incorrect stoichiometry. If both the thiol and the amine are deprotonated, you can get a mixture of S-alkylated, N-alkylated, and N,S-dialkylated products.

Troubleshooting Steps:

  • Choose the Right Base: To favor S-alkylation, you need to selectively deprotonate the thiol without significantly deprotonating the piperidinium ion.

    • Recommended: Use a mild base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) in a 1.0-1.2 equivalent range. This creates an equilibrium that favors the more nucleophilic thiolate.

    • Avoid: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or DBU, which will deprotonate both sites and lead to N-alkylation.

  • Control Temperature: Run the reaction at a lower temperature (0°C to room temperature) to improve selectivity. Exothermic reactions can favor the less selective pathway.

  • Order of Addition: Add the alkylating agent slowly to the mixture of this compound and the base. This keeps the concentration of the electrophile low, favoring reaction with the more potent thiolate nucleophile.

Q4: My Thia-Michael addition is sluggish and gives poor conversion. How can I optimize it?

The Thia-Michael reaction involves the conjugate addition of the thiol to an α,β-unsaturated carbonyl compound.[9] Its success depends on generating a sufficient concentration of the nucleophilic thiolate.

Common Cause: Insufficiently basic conditions or steric hindrance. The reaction is base-catalyzed, as the thiolate anion is the active nucleophile.[10]

Troubleshooting Steps:

  • Catalyst/Base Selection:

    • A weak organic base like triethylamine (Et₃N) or DBU (in catalytic amounts, ~0.1 eq) is often sufficient to generate the required thiolate concentration without causing side reactions.

    • For less reactive Michael acceptors, a stronger base like potassium carbonate may be needed, but monitor for side reactions.

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile, or THF are generally preferred as they can solvate the ionic intermediates. Protic solvents like methanol or ethanol can also be used and may facilitate proton transfer steps.[10]

  • Temperature: While many Michael additions run at room temperature, gentle heating (40-60°C) can often increase the reaction rate for stubborn substrates.

G cluster_0 Thia-Michael Addition Workflow Start Piperidine-4-thiolate + Michael Acceptor TS Transition State (Reversible) Start->TS Base Catalyst (e.g., Et₃N, DBU) Product Thia-Michael Adduct TS->Product Protonation

Caption: Simplified Thia-Michael reaction pathway.

Q5: I want to form the disulfide dimer. My reaction is messy and gives other byproducts. What's the best way to achieve clean oxidation?

Disulfide formation is an oxidative coupling of two thiol molecules. While it can happen unintentionally with air exposure, a controlled, clean reaction requires a specific oxidant.

Common Cause: Using an oxidant that is too harsh or non-selective, leading to over-oxidation of the sulfur or other side reactions. Air oxidation is often slow and incomplete.

Troubleshooting Steps:

  • Mild Oxidants:

    • Iodine (I₂): A classic and effective method. Use 1-1.5 equivalents of I₂ in a solvent like methanol or a biphasic DCM/water system with a mild base (e.g., NaHCO₃) to neutralize the HI byproduct.

    • Dimethyl Sulfoxide (DMSO): Can serve as both the solvent and the oxidant, often with acid or base catalysis, typically at elevated temperatures. This is a common method for peptide disulfide bond formation.[11]

    • Hydrogen Peroxide (H₂O₂): Can be effective but requires careful control of stoichiometry and temperature to avoid over-oxidation to sulfonic acids.

  • pH Control: The reaction is often faster at slightly basic pH (7-9), which favors the thiolate form. A buffered solution can provide excellent control.

  • Reaction Monitoring: Monitor the disappearance of the free thiol using TLC with a thiol-specific stain (e.g., Ellman's reagent) or by LC-MS to avoid over-running the reaction.

Part 3: Step-by-Step Methodologies

Here are field-proven protocols for common transformations. Always perform reactions in a fume hood with appropriate PPE.

Protocol 1: Selective S-Alkylation with Benzyl Bromide
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the resulting suspension to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) dropwise while stirring. Stir for 15-20 minutes at 0°C.

  • Electrophile Addition: Slowly add a solution of benzyl bromide (1.05 eq) in DCM dropwise over 30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the S-benzylated product.

Protocol 2: Thia-Michael Addition to Methyl Acrylate
  • Setup: Dissolve this compound (1.0 eq) in methanol (~0.2 M) in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) and stir until the solid dissolves.

  • Michael Acceptor: Add methyl acrylate (1.2 eq) to the solution.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the consumption of the thiol by TLC.

  • Workup: Remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The product can often be isolated in high purity, but column chromatography can be used if needed.

Protocol 3: Oxidative Dimerization to the Disulfide
  • Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and water (~0.1 M).

  • pH Adjustment: Adjust the pH of the solution to ~8 using a saturated solution of sodium bicarbonate.

  • Oxidant: While stirring vigorously, add a solution of iodine (1.2 eq) in methanol dropwise. The dark iodine color should disappear upon addition. Continue adding until a faint, persistent yellow color remains.

  • Quenching: Quench the excess iodine by adding a few drops of a saturated sodium thiosulfate solution until the mixture is colorless.

  • Isolation: If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the disulfide product.

References

  • PubChemLite. This compound (C5H11NS). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 426235, Piperidine-4-thiol. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin, 33(4), 702-706. [Link]

  • ResearchGate. Optimization of the conditions for the reaction of 1 with piperidine. [Link]

  • Albericio, F., & Góngora-Benítez, M. (2008). Regioselective Disulfide Formation. In Oxidative Folding of Peptides and Proteins. [Link]

  • BTC. What are the storage stability of Piperidine Series compounds over time?[Link]

  • Tulla-Puche, J., & Albericio, F. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters, 23(24), 9473-9477. [Link]

  • Clayden, J., & Pink, J. H. (2003). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 1(15), 2541-2559. [Link]

  • Mather, B. D., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4535. [Link]

  • ResearchGate. How to remove excess 4-amino piperidine from reaction medium?[Link]

  • Kumar, A., & Akanksha. (2012). Amino acid catalyzed thio-Michael addition reactions. Tetrahedron Letters, 53(36), 4871-4874. [Link]

Sources

solubility issues of piperidine-4-thiol hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for piperidine-4-thiol hydrochloride. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth answers and troubleshooting for common challenges related to the solubility of this versatile chemical intermediate. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and practical laboratory experience to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility profile of this compound in common lab solvents?

This compound is an organic salt, and its solubility is primarily governed by its ionic character. The protonated piperidinium nitrogen and the chloride counter-ion make it a highly polar compound. Therefore, its solubility is highest in polar solvents.

Core Principle: The fundamental principle of "like dissolves like" is key. The ionic nature of the salt requires polar solvents that can effectively solvate the charged species.

  • High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. These solvents can form strong hydrogen bonds and have high dielectric constants, which help to stabilize the dissociated ions.[1][2]

  • Moderate to Good Solubility: Often observed in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3] DMSO, in particular, is a powerful solvent for a wide array of organic and inorganic compounds.[4]

  • Low to Insoluble: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. These solvents lack the polarity to overcome the lattice energy of the salt.[5]

The table below summarizes the predicted solubility based on the physicochemical properties of the compound and analogous structures.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighStrong hydrogen bonding and high polarity effectively solvate the piperidinium cation and chloride anion.[1]
Polar Aprotic DMSO, DMFModerate to HighHigh polarity and dipole moment can dissolve many salts, though typically slower than protic solvents.[6]
Polar Aprotic Acetonitrile, AcetoneLow to ModerateLower polarity compared to DMSO/DMF; may require heating or co-solvents.
Ethers Tetrahydrofuran (THF), Diethyl EtherVery LowLimited polarity is insufficient to dissolve the ionic salt.
Chlorinated Dichloromethane (DCM), ChloroformVery LowWhile moderately polar, these solvents are generally poor choices for dissolving organic salts.
Nonpolar Hexane, Toluene, HeptaneInsolubleLack of polarity makes solvation of the ionic compound energetically unfavorable.[5]
Q2: How does the hydrochloride salt form impact solubility compared to the free base?

The hydrochloride salt form dramatically increases the aqueous and polar solvent solubility of the parent molecule, piperidine-4-thiol.[1]

Causality: The free base, piperidine-4-thiol, is a moderately polar molecule. By reacting it with hydrochloric acid (HCl), the basic nitrogen atom on the piperidine ring becomes protonated, forming a positively charged piperidinium cation and a chloride anion (R₃N + HCl → R₃NH⁺Cl⁻). This transformation from a neutral molecule to an ionic salt drastically increases its polarity, making it much more compatible with polar solvents like water.[1][7] This is a common strategy used in pharmaceuticals to improve the water solubility of drug candidates.

Q3: What is the role of the thiol (-SH) group in the compound's stability and reactivity in solution?

The thiol group is a critical functional group that imparts unique reactivity but also introduces potential stability issues.

  • Acidity: Thiols are generally more acidic than their alcohol counterparts.[8] This means the thiol proton can be removed by a base.

  • Nucleophilicity: The thiolate anion (R-S⁻), formed upon deprotonation, is a strong nucleophile.

  • Oxidation: The most significant stability concern for thiols is their susceptibility to oxidation.[9] In the presence of mild oxidizing agents, including atmospheric oxygen, two thiol molecules can couple to form a disulfide (-S-S-) linkage.[10] This process is often accelerated by the presence of a base, which deprotonates the thiol to the more easily oxidized thiolate.

Q4: How does pH influence the solubility of this compound?

The pH of the solution is a critical factor controlling the solubility of this compound, particularly in aqueous or alcoholic systems.

  • Low pH (Acidic Conditions): At low pH, the piperidine nitrogen remains fully protonated as the piperidinium cation (R₃NH⁺). This is the salt form, which is highly soluble in polar protic solvents.

  • High pH (Basic Conditions): As the pH increases, a base will deprotonate the piperidinium ion to form the neutral "free base" (R₃N). This free base is significantly less polar and therefore much less soluble in water. It may precipitate out of an aqueous solution if its concentration exceeds its solubility limit. However, the free base will be more soluble in less polar organic solvents like DCM or ethyl acetate.

This pH-dependent solubility can be exploited for purification, such as during an aqueous workup where the product can be moved between aqueous and organic layers by adjusting the pH.

Troubleshooting Guide

Issue: My this compound is not dissolving in my chosen solvent.

This is a common issue that can often be resolved by systematically evaluating your choice of solvent and conditions.

Answer:

  • Verify Solvent Choice: First, confirm that you are using an appropriate solvent. As detailed in the FAQ, polar protic solvents like water, methanol, or ethanol are the best starting points. If your reaction requires a polar aprotic solvent, DMSO or DMF are the next best choices. Nonpolar solvents like toluene or hexane are unlikely to work.[5]

  • Apply Gentle Heating: For many compounds, solubility increases with temperature. Try warming the mixture gently (e.g., to 40-50 °C) with stirring. Be cautious, as prolonged heating can potentially degrade the compound.

  • Use Sonication: Placing the mixture in an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process through cavitation.

  • Consider a Co-Solvent: If a single solvent is not effective, adding a small amount of a stronger co-solvent can help. For example, if your compound has poor solubility in ethanol, adding 5-10% DMSO or water could significantly improve solubility.

  • Check Material Quality: Ensure the starting material has not degraded. If the compound has been stored improperly, it may have undergone changes that affect its solubility.

Below is a decision-making workflow for addressing solubility issues.

G start Piperidine-4-thiol HCl does not dissolve check_solvent Is the solvent polar (e.g., H2O, MeOH, DMSO)? start->check_solvent heat_sonicate ACTION: Apply gentle heat (40-50°C) and/or sonicate. check_solvent->heat_sonicate Yes change_solvent ACTION: Change to a polar protic solvent (Water, MeOH, EtOH) or a strong polar aprotic solvent (DMSO, DMF). check_solvent->change_solvent No dissolved_q1 Did it dissolve? heat_sonicate->dissolved_q1 success Success: Proceed with experiment dissolved_q1->success Yes add_cosolvent ACTION: Add a co-solvent. (e.g., 5-10% DMSO to EtOH) dissolved_q1->add_cosolvent No dissolved_q2 Did it dissolve? add_cosolvent->dissolved_q2 dissolved_q2->success Yes consult_sds Consider small-scale solubility test with other polar solvents. Check material purity. dissolved_q2->consult_sds No

Caption: Troubleshooting workflow for dissolving piperidine-4-thiol HCl.

Issue: A precipitate formed in my solution after adding a base (e.g., triethylamine, NaHCO₃).

This is an expected chemical transformation, not necessarily a problem.

Answer:

You have likely deprotonated the piperidinium hydrochloride to its free base form. As explained in FAQ Q4, the neutral free base is much less soluble in polar solvents than the hydrochloride salt. The precipitate is the piperidine-4-thiol free base.

  • For Aqueous Workups: This is a useful property. You can now extract the free base into a less polar organic solvent like ethyl acetate or DCM, leaving water-soluble impurities behind.

  • For Homogeneous Reactions: If your reaction needs to remain in a single phase, this is problematic. You may need to switch to a solvent system that can dissolve both the salt and the free base, or one that is sufficiently nonpolar to dissolve the free base from the start (though this presents challenges for dissolving the initial salt). A mixture like THF/water might be a suitable compromise in some cases.

Issue: My solution is turning cloudy over time, even without adding a base.

This could indicate an instability issue, most likely oxidation.

Answer:

The thiol group is susceptible to oxidation to form a disulfide.[9] The resulting disulfide dimer has a different molecular structure and is often less soluble than the parent thiol, causing it to precipitate or make the solution appear cloudy.

Preventative Measures:

  • Use Degassed Solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing your solvent before use by sparging with an inert gas (nitrogen or argon) or by a freeze-pump-thaw cycle can minimize this.

  • Work Under an Inert Atmosphere: Whenever possible, handle the solid and its solutions under a blanket of nitrogen or argon to protect it from atmospheric oxygen.[11]

  • Avoid High Temperatures: Heat can accelerate the rate of oxidation.

  • Keep Solutions Acidic: The thiol is more stable to oxidation at a lower pH. Maintaining slightly acidic conditions can help prevent the formation of the highly reactive thiolate anion.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol describes a standard, reliable method for preparing a stock solution.

Materials:

  • This compound

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Chosen solvent (e.g., HPLC-grade Methanol or DMSO)

  • Inert gas source (Nitrogen or Argon), optional but recommended

Procedure:

  • Preparation: Ensure the volumetric flask is clean and dry. If stability is a major concern, flush the flask with nitrogen or argon.

  • Weighing: Accurately weigh the desired amount of this compound and add it to the flask.

  • Solvent Addition: Add approximately 70-80% of the final volume of the chosen solvent to the flask.

  • Dissolution: Place the magnetic stir bar in the flask and begin stirring. Most of the solid should dissolve within a few minutes at room temperature.

  • Assisted Dissolution (if needed): If the solid does not fully dissolve, gently warm the flask in a water bath to no more than 40°C. Alternatively, place the sealed flask in a sonicator for 5-10 minute intervals.

  • Final Volume: Once the solid is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.

  • Mixing & Storage: Cap the flask and invert it several times to ensure a homogeneous solution. For storage, seal the container tightly (consider Parafilm), and if necessary, store under an inert atmosphere in a cool, dark place.[12]

Protocol 2: Small-Scale Solubility Testing

Before committing a large quantity of material to a reaction, perform this small-scale test to confirm solubility in your specific solvent system.

Materials:

  • This compound (approx. 5-10 mg)

  • Small vial (e.g., 1.5 mL glass vial)

  • Graduated micropipettes

  • A selection of test solvents

Procedure:

  • Aliquot Solid: Weigh approximately 5 mg of this compound into a clean, dry vial.

  • Initial Solvent Addition: Add the test solvent in small, measured increments (e.g., 100 µL at a time) using a micropipette.

  • Observe & Mix: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds. Visually inspect for any remaining solid against a dark background.

  • Continue Addition: Continue adding solvent stepwise until the solid is fully dissolved. Record the total volume of solvent required.

  • Calculate Approximate Solubility: The approximate solubility can be calculated. For example, if 5 mg dissolved in 250 µL (0.25 mL) of solvent, the solubility is approximately 20 mg/mL.

  • Test Conditions: Repeat the test under different conditions if necessary (e.g., with gentle heating) to find the optimal dissolution parameters for your experiment.

References

  • Thiol - Wikipedia . Wikipedia. [Link]

  • 6.8: Thiols (Mercaptans) - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability - PMC . National Center for Biotechnology Information. [Link]

  • Piperidine | Solubility of Things . Solubility of Things. [Link]

  • Properties of Thiol - BYJU'S . BYJU'S. [Link]

  • US3426028A - Piperidine derivatives and their salts.
  • Thiol - Wikiwand . Wikiwand. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem . National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Piperidine . Chemos GmbH & Co.KG. [Link]

  • 4,4-Piperidinediol hydrochloride - LookChem . LookChem. [Link]

  • This compound (C5H11NS) - PubChemLite . PubChemLite. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data . Gaylord Chemical. [Link]

  • Dimethyl Sulfoxide (DMSO) . gChem Global. [Link]

  • (PDF) Dimethyl Sulfoxide (DMSO) Solubility Data . ResearchGate. [Link]

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Technical Support Center: Purification of Products from Piperidine-4-Thiol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidine-4-thiol derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with piperidine-4-thiol hydrochloride and its reaction products. Given the compound's bifunctional nature—possessing both a nucleophilic thiol and a basic secondary amine—purification can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities and achieve high-purity products.

Section 1: Core Concepts & Common Challenges

Piperidine-4-thiol is a versatile building block in medicinal chemistry.[1][2] Its hydrochloride salt is typically used for stability and handling. However, in reaction conditions, the free base contains two reactive sites: the secondary amine and the thiol. This duality is the primary source of purification challenges.

  • The Basic Amine: The piperidine nitrogen (pKa ≈ 11.2) is basic and nucleophilic.[2] This allows for straightforward N-alkylation or N-acylation reactions but also means the product will interact strongly with acidic media, such as standard silica gel, leading to purification issues like peak tailing.

  • The Reactive Thiol: The thiol group is an excellent nucleophile but is also highly susceptible to oxidation, primarily forming disulfide dimers.[3] This is the most common and often most frustrating byproduct to remove.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of piperidine-4-thiol derivatives.

Q1: What are the most common impurities I should expect in my crude reaction mixture?

A1: A thorough understanding of potential impurities is the first step to designing an effective purification strategy.[4] Common impurities include:

  • Disulfide Dimer: The most prevalent byproduct, formed by the oxidation of the thiol group. This can occur during the reaction, workup, or even during purification if proper precautions are not taken.

  • Unreacted Starting Materials: Residual piperidine-4-thiol or other electrophiles/reagents.

  • Reagent-Related Byproducts: Impurities from reagents used in the reaction, which may have polarities similar to the desired product.[4]

  • Products of Polysubstitution: In cases where both the amine and the thiol can react with the substrate, you may find products where substitution has occurred at both sites.

  • Oxidation Products: The piperidine ring itself can be susceptible to oxidation over time, often leading to a yellow or brown discoloration.[5]

Q2: How can I prevent my thiol product from oxidizing to a disulfide during workup and purification?

A2: Minimizing oxidation is critical. Here are several strategies:

  • Work Under an Inert Atmosphere: Whenever feasible, conduct reactions and transfers under an inert gas like nitrogen or argon to exclude oxygen.[3]

  • Degas Solvents: Before use, degas all solvents, especially for chromatography, by bubbling argon or nitrogen through them or by using several freeze-pump-thaw cycles.[3] This removes dissolved oxygen.

  • Maintain a Low pH: Thiols are more stable against oxidation at a lower pH because the protonated thiol is less easily oxidized than the thiolate anion.[3][6] During aqueous workups, keeping the solution acidic can help.

  • Use a Reductive Workup: If disulfide formation is suspected, you can incorporate a mild reducing agent in the workup. See Protocol 3 for a detailed method.

Q3: My product is streaking badly on my silica gel column. What can I do?

A3: This is a classic problem for basic compounds like piperidines on standard silica gel. The basic amine interacts strongly with acidic silanol groups (Si-OH) on the silica surface, causing poor peak shape and difficult separation.

To solve this, you must neutralize these acidic sites:

  • Add a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as 0.1-1% triethylamine (Et₃N) or ammonium hydroxide, to your mobile phase. This base will compete with your product for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

Q4: Can I use a simple acid-base extraction for an initial cleanup?

A4: Absolutely. Liquid-liquid extraction (LLE) based on pH is an excellent and highly recommended first-pass purification technique for piperidine derivatives.[7] The basicity of the piperidine nitrogen allows you to selectively move your product between organic and aqueous layers, separating it from non-basic impurities. For a detailed walkthrough, see Protocol 1 .

Q5: My final, purified product is a yellow or brown oil. Is this a sign of impurity?

A5: Not necessarily, but it warrants investigation. While many high-purity piperidine derivatives are colorless or off-white solids, discoloration can occur.

  • Possible Cause 1 (Benign): The compound may inherently have color.

  • Possible Cause 2 (Impurity): It often indicates the presence of minor, highly colored impurities, frequently arising from trace oxidation of the piperidine ring.[5]

  • Action: Analyze the product by LC-MS and NMR to assess its purity. If purity is high (>95%), the color may be acceptable for downstream applications. If not, a final purification step like recrystallization or passing it through a small plug of activated carbon (if the product is stable to it) might remove the color.

Section 3: Troubleshooting Guides

This section provides a structured approach to solving specific, persistent purification problems.

Problem 1: Persistent Disulfide Impurity
  • Symptoms:

    • An additional spot on your TLC plate.

    • In NMR, you may see a set of slightly shifted and often broadened peaks corresponding to the dimer.

    • In mass spectrometry, you will find a mass peak corresponding to (2 x M - 2), where M is the mass of your desired product.

  • Root Cause: Oxidation of the thiol functional group. This can be catalyzed by trace metals, air (oxygen), or basic conditions.

  • Solutions:

    • Prevention (Future Batches): Rigorously apply the techniques from FAQ Q2 (inert atmosphere, degassed solvents).

    • Salvage (Current Batch): Cleave the disulfide back to the free thiol using a reductive workup. A common and effective method is using tris(2-carboxyethyl)phosphine (TCEP), which is selective for disulfides and works well in both aqueous and organic solutions. See Protocol 3 . After reduction, the product must be re-purified, often by chromatography, to remove the TCEP oxide and any other impurities.

Problem 2: Poor Separation from a Key Impurity via Chromatography
  • Symptoms:

    • Co-elution of your product and an impurity during column chromatography (TLC shows overlapping or very close spots).

  • Root Cause: The product and impurity have very similar polarities and functional groups.

  • Solutions:

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems for TLC. Try switching from standard ethyl acetate/hexanes to systems with different selectivities, such as dichloromethane/methanol or using ethers like MTBE or diethyl ether.

      • Stationary Phase: If silica gel fails, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For very polar compounds, reverse-phase (C18) chromatography may be effective.

    • Try an Orthogonal Purification Method: If chromatography is ineffective, switch to a method based on a different physical property.

      • Crystallization/Salt Formation: If your product is a solid, recrystallization is a powerful technique for removing small amounts of impurities.[8] If your product is an oil, attempt to form a crystalline salt by treating it with a different acid (e.g., tartaric acid, maleic acid).[7] The resulting salt may have very different crystallization properties than the starting material or impurities.

Section 4: Visualized Workflows & Diagrams

Purification Decision Workflow

This diagram outlines a general strategy for purifying products from piperidine-4-thiol reactions.

PurificationWorkflow cluster_start cluster_main Purification Steps cluster_analysis Crude Crude Reaction Mixture LLE Acid-Base LLE (Protocol 1) Crude->LLE Initial Cleanup Chrom Column Chromatography (Protocol 2) LLE->Chrom Separate Similar Polarity Compounds Cryst Crystallization / Salt Formation Chrom->Cryst Final Polishing (if solid) Analysis Purity Check (NMR, LC-MS) Chrom->Analysis If product is an oil Cryst->Analysis Analysis->Chrom Purity < 95% Final Pure Product Analysis->Final Purity > 95% DisulfideTroubleshooting Start Disulfide Impurity Detected (via MS or NMR) ReductiveWorkup Perform Reductive Workup (Protocol 3) Start->ReductiveWorkup RePurify Re-purify via Chromatography (Protocol 2) ReductiveWorkup->RePurify CheckPurity Check Purity Again RePurify->CheckPurity Success Pure Thiol Product CheckPurity->Success Impurity Removed Failure Oxidation Persists CheckPurity->Failure Impurity Remains Review Review Handling Procedures (Inert atmosphere, degassed solvents) Failure->Review

Caption: Troubleshooting flowchart for removing disulfide byproducts.

Section 5: Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Liquid-Liquid Extraction (LLE)

This protocol is an excellent first step to remove neutral or acidic impurities from your basic piperidine product. [4][7]

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake vigorously and allow the layers to separate.

    • Rationale: The basic piperidine nitrogen is protonated, forming a water-soluble hydrochloride salt which moves into the aqueous layer. Neutral impurities remain in the organic layer.

  • Separation: Drain and collect the lower aqueous layer. The organic layer containing neutral impurities can be discarded.

  • Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 1M NaOH or a saturated NaHCO₃ solution) with swirling until the solution is basic (confirm with pH paper, pH > 10).

    • Rationale: The base deprotonates the piperidinium salt, regenerating the neutral free base, which is now poorly soluble in water.

  • Re-extraction: Extract the basified aqueous solution 2-3 times with fresh portions of organic solvent (DCM or ethyl acetate).

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Optimized Flash Column Chromatography

This protocol is for purifying basic, thiol-containing piperidine derivatives on silica gel.

  • TLC Analysis: First, find a suitable solvent system using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Crucially, add ~0.5-1% triethylamine (Et₃N) to the TLC developing jar to simulate column conditions. Aim for a target Rf value of ~0.25-0.35.

  • Column Packing: Pack a column with silica gel as a slurry in the chosen eluent (pre-mixed with Et₃N). Ensure all solvents have been degassed with nitrogen or argon for at least 15-20 minutes.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column (dry loading). This often gives better resolution than loading the sample as a liquid.

  • Elution: Run the column with the degassed eluent containing Et₃N. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that the volatile Et₃N will also be removed during this step.

Parameter Recommendation Rationale
Stationary Phase Silica GelStandard, versatile adsorbent.
Eluent Modifier 0.5-1% TriethylaminePrevents peak tailing by neutralizing acidic silanol sites.
Solvent State Degassed with N₂ or ArMinimizes on-column oxidation of the thiol to disulfide. [3]
Sample Loading Dry Loading (adsorbed on silica)Often leads to sharper bands and better separation.

Table 1: Recommended Parameters for Flash Chromatography

Protocol 3: Reductive Workup to Cleave Disulfide Byproducts

This protocol uses TCEP to selectively reduce unwanted disulfide byproducts back to the desired thiol.

  • Dissolution: Dissolve the crude product containing the disulfide impurity in a suitable solvent (e.g., a mixture of water/methanol or THF).

  • Addition of TCEP: Add 1.1 to 1.5 molar equivalents of TCEP hydrochloride to the solution. If using the hydrochloride salt, add a base like sodium bicarbonate (NaHCO₃) to neutralize the solution and facilitate the reduction.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the disulfide spot/peak.

  • Workup and Re-purification: Once the reduction is complete, proceed with a standard workup (e.g., dilution with water and extraction with an organic solvent). The product must then be re-purified using Protocol 1 or Protocol 2 to remove the TCEP-oxide and other impurities.

Section 6: Purity Assessment

After purification, it is essential to confirm the identity and purity of your product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural confirmation. Look for the characteristic SH proton signal (often a broad singlet) and check for the absence of impurity peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product. It is also highly sensitive for detecting the disulfide byproduct (at 2M-2). [9]* High-Performance Liquid Chromatography (HPLC): The best method for quantifying purity. [9][10][11]Develop a method (e.g., C18 reverse-phase column) to get a sharp peak for your product and calculate the purity based on the peak area percentage.

Analytical Method Key Information Provided
¹H and ¹³C NMRStructural confirmation, absence of organic impurities.
LC-MSMolecular weight confirmation and purity assessment.
HPLC-UVHigh-accuracy quantification of purity (e.g., % area).

Table 2: Common Analytical Methods for Purity Assessment

References

  • BenchChem. (2025).
  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins.
  • Riddle, E. H. (1937). The Purification of Piperidine and its Physiologic Significance. ElectronicsAndBooks.
  • Chemistry Stack Exchange. (2025).
  • ResearchGate. (2014).
  • Reddit. (2013). How would you purify air-sensitive materials (thiols)
  • PubMed. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • MDPI. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • Creative Proteomics. (2024).
  • BenchChem. (2025).
  • PMC. (2021).
  • BenchChem. (2025).
  • Wikipedia. (2024). Piperidine.
  • CORA. (2017).

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common side reactions and byproducts with piperidine-4-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for piperidine-4-thiol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot effectively, and achieve reliable, reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety and handling precautions for this compound?

Answer: this compound and its free base possess a strong, unpleasant odor characteristic of many thiols. All manipulations should be conducted in a well-ventilated chemical fume hood.[1] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.[2] The compound is classified as harmful if swallowed and can cause skin and eye irritation.[3]

From a chemical reactivity standpoint, the primary handling concern is the thiol group's susceptibility to air oxidation. Exposure to atmospheric oxygen, especially in the presence of base or trace metal impurities, can lead to the formation of the corresponding disulfide dimer. Therefore, it is best practice to handle the solid quickly and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Q2: How should I properly store this compound?

Answer: Proper storage is crucial for maintaining the integrity of the reagent. It should be stored in a tightly sealed container in a cool, dry, and dark place.[4][5] A recommended temperature range is often 2-8°C.[5] The hydrochloride salt is generally more stable to oxidation than the free base, but its hygroscopic nature necessitates protection from moisture.[3][4] Over time, even with proper storage, some degradation can occur, with a noticeable decrease in potency possible after 2-3 years.[5]

Q3: The hydrochloride salt has poor solubility in my organic solvent. What can I do?

Answer: This is a common issue. The salt form enhances water solubility but often limits solubility in non-polar organic solvents like THF, dichloromethane, or toluene.[6] You have two primary options:

  • Solvent System Modification: Try more polar aprotic solvents like DMF or DMSO, where the salt may have better solubility.

  • In Situ Free-Basing: Convert the hydrochloride salt to its free base form directly in the reaction vessel before proceeding. This is the most common and effective strategy. Add a suitable base (see Troubleshooting Guide below) to your suspension of the hydrochloride salt in the reaction solvent. The resulting free base is typically much more soluble in common organic solvents. The formation of a salt byproduct (e.g., triethylammonium chloride) may result in a heterogeneous mixture, but the reactive species will be in solution.

Q4: How do I generate the reactive thiolate anion for my reaction?

Answer: The thiol group (-SH) is acidic, but to make it a potent nucleophile for reactions like S-alkylation or Michael additions, it must be deprotonated to the thiolate (-S⁻). This requires at least one equivalent of a base. The piperidine nitrogen is also basic, but as the hydrochloride salt, it is protonated. Therefore, to deprotonate the thiol and neutralize the piperidine hydrochloride, you will need at least two equivalents of base . A common strategy is to use a slight excess (e.g., 2.1-2.5 equivalents) to ensure the reaction goes to completion.

Troubleshooting Guide: Common Side Reactions & Byproducts

This section addresses specific experimental problems in a cause-and-effect format, providing actionable solutions.

Problem: My reaction has a low yield, and I've isolated a major byproduct with a mass roughly double that of my starting material.

Likely Cause: Oxidative Dimerization to Bis(piperidin-4-yl)disulfide

This is the most common and frustrating side reaction when working with piperidine-4-thiol. The thiol group is highly susceptible to oxidation, coupling two molecules together to form a disulfide-linked dimer. This process is often accelerated by the presence of atmospheric oxygen, basic conditions (which generate the more easily oxidized thiolate), and trace metal catalysts.[7][8]

Disulfide_Formation cluster_reactants Reactants cluster_product Byproduct Thiol1 Piperidine-4-thiol Oxidant [O] (Air, O₂) Thiol1->Oxidant - H⁺, - e⁻ Thiol2 Piperidine-4-thiol Thiol2->Oxidant - H⁺, - e⁻ Disulfide Bis(piperidin-4-yl)disulfide Oxidant->Disulfide S-S Bond Formation caption Fig 1. Oxidative formation of disulfide byproduct.

Fig 1. Oxidative formation of disulfide byproduct.

✅ Recommended Actions & Protocol
  • Inert Atmosphere is Non-Negotiable: The most critical control parameter is the rigorous exclusion of oxygen.

    • Protocol: Degassing Solvents and Setting Up an Inert Reaction

      • Choose an appropriate oven-dried, multi-neck flask equipped with a magnetic stir bar, condenser (with a gas inlet), and a rubber septum.

      • Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.

      • Degas your reaction solvent: The most common method is "freeze-pump-thaw." For simpler setups, sparging the solvent with argon or nitrogen for 20-30 minutes is effective.

      • Under a positive pressure of inert gas, add the this compound solid to the flask.

      • Add the degassed solvent via cannula or syringe.

      • Maintain a gentle positive pressure of inert gas throughout the entire reaction, workup, and even purification if the product is also sensitive.

  • Check Your Starting Material: The commercial reagent may already contain some disulfide.

    • Validation Step: Before starting a large-scale reaction, run a quick LC-MS or ¹H NMR on a small sample of your starting material. For LC-MS, look for a peak with the mass of the dimer.

  • Base Addition Timing: Add the base to the reaction mixture under inert atmosphere after adding the thiol. This minimizes the time the highly reactive thiolate is exposed to any residual oxygen before your electrophile is introduced.

Problem: My desired S-alkylation reaction is inefficient, and I'm seeing byproducts related to reaction at the piperidine nitrogen.

Likely Cause: Competing N-Alkylation

The piperidine nitrogen, once deprotonated from its hydrochloride salt, is a secondary amine and a competent nucleophile.[9] With highly reactive electrophiles (e.g., methyl iodide, benzyl bromide), it can compete with the thiolate, leading to a mixture of S-alkylated and N-alkylated products.

Competing_Reactions cluster_pathways Reaction Pathways with Electrophile (R-X) Start Piperidine-4-thiol (Free Base) Thiolate Thiolate Anion (-S⁻) Start->Thiolate Deprotonation (Favored) Amine Amine Nucleophile (-NH) Start->Amine Available DesiredProduct Desired S-Alkylated Product Thiolate->DesiredProduct Nucleophilic Attack SideProduct N-Alkylated Byproduct Amine->SideProduct Competing Attack caption Fig 2. Competing S- vs. N-alkylation pathways.

Fig 2. Competing S- vs. N-alkylation pathways.

✅ Recommended Actions & Protocol
  • Optimize Your Base Selection: The choice of base is the most powerful tool to control this chemoselectivity.

    • Rationale: The thiol (pKa ≈ 10-11) is significantly more acidic than the protonated secondary amine (pKa ≈ 11.2).[9] However, the kinetics of deprotonation and nucleophilicity matter. To favor S-alkylation, you want to maximize the concentration of the "soft" thiolate nucleophile while minimizing the reactivity of the "hard" amine nucleophile.

    • Solution: Use a bulky, non-nucleophilic organic base. Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are excellent choices. Avoid smaller, more nucleophilic amines like triethylamine (TEA) if N-alkylation is a concern. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar solvents like DMF.

    BasepKa (Conjugate Acid)TypeSuitability for S-AlkylationRationale
    K₂CO₃ ~10.3Inorganic, HeterogeneousGoodMild base, low nucleophilicity. Heterogeneity can sometimes lead to slower reaction rates.
    Triethylamine (TEA) ~10.7Organic, NucleophilicFair to PoorCan act as a nucleophile itself, promoting N-alkylation, especially with reactive electrophiles.
    DIPEA (Hünig's base) ~11.0Organic, HinderedExcellentSteric bulk prevents it from acting as a nucleophile, making it a "proton scavenger" only.
    DBU ~13.5Organic, HinderedExcellentVery strong, non-nucleophilic base. Ideal for ensuring complete deprotonation of the thiol.
  • Control Reaction Temperature: Nucleophilic attack by the amine often has a higher activation energy than attack by the thiolate.

    • Protocol: Start your reaction at a low temperature (e.g., 0 °C or even -20 °C). Add your electrophile slowly at this temperature, and then allow the reaction to warm gradually to room temperature. This kinetic control often favors the desired S-alkylation pathway.

  • Consider a Protecting Group Strategy: If N-alkylation remains an intractable problem, the most robust solution is to protect the piperidine nitrogen.

    • Workflow:

      • Protect the nitrogen of this compound, for example, as the Boc-carbamate (using Boc₂O).

      • Perform the desired S-alkylation reaction on the N-protected intermediate.

      • Deprotect the nitrogen (e.g., using TFA or HCl) to yield the final product. This adds steps but provides complete control over selectivity.

References

  • Vertex AI Search, based on Piperidine SAFETY DATA SHEET. (2025).

  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. 2

  • Penta Chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. 10

  • AAPPTec, LLC. (n.d.). Safety Data Sheet - Piperidine. 1

  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Piperidine hydrochloride. 3

  • CymitQuimica. (n.d.). CAS 99201-86-2: this compound. 6

  • ChemicalBook. (2023, October 12). 4,4-Piperidinediol hydrochloride: properties, applications and safety. 4

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog. 5

  • Nishiguchi, T., et al. (2010). Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Kobe University Repository. 7

  • ResearchGate. (n.d.). Oxidation of thiols to disulfides in the presence of NBS. [Table]. 8

  • Wikipedia. (n.d.). Piperidine. 9

  • D'yakonov, V. A., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. 11

  • Szymański, P., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 12

  • Giles, K., & Tolliday, N. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. 13

Sources

Technical Support Center: A Guide to Preventing Oxidation of Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine-4-thiol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and detailed protocols to mitigate the primary challenge associated with this reagent: the oxidation of its thiol group. Adherence to the principles and procedures outlined herein will enhance the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of this compound.

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway is the oxidation of the thiol (-SH) group.[1] This process typically involves the formation of a disulfide bond between two molecules of piperidine-4-thiol, resulting in a dimer.[2][3] This oxidation can be initiated by atmospheric oxygen and is often catalyzed by trace metal ions or facilitated by alkaline pH conditions.[1][4] Further oxidation to sulfinic or sulfonic acids is possible under stronger oxidizing conditions.[5]

Q2: How can I visually assess if my solid this compound has oxidized?

While subtle oxidation may not be visually apparent, significant degradation can sometimes be indicated by a change in the physical appearance of the solid, such as clumping or discoloration. However, visual inspection is not a reliable method for determining purity. The most accurate way to assess the purity and extent of oxidation is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, or by using a thiol quantification assay like Ellman's test.[6][7]

Q3: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment, preferably at 2-8 °C.[8][9] The container should be tightly sealed and the headspace flushed with an inert gas, such as argon or nitrogen, to create an oxygen-free atmosphere.[8][9][10] Storing the compound as a dry, crystalline hydrochloride salt enhances its stability compared to the free base form.[11]

Q4: What is the optimal pH range for working with this compound solutions to minimize oxidation?

The rate of thiol oxidation is highly pH-dependent.[1][12] The thiol group (-SH) can deprotonate to form a thiolate anion (-S⁻), which is significantly more susceptible to oxidation.[1][13] This deprotonation is more prevalent at alkaline pH values (typically pH > 8).[4] Therefore, to minimize oxidation, it is recommended to work at a neutral or slightly acidic pH (pH 6.0-7.0) whenever the reaction conditions permit.[1][4]

Q5: Is it acceptable to handle this compound on the open bench?

Due to its sensitivity to atmospheric oxygen, handling this compound on an open bench is strongly discouraged.[5][9] To prevent oxidative degradation, it is crucial to use inert atmosphere techniques, such as working within a glovebox or utilizing a Schlenk line for all manipulations, including weighing and dissolution.[9][14][15]

Q6: What are some recommended antioxidants or reducing agents to use with this compound?

If there is a concern that some oxidation has occurred, or to protect the thiol during a reaction, a reducing agent can be added. Common choices include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and β-mercaptoethanol (BME).[4][16] TCEP is often a preferred choice as it is odorless, stable, and effective over a broad pH range without containing a thiol group itself, which avoids competition in certain conjugation reactions.[4][17]

Q7: How can I effectively deoxygenate my reaction solvents?

Dissolved oxygen in solvents is a primary culprit in thiol oxidation.[8] A common and effective method to remove dissolved oxygen is to sparge the solvent with an inert gas, such as argon or nitrogen, for 20-30 minutes.[4][8] For more rigorous deoxygenation, the freeze-pump-thaw technique can be employed, which involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the solvent to release dissolved gases, repeating the cycle three times.[8]

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Complete Reaction Failure
  • Possible Cause: The most probable cause is the oxidation of the this compound starting material, leading to a lower concentration of the active thiol.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before use, analyze a small sample of your this compound using NMR or a thiol quantification assay to confirm its purity and the presence of the free thiol.

    • Implement Rigorous Inert Atmosphere Techniques: Ensure that all handling of the solid and its solutions is performed under a strictly inert atmosphere (glovebox or Schlenk line).[9][15]

    • Use Freshly Deoxygenated Solvents: Prepare all solvents immediately before use by thoroughly sparging with an inert gas.[8][18]

    • Consider an In-situ Reduction Step: If you suspect partial oxidation, consider pre-treating your this compound solution with a reducing agent like TCEP to regenerate the free thiol before adding other reactants.[4]

Issue 2: Observation of an Unidentified Precipitate During the Reaction
  • Possible Cause: The formation of an insoluble precipitate could be the disulfide-linked dimer or oligomers of piperidine-4-thiol, which may have lower solubility in the reaction solvent.

  • Troubleshooting Steps:

    • Isolate and Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by mass spectrometry) to confirm if it is the disulfide product.

    • Optimize Reaction pH: If the reaction is being run at a neutral to alkaline pH, consider lowering the pH to the acidic range (if compatible with your reaction chemistry) to slow down the rate of oxidation.[1]

    • Enhance Deoxygenation: Improve the deoxygenation of your reaction setup and solvents. Ensure all joints in your glassware are well-sealed.

    • Add a Chelating Agent: Trace metal ion contamination can catalyze thiol oxidation.[4] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1-5 mM) can sequester these metal ions.[4][19]

Issue 3: Difficulties in the Purification of the Final Product
  • Possible Cause: The presence of the disulfide dimer as a significant impurity can complicate purification due to similar polarities with the desired product.

  • Troubleshooting Steps:

    • Preventative Measures are Key: The most effective solution is to prevent the formation of the disulfide in the first place by following the stringent handling protocols described in this guide.

    • Chromatographic Optimization: If disulfide formation is unavoidable, you may need to optimize your chromatographic separation. Consider using different solvent systems or stationary phases to improve the resolution between your thiol product and the disulfide impurity.

    • Reductive Work-up: In some cases, a work-up procedure that includes a reducing agent might be employed to convert the disulfide impurity back to the thiol, simplifying the purification to the removal of the excess reducing agent.

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for key procedures to minimize the oxidation of this compound.

Protocol 1: Handling and Weighing of this compound

Objective: To accurately weigh and transfer this compound without exposing it to atmospheric oxygen.

Method A: Using a Glovebox

  • Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂).

  • Place the sealed container of this compound, a balance, spatulas, and weighing paper inside the glovebox antechamber.

  • Cycle the antechamber as per the glovebox operating procedure to replace the air with the inert atmosphere.

  • Once inside the main chamber, allow the container to equilibrate to the glovebox temperature.

  • Carefully open the container and weigh the desired amount of the solid onto the weighing paper.

  • Transfer the solid to your reaction vessel.

  • Securely seal the stock container and the reaction vessel before removing them from the glovebox.

Method B: Using a Schlenk Line

  • Connect a clean, dry Schlenk flask containing a magnetic stir bar to the Schlenk line.

  • Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, briefly remove the stopper and add the desired amount of this compound to the flask.

  • Immediately replace the stopper and perform another three vacuum/inert gas cycles to remove any air that entered during the transfer.

  • The solid is now ready for the addition of deoxygenated solvent via a cannula or gas-tight syringe.

Protocol 2: Preparation of Deoxygenated Solvents by Sparging

Objective: To remove dissolved oxygen from reaction solvents.

  • Place the solvent in a suitable flask (e.g., a Schlenk flask) with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to an inert gas source, ensuring the tip is submerged below the solvent surface.

  • Insert a short vent needle into the septum to allow for gas to escape.

  • Gently bubble the inert gas through the solvent with stirring for at least 20-30 minutes.[8]

  • After sparging, remove the vent needle first, then raise the long needle above the solvent surface while maintaining a positive flow of inert gas to blanket the solvent.

Protocol 3: A General Procedure for a Reaction Involving this compound

Objective: To perform a reaction under conditions that minimize thiol oxidation.

  • Preparation: Dry all glassware in an oven and allow it to cool under a stream of inert gas.

  • Reagent Handling: Weigh the this compound under an inert atmosphere as described in Protocol 1 and place it in the reaction flask.

  • Solvent Addition: Deoxygenate the required solvent(s) as described in Protocol 2. Transfer the deoxygenated solvent to the reaction flask containing the thiol using a cannula or a gas-tight syringe.

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the reaction. If heating, use a condenser with an inert gas inlet at the top.

  • Reagent Addition: Add other reagents, which should also be dissolved in deoxygenated solvents, via a syringe through a septum.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, conduct the work-up and purification steps as quickly as possible, using deoxygenated solvents where feasible.

Part 4: Visualizing the Chemistry and Workflow

The Oxidation Pathway

The primary oxidative degradation of a thiol (R-SH) proceeds through a two-electron oxidation to form a disulfide (R-S-S-R). This process is often mediated by oxygen and can be catalyzed by metal ions.

G cluster_0 Thiol Oxidation Pathway Thiol_1 2 R-SH (Piperidine-4-thiol) Disulfide R-S-S-R (Disulfide Dimer) Thiol_1->Disulfide  O₂, Metal Ions, pH > 8 Further_Oxidation Sulfinic/Sulfonic Acids Disulfide->Further_Oxidation Stronger Oxidants

Caption: Oxidation pathway of a generic thiol to a disulfide and further oxidized species.

Recommended Experimental Workflow

To ensure the integrity of your thiol-containing reagent, a systematic workflow that excludes oxygen at every critical step is paramount.

G cluster_1 Recommended Workflow for Handling this compound Start Start: Pure Piperidine-4-thiol Hydrochloride Inert_Handling Weighing and Handling in Glovebox or on Schlenk Line Start->Inert_Handling Reaction Set up Reaction Under Inert Atmosphere Inert_Handling->Reaction Deoxygenate Prepare Deoxygenated Solvents (Sparging) Deoxygenate->Reaction Workup Rapid Work-up and Purification Reaction->Workup Product Pure Thiol-Containing Product Workup->Product Success Troubleshoot Troubleshoot: Check Inertness, pH, Purity Workup->Troubleshoot Impurity Detected Oxidized_Product Oxidized Byproducts (Disulfide) Troubleshoot->Inert_Handling Troubleshoot->Oxidized_Product

Caption: A workflow diagram for preventing the oxidation of this compound.

Part 5: Data Summary

The stability of thiols is significantly influenced by environmental factors. The following table summarizes these key parameters and the recommended conditions for handling this compound.

ParameterCondition to AvoidRecommended ConditionRationale
Atmosphere Presence of OxygenInert (Argon or Nitrogen)Prevents direct oxidation of the thiol group.[5][8]
pH of Solution Alkaline (pH > 8)Neutral or Slightly Acidic (pH 6-7)The protonated thiol is less susceptible to oxidation than the thiolate anion.[1][4]
Temperature Elevated TemperaturesCool (2-8 °C for storage)Slows the rate of degradation reactions.[8][9]
Light Exposure Direct LightDark (Amber vials)Minimizes potential light-induced degradation.[8][9]
Metal Ions Presence of Cu²⁺, Fe³⁺, etc.Use of Chelators (e.g., EDTA)Prevents catalytic oxidation of the thiol.[4][19]

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PubMed Central. [Link]

  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]

  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. National Institutes of Health. [Link]

  • Thiol Oxidation Definition. Fiveable. [Link]

  • Video: Preparation and Reactions of Thiols. JoVE. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. [Link]

  • 9.4: Oxidation of Thiols. Chemistry LibreTexts. [Link]

  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. ResearchGate. [Link]

  • Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]

  • Biochemical methods for monitoring protein thiol redox states in biological systems. National Institutes of Health. [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. National Institutes of Health. [Link]

  • Thiol-based antioxidants. ResearchGate. [Link]

  • How to Work with Thiols-General SOP. University of Rochester. [Link]

  • Redox signaling and the emerging therapeutic potential of thiol antioxidants. PubMed. [Link]

  • The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Maastricht University. [Link]

  • Handling thiols in the lab. Reddit. [Link]

  • Thiol Handling. Reddit. [Link]

  • The role of thiols in antioxidant systems. PubMed Central. [Link]

  • Introduction to approaches and tools for the evaluation of protein cysteine oxidation. National Institutes of Health. [Link]

  • Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. MDPI. [Link]

  • Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity. PubMed Central. [Link]

  • How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?. ResearchGate. [Link]

  • How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]

  • Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. PubMed. [Link]

  • Chemical stability of meperidine hydrochloride in polypropylene syringes. PubMed. [Link]

Sources

Catalyst Selection & Troubleshooting for Piperidine-4-thiol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with piperidine-4-thiol hydrochloride. This versatile building block, containing both a secondary amine and a thiol functional group, offers a wealth of synthetic possibilities. However, its dual reactivity presents unique challenges in achieving selective transformations. This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate common experimental hurdles and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

The main challenges stem from its bifunctional nature:

  • Chemoselectivity: The presence of both a nucleophilic secondary amine (piperidine nitrogen) and a soft, nucleophilic thiol presents a significant challenge in directing reactivity to a single site.

  • Catalyst Poisoning: The thiol group is a notorious poison for many transition metal catalysts, particularly palladium, which is a common choice for C-N and C-S coupling reactions.[1][2] The sulfur atom can strongly coordinate to the metal center, deactivating the catalyst.[1]

  • Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts.[3] This is a common cause of reduced yield and can complicate purification.

  • Handling the Hydrochloride Salt: Piperidine-4-thiol is typically supplied as a hydrochloride salt to improve its stability and handling. However, the protonated piperidinium ion is not nucleophilic. Therefore, the choice and stoichiometry of the base used to neutralize the salt and deprotonate the functional groups are critical for reaction success.

Q2: How does the hydrochloride salt form affect the reactivity?

The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic. To engage the nitrogen in a reaction, at least one equivalent of a base must be used to generate the free secondary amine. The thiol group is more acidic than the piperidinium ion, so a second equivalent of base is generally required to deprotonate the thiol to form the more nucleophilic thiolate anion for S-functionalization reactions. Careful selection of the base and its stoichiometry is therefore paramount for controlling the reaction's outcome.

Q3: What is the most common side product, and how can I prevent it?

The most common side product is the corresponding disulfide, formed by the oxidation of the thiol.[3] This is particularly prevalent in the presence of air (oxygen).

Prevention Strategies:

  • Inert Atmosphere: Always perform reactions under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Control pH: Keeping the reaction mixture basic can favor the thiolate, which is more nucleophilic but also more susceptible to oxidation. Careful optimization is needed. In some cases, a slightly acidic pH can suppress oxidation, but this will also reduce the nucleophilicity of the thiol.

Troubleshooting Guide: N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] However, the thiol group in this compound can pose a significant challenge due to catalyst poisoning.

Q4: My Buchwald-Hartwig reaction is not working or gives low yields. What are the likely causes and solutions?

Several factors could be at play. The following decision tree can help diagnose the issue:

G cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions & Catalyst Issues start Low/No N-Arylation Product reagent_check Are reagents pure and dry? Is the solvent deoxygenated? start->reagent_check catalyst_check Is the Pd source active? Is the ligand appropriate (e.g., XPhos, SPhos)? Using an air-stable precatalyst? reagent_check->catalyst_check If Yes reagent_sol Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. reagent_check->reagent_sol If No catalyst_sol Solution: Use an air-stable precatalyst (e.g., G3/G4). Ensure ligand is bulky and electron-rich. catalyst_check->catalyst_sol If No base_check Is the base strong enough and in sufficient quantity? (e.g., NaOtBu, LHMDS) catalyst_check->base_check If Yes temp_check Is the temperature appropriate? Is the atmosphere inert? base_check->temp_check If Yes base_sol Solution: Use >2 eq. of a strong, non-nucleophilic base. Ensure complete deprotonation. base_check->base_sol If No temp_sol Solution: Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. temp_check->temp_sol If No poisoning_check Is catalyst poisoning by the thiol occurring? temp_check->poisoning_check If Yes s_arylation_check Is S-arylation competing with N-arylation? poisoning_check->s_arylation_check If No poisoning_sol Solution: Use a higher catalyst loading. Use ligands designed to be resistant to sulfur poisoning. Consider a thiol protecting group. poisoning_check->poisoning_sol If Yes s_arylation_sol Solution: Protect the thiol group prior to N-arylation. Optimize ligand and reaction conditions to favor N-selectivity. s_arylation_check->s_arylation_sol If Yes

Troubleshooting N-Arylation Reactions

Q5: How can I achieve selective N-arylation over S-arylation?

Achieving chemoselectivity is the key to successfully functionalizing this compound.

Strategies for Selective N-Arylation:

  • Protecting the Thiol Group: This is the most robust strategy. By temporarily masking the thiol group, you can perform the N-arylation without interference.[5][6] After the C-N bond is formed, the protecting group can be removed.

  • Kinetic Control: In some cases, the secondary amine may react faster than the thiol under specific conditions, although this can be difficult to control. Factors that may favor N-arylation include the use of specific ligand systems and carefully controlled temperatures.

Protocol: N-Arylation via Thiol Protection

Step 1: Protection of the Thiol Group (Example with Trityl Group)

  • Neutralization: Dissolve this compound (1.0 equiv) in a suitable solvent like DMF. Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (at least 1.1 equiv) to neutralize the hydrochloride and generate the free amine.

  • Protection: To the solution, add trityl chloride (TrCl) (1.05 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain S-trityl-piperidine-4-thiol.

Step 2: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In an oven-dried Schlenk tube, combine the S-protected piperidine (1.0 equiv), aryl halide (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the mixture to 80-110 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify by column chromatography.

Step 3: Deprotection of the Thiol Group

  • Cleavage: Dissolve the N-arylated, S-protected intermediate in a suitable solvent (e.g., dichloromethane). Add trifluoroacetic acid (TFA) in the presence of a scavenger like triisopropylsilane (TIS) to cleave the trityl group.[5]

  • Isolation: Concentrate the reaction mixture under reduced pressure and purify the product as needed.

Troubleshooting Guide: S-Alkylation & S-Arylation

Reactions at the sulfur atom are common and synthetically useful. S-alkylation is typically a nucleophilic substitution, while S-arylation can be achieved via Ullmann or Buchwald-Hartwig type couplings.

Q6: I am attempting an S-alkylation, but the reaction is slow and I see side products. What should I do?

Common Issues and Solutions for S-Alkylation:

Problem Potential Cause Recommended Solution
Slow or No Reaction Insufficiently strong base to form the thiolate.Use at least 2.0 equivalents of a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or acetonitrile.[7] For less reactive alkyl halides, a stronger base like NaH may be necessary.
Poor leaving group on the alkylating agent.Use an alkyl iodide or bromide instead of a chloride. Alkyl tosylates are also excellent electrophiles.
N-Alkylation Side Product The piperidine nitrogen is competing with the thiol for the alkylating agent.Protect the nitrogen atom first, for example, as a Boc-carbamate.[6] This allows for clean S-alkylation. The Boc group can be removed later under acidic conditions.
Disulfide Formation Oxidation of the starting material or product.Ensure the reaction is run under a strict inert atmosphere with degassed solvents.
Protocol: Selective S-Alkylation (with N-Protection)

Step 1: N-Protection

  • Reaction: Dissolve this compound (1.0 equiv) in a solvent mixture like THF/water. Add a base like sodium bicarbonate or triethylamine (2.2 equiv). Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) and stir at room temperature.

  • Isolation: After completion, extract the Boc-protected product into an organic solvent, dry, and concentrate to obtain N-Boc-piperidine-4-thiol.

Step 2: S-Alkylation

  • Deprotonation: Dissolve the N-Boc-piperidine-4-thiol (1.0 equiv) in anhydrous DMF. Add a base such as potassium carbonate (1.5 equiv).

  • Alkylation: Add the alkyl halide (1.1 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete.[7]

  • Work-up: Quench with water, extract the product, dry the organic phase, and purify by column chromatography.

Q7: What are the best catalysts for S-arylation of piperidine-4-thiol?

Both copper and palladium catalysts can be used for S-arylation.

  • Copper-Catalyzed Ullmann Coupling: This is a classic method for C-S bond formation.[8] It often requires a copper(I) source (e.g., CuI) and may be promoted by a ligand.[9][10]

  • Palladium-Catalyzed Buchwald-Hartwig Coupling: Conditions similar to N-arylation can be adapted for S-arylation, often using bulky phosphine ligands.[4]

Catalyst and Condition Comparison for S-Arylation:

Reaction Type Catalyst System Typical Base Solvent Temperature (°C) Notes
Ullmann Coupling CuI (5-10 mol%), often with a ligand (e.g., amino acids, phenanthrolines)[11]K₃PO₄, Cs₂CO₃DMF, DMSO100-140Generally less sensitive to air than Pd systems but may require higher temperatures.
Buchwald-Hartwig Pd₂(dba)₃ / Xantphos (or similar ligand) (1-5 mol%)K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120Requires strict inert atmosphere. Ligand choice is crucial to prevent catalyst deactivation.

Troubleshooting Guide: Michael Addition

The thiolate derived from piperidine-4-thiol is an excellent nucleophile for Michael additions to α,β-unsaturated carbonyl compounds.

Q8: My Michael addition is not proceeding to completion. How can I improve the yield?

The thia-Michael addition is often a highly efficient reaction, so incomplete conversion usually points to a few key issues.[12]

G start Incomplete Michael Addition catalyst_check Is a catalyst being used? Is it appropriate? start->catalyst_check base_cat Base-catalyzed? (e.g., TEA, DBU) catalyst_check->base_cat Yes nuc_cat Nucleophilic catalyst? (e.g., phosphine) catalyst_check->nuc_cat Consider alternatives base_sol Solution: Ensure sufficient base (>2 eq. for hydrochloride salt) to generate the thiolate. base_cat->base_sol equilibrium_check Is the reaction reversible? base_cat->equilibrium_check nuc_sol Solution: Consider a nucleophilic catalyst for faster reaction rates. nuc_cat->nuc_sol equilibrium_sol Solution: Use an excess of one reagent. Remove product as it forms (if possible). equilibrium_check->equilibrium_sol If Yes

Troubleshooting Michael Addition Reactions

  • Catalysis: While the reaction can proceed without a catalyst, it is often accelerated by a base (e.g., triethylamine) or a nucleophilic catalyst (e.g., a phosphine).[12] The base deprotonates the thiol to form the more reactive thiolate.

  • Solvent: Polar aprotic solvents like THF, acetonitrile, or DMF are generally effective.

  • Equivalents: Ensure at least two equivalents of base are used to first neutralize the hydrochloride and then deprotonate the thiol.

References

managing the hygroscopic nature of piperidine-4-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperidine-4-thiol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to achieve consistent and reliable results.

Section 1: Understanding the Challenge: The Dual Nature of this compound

This compound is a bifunctional molecule whose utility is matched by its handling complexity. Its chemical nature presents a dual challenge that every user must address to ensure experimental success:

  • Hygroscopicity: The hydrochloride salt component of the molecule has a strong affinity for atmospheric moisture.[1][2] Absorbed water can act as an impurity, alter the compound's physical state from a free-flowing powder to a sticky solid, and interfere with moisture-sensitive reactions.

  • Air-Sensitivity: The thiol (-SH) group is susceptible to oxidation by atmospheric oxygen.[3] This process, often catalyzed by trace metals or light, leads to the formation of a disulfide dimer. This impurity reduces the available active thiol, complicates purification, and can lead to inconsistent reaction outcomes.

Managing these two properties is the key to unlocking the full potential of this reagent. This guide provides the necessary framework for its successful storage, handling, and use.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered by users.

Receiving and Storage

Q1: I've just received a new bottle of this compound. What are the immediate storage requirements?

A1: Upon receipt, the unopened container should be immediately placed in a controlled environment to mitigate moisture absorption and oxidation. The ideal storage is within a secondary, sealed container (like a desiccator cabinet or a sealed bag with desiccant) inside a refrigerator set to 2-8 °C.[3][4] This slows down potential degradation reactions and protects the compound from atmospheric moisture.[5]

Q2: Why is refrigeration alone not sufficient for long-term storage?

A2: While refrigeration slows the kinetic rate of degradation, it does not eliminate the threat of moisture or oxygen, especially once the bottle's primary seal is broken. A standard laboratory refrigerator is not a dry environment. Storing the reagent in a desiccator at reduced temperature provides the optimal defense against both thermal and atmospheric degradation pathways.[6]

Q3: The material in my older bottle has formed hard clumps. Is it still usable?

A3: Clumping is a clear indicator of significant moisture absorption. While the compound may not be entirely degraded, its purity is compromised. The presence of water can be detrimental to anhydrous reactions. Before use, you should attempt to dry the material under high vacuum for several hours. However, it is highly recommended to perform a purity analysis (e.g., ¹H NMR, HPLC) to quantify the level of active thiol and identify any degradation products before committing the material to a critical reaction.[7]

Handling and Weighing

Q4: What is the gold-standard method for weighing and dispensing this reagent?

A4: The most reliable method is to handle and weigh the reagent inside an inert atmosphere glovebox.[8][9] This completely eliminates exposure to both moisture and oxygen. If a glovebox is unavailable, pre-filled reaction vials, which are packaged under an inert atmosphere, offer a convenient alternative that avoids the need for an isolation chamber.[10]

Q5: I don't have a glovebox. How can I handle it using standard lab equipment?

A5: You can use Schlenk line techniques.[8][11] The procedure involves weighing the solid in a pre-tared, oven-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen). This method minimizes atmospheric exposure but requires proficiency in air-sensitive techniques. Weighing the compound on an open bench is strongly discouraged as rapid moisture uptake and oxidation will occur.

Q6: This compound has a strong odor. What precautions should I take?

A6: The odor is characteristic of thiol compounds. All manipulations should be performed in a well-ventilated chemical fume hood.[12] To neutralize the odor and any reactive thiol residues on glassware and equipment, a bleach solution should be used for decontamination.[9][12] For reactions that may release thiol vapors, the exhaust gas from the reaction setup should be passed through a bleach trap.[12]

Reaction Setup and Troubleshooting

Q7: My reaction is failing or giving very low yields. I suspect the reagent. What's the likely cause?

A7: The most probable cause is reagent degradation via oxidation to the disulfide dimer, which is unreactive in most nucleophilic thiol reactions. This effectively lowers the molar quantity of the active reagent. A secondary cause, particularly in reactions involving organometallics or other water-sensitive species, is the quenching of your reaction by moisture absorbed by the hygroscopic solid.

Q8: I see an unexpected, higher molecular weight impurity in my LC-MS analysis. What could it be?

A8: This is very likely the disulfide dimer of piperidine-4-thiol. Its formation from two molecules of the starting material via oxidation would result in a mass approximately double that of the parent compound, minus two hydrogen atoms.

Q9: How can I confirm the purity of my reagent before starting a critical synthesis step?

A9: A simple ¹H NMR spectrum can be informative. The thiol proton (-SH) has a characteristic chemical shift; its integration relative to other protons on the piperidine ring can give a rough estimate of purity. For a more accurate, quantitative assessment, a validated RP-HPLC method is recommended.[13][14] This allows for the separation and quantification of the active thiol from the disulfide impurity and other potential degradation products.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Weighing and Dispensing using a Schlenk Flask
  • Preparation: Oven-dry a Schlenk flask and a magnetic stir bar at 125 °C overnight.[8]

  • Assembly: Immediately assemble the hot flask with a greased stopcock and a rubber septum, and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Taring: Once cool, close the stopcock and weigh the entire assembly on an analytical balance.

  • Transfer: Take the Schlenk flask and the sealed reagent bottle into a glove bag or use a nitrogen-flushed transfer enclosure.

  • Dispensing: Briefly remove the septum and quickly add the approximate amount of this compound to the flask. Immediately reseal the flask.

  • Final Weighing: Remove the flask from the inert environment, gently wipe it down to remove any static charge, and re-weigh it. The difference in mass is the amount of reagent transferred.

  • Purging: Immediately re-attach the flask to the Schlenk line and perform three vacuum/inert gas backfill cycles to ensure the headspace is inert.[11]

SOP 2: Preparation of a Stock Solution
  • Solvent Preparation: Use only anhydrous grade solvents. The solvent must be deoxygenated prior to use by sparging with inert gas for 30-60 minutes or by using several freeze-pump-thaw cycles.[3]

  • Reagent Addition: Weigh the required amount of this compound into a dry Schlenk flask under inert atmosphere as described in SOP 1.

  • Solvent Transfer: Transfer the deoxygenated solvent into the Schlenk flask containing the solid using a gas-tight syringe or a cannula.[8]

  • Dissolution: Stir the mixture under a positive pressure of inert gas until the solid is fully dissolved.

  • Storage: The resulting stock solution should be stored in the sealed Schlenk flask under a positive pressure of inert gas, preferably in a refrigerator. Wrap the flask in aluminum foil to protect it from light.[6] Use within a short timeframe for best results.

Section 4: Data and Diagrams

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)[3]Slows the rate of thermal and oxidative degradation.
Atmosphere Inert (Nitrogen or Argon)[3]Prevents oxidation of the thiol group to a disulfide.
Moisture Dry (In a desiccator)[6]Prevents moisture absorption, clumping, and degradation.
Light Dark (Amber vial or wrapped in foil)[5]Minimizes potential light-induced degradation pathways.
Container Tightly sealed original container[15]Protects from atmospheric oxygen and moisture ingress.

Table 2: Troubleshooting Guide for Common Experimental Issues

IssuePotential Cause(s)Recommended Action(s)
Inconsistent or Low Reaction Yield 1. Reagent oxidation (disulfide formation). 2. Reagent moisture content quenching reagents.1. Perform a purity check (NMR, HPLC) on the starting material. 2. Use a new, unopened bottle of the reagent. 3. Ensure all handling and reaction setup is under a strictly inert atmosphere.
Solid Reagent is Clumped or Sticky Significant moisture absorption.1. Dry the material under high vacuum for several hours. 2. Verify purity post-drying before use. 3. Discard if purity is unacceptably low and acquire fresh material.
Formation of Unknown Byproduct Likely the disulfide dimer.1. Confirm identity via LC-MS or high-resolution mass spectrometry. 2. Improve inert atmosphere techniques to prevent oxidation. 3. Ensure solvents are rigorously deoxygenated.
Difficulty Achieving Anhydrous Conditions Water introduced with the hygroscopic reagent.1. Dry the reagent under vacuum before use. 2. Handle exclusively in a glovebox or via rigorous Schlenk technique. 3. Use freshly dried glassware and anhydrous, deoxygenated solvents.
Experimental Workflows & Diagrams

G cluster_0 A Receive New Bottle B Inspect Seal & Appearance A->B C Seal Broken or Solid Clumped? B->C Looks OK E Quarantine & Test Purity (HPLC/NMR) B->E Suspicious D Store in Desiccator at 2-8°C C->D No C->E Yes F Prepare for Use D->F G Weigh in Glovebox or via Schlenk Technique F->G H Proceed with Experiment G->H G cluster_1 Start Reaction Failure (Low Yield / Byproducts) Check1 Was Reagent a Free-Flowing Powder? Start->Check1 Cause1 Probable Cause: Moisture Contamination Check1->Cause1 No Check2 Were Strict Inert Atmosphere Techniques Used? Check1->Check2 Yes Solution1 Solution: Dry reagent under vacuum. Use anhydrous solvents. Cause1->Solution1 Cause2 Probable Cause: Oxidation to Disulfide Check2->Cause2 No Verify Verify Purity of Starting Material (HPLC or NMR) Check2->Verify Yes Solution2 Solution: Improve Schlenk/Glovebox technique. Deoxygenate all solvents. Cause2->Solution2

Caption: Troubleshooting flowchart for unexpected reaction outcomes.

Section 5: References

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • LookChem. (n.d.). 4,4-Piperidinediol hydrochloride. [Link]

  • Krasavin, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols. [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Google Patents. (2014). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?[Link]

  • Laboratory Disposable Products. (2025). How To: Store Lab Reagents: Dos and Don'ts. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Reddit. (2013). Handling thiols in the lab. [Link]

  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]

  • University of Rochester, Department of Chemistry. (2025). How To: Store Reagents. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Pawlaczyk, I., Gierczak, T., & Ciszewska, M. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Romanelli, M. N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?[Link]

  • Kikuchi, T., et al. (2010). Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Biological & Pharmaceutical Bulletin. [Link]

  • HepatoChem. (n.d.). How do you handle hygroscopic salts?[Link]

  • American Chemical Society. (2025). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. [Link]

  • National Center for Biotechnology Information. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. (n.d.). This compound. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperidine-4-thiol Hydrochloride

This compound is a vital heterocyclic building block in modern drug discovery and development. Its bifunctional nature, featuring a reactive thiol group and a basic piperidine nitrogen, makes it a versatile scaffold for synthesizing a wide array of pharmacologically active agents. The thiol moiety can participate in crucial thiol-disulfide exchange reactions or be used as a nucleophile, while the piperidine ring often imparts favorable pharmacokinetic properties such as improved solubility and bioavailability.[1][2]

However, the very reactivity that makes this compound valuable also presents significant analytical challenges. The thiol group is susceptible to oxidation, forming disulfides or higher oxidation state species, which can impact reaction yields, purity, and the biological activity of downstream compounds.[3] Therefore, robust, validated analytical methods are not merely a quality control checkbox; they are fundamental to ensuring the integrity of research, the consistency of manufacturing processes, and the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this compound. We will move beyond simple data reporting to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each technique will be evaluated for its ability to confirm identity, assess purity, and identify potential degradants, providing a holistic analytical strategy.

Core Analytical Techniques: A Comparative Overview

A multi-faceted approach is essential for the complete characterization of this compound. No single technique can provide all the necessary information. The logical workflow involves a combination of spectroscopic methods for structural elucidation and chromatographic methods for purity and impurity profiling.

Analytical_Workflow cluster_spectroscopy Structural Elucidation & Identity cluster_chromatography Purity & Impurity Profiling NMR NMR Spectroscopy ('H & ¹³C) HPLC HPLC-UV (with Derivatization) or HPLC-CAD/ELSD NMR->HPLC Confirms Structure of Main Peak MS Mass Spectrometry (MS) GCMS GC-MS (as free base) MS->GCMS Provides Detection Method FTIR FT-IR Spectroscopy Sample Piperidine-4-thiol Hydrochloride Sample Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS HPLC_Strategy cluster_solutions Detection Strategies Analyte Piperidine-4-thiol HCl (Lacks Chromophore) Challenge Poor UV Detection Analyte->Challenge Derivatization Pre-column Derivatization (e.g., with Tosyl Chloride) Challenge->Derivatization Solution 1 Universal Universal Detection (CAD, ELSD) Challenge->Universal Solution 2 HPLC_UV HPLC-UV System Derivatization->HPLC_UV Enables Detection By HPLC_Universal HPLC-CAD/ELSD System Universal->HPLC_Universal Enables Detection By

Sources

A Comparative Guide to the 1H and 13C NMR Spectral Data of Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Piperidine-4-thiol hydrochloride, a key building block in the synthesis of various biologically active molecules, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data. Due to the limited availability of published, fully assigned experimental spectra for this compound at the time of this writing, this guide leverages spectral data from structurally analogous compounds to provide a robust, predictive analysis. By comparing the expected spectral features of this compound with those of well-characterized analogues, researchers can gain valuable insights for compound verification and characterization.

The Structural Context: Predicting the NMR Landscape

The NMR spectrum of a molecule is a sensitive fingerprint of its electronic and structural environment. For this compound, the key structural features influencing its NMR spectra are the piperidine ring, the thiol group at the 4-position, and the protonated amine in the hydrochloride form. The protonation of the nitrogen atom significantly impacts the chemical shifts of the neighboring protons and carbons.

To construct a predicted spectrum, we will draw comparisons with the known spectral data of piperidine, 4-hydroxypiperidine, and N-acetyl-4-piperidone. These compounds provide a foundational understanding of the piperidine ring system under different substitution patterns.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound in a suitable solvent like D₂O is expected to exhibit several key signals. The protonation of the piperidine nitrogen will lead to a downfield shift of the protons on the carbons adjacent to the nitrogen (C2 and C6).

Table 1: Predicted ¹H NMR Spectral Data of this compound and Comparison with Analogous Compounds

Compound Protons Predicted/Observed Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
This compound (Predicted) H2, H6 (axial & equatorial)~3.4 - 3.6m-
H3, H5 (axial & equatorial)~2.0 - 2.2m-
H4~3.0 - 3.2m-
SHVariable (concentration and solvent dependent)s (broad)-
Piperidine [1]H2, H6~2.79t~5.5
H3, H5, H4~1.55m-
4-Hydroxypiperidine H2, H6~3.1 - 3.2m-
H3, H5~1.9 (eq), ~1.5 (ax)m-
H4~3.7m-

The protons at C2 and C6 are expected to appear as a complex multiplet due to both geminal and vicinal coupling with the protons at C3 and C5, as well as the influence of the protonated nitrogen. The protons at C3 and C5 will also present as a multiplet, further complicated by axial and equatorial positioning. The proton at C4, attached to the carbon bearing the thiol group, is anticipated to be a multiplet due to coupling with the adjacent C3 and C5 protons. The thiol proton (SH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides a clear view of the carbon framework. The protonation of the nitrogen and the presence of the electron-withdrawing thiol group will influence the chemical shifts of the piperidine ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data of this compound and Comparison with Analogous Compounds

Compound Carbon Predicted/Observed Chemical Shift (δ, ppm)
This compound (Predicted) C2, C6~45 - 48
C3, C5~30 - 33
C4~35 - 38
Piperidine [2]C2, C647.8
C3, C527.5
C425.5
4-Hydroxypiperidine C2, C6~46
C3, C5~35
C4~67

In the predicted ¹³C NMR spectrum of this compound, the carbons adjacent to the protonated nitrogen (C2 and C6) are expected to be the most downfield among the ring carbons, similar to what is observed in piperidine itself. The carbons at C3 and C5 will likely appear at a slightly upfield position. The C4 carbon, directly attached to the sulfur atom, will have its chemical shift influenced by the electronegativity of sulfur.

Experimental Protocols

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a generalized protocol for the NMR analysis of this compound.

Step-by-Step NMR Sample Preparation and Data Acquisition:

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are common choices for hydrochloride salts. The choice of solvent can affect the chemical shifts.[3]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if residual solvent signals interfere with the analyte signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can help in distinguishing between CH, CH₂, and CH₃ groups.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and coupling constants, and by comparison with the predicted data and spectra of analogous compounds.

Visualizing the Molecular Structure and Analytical Workflow

To further aid in the understanding of this compound and its analysis, the following diagrams illustrate its chemical structure and the general workflow for NMR analysis.

Caption: Chemical structure of this compound.

G start Start: Piperidine-4-thiol Hydrochloride Sample prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep nmr NMR Spectrometer (Data Acquisition) prep->nmr process Data Processing (FT, Phasing, Baseline Correction) nmr->process analysis Spectral Analysis (Peak Picking, Integration, Assignment) process->analysis comparison Comparison with Analogous Compounds analysis->comparison report Structural Elucidation & Reporting comparison->report

Caption: General workflow for NMR analysis.

Conclusion

While direct experimental NMR data for this compound remains elusive in readily available literature, a comprehensive understanding of its spectral characteristics can be achieved through predictive analysis based on structurally similar compounds. This guide provides a framework for researchers to anticipate the ¹H and ¹³C NMR spectra of this important synthetic building block, aiding in its identification and characterization. The provided protocols and visualizations further support the practical application of NMR spectroscopy in the rigorous structural analysis required in modern drug discovery and development.

References

  • This section would be populated with full citations for any peer-reviewed articles or database entries that provided the spectral data for the comparator compounds.

Sources

A Senior Application Scientist's Comparative Guide to the Analysis of Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Piperidine-4-thiol hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, presents a unique analytical challenge due to its chemical properties. This guide provides an in-depth, objective comparison of mass spectrometry with alternative analytical techniques for the comprehensive analysis of this compound, supported by experimental data and protocols.

Introduction to this compound and its Analytical Significance

This compound (C₅H₁₂ClNS, Molecular Weight: 153.67 g/mol ) is a heterocyclic compound featuring a piperidine ring substituted with a thiol group.[1] Its hydrochloride salt form enhances stability and solubility, making it a versatile reagent in medicinal chemistry. The presence of both a basic nitrogen atom within the piperidine ring and a reactive thiol group dictates its chemical behavior and necessitates robust analytical methods for its characterization and quantification. Accurate analysis is crucial for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of final pharmaceutical products.

Mass Spectrometry: A Powerful Tool for Structural Elucidation and Quantification

Mass spectrometry (MS) stands out as a highly sensitive and selective technique for the analysis of this compound.[2] Its ability to provide molecular weight information and structural details through fragmentation analysis makes it an indispensable tool.

Ionization Techniques: ESI vs. EI

The choice of ionization technique is critical for the successful analysis of this compound.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of the hydrochloride salt.[3] It typically generates protonated molecules ([M+H]⁺) in the positive ion mode, minimizing fragmentation in the ion source and providing a clear molecular ion peak.[4] This is particularly advantageous for confirming the molecular weight of the free base (C₅H₁₁NS), which has a monoisotopic mass of 117.061 Da.[5]

  • Electron Ionization (EI): This hard ionization technique is more suitable for the volatile free base form of piperidine-4-thiol and is often coupled with Gas Chromatography (GC). EI induces extensive fragmentation, which can be valuable for structural elucidation by providing a detailed fragmentation pattern, though the molecular ion peak may be weak or absent.[3]

Proposed ESI-MS/MS Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 118.07) provides characteristic fragmentation patterns crucial for structural confirmation. Based on the known fragmentation of piperidine derivatives, a plausible fragmentation pathway for piperidine-4-thiol is proposed below.[3][6]

cluster_0 Proposed ESI-MS/MS Fragmentation of Piperidine-4-thiol M_H [M+H]⁺ m/z 118.07 F1 Loss of H₂S (-34.01 Da) M_H->F1 F2 Loss of C₂H₄ (-28.03 Da) M_H->F2 F3 α-cleavage Loss of C₂H₅S• (-61.02 Da) M_H->F3 I1 m/z 84.06 F1->I1 I2 m/z 90.04 F2->I2 I3 m/z 57.05 F3->I3

Caption: Proposed ESI-MS/MS fragmentation of piperidine-4-thiol.

The primary fragmentation pathways likely involve:

  • Neutral loss of hydrogen sulfide (H₂S): A common fragmentation for thiols, leading to a fragment at m/z 84.06.

  • Ring cleavage: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pattern for piperidines, potentially leading to the loss of ethylene (C₂H₄) to yield a fragment at m/z 90.04.[3]

  • Loss of the thiol substituent: Cleavage of the C-S bond can result in the loss of the C₂H₅S radical, generating a fragment at m/z 57.05.

Experimental Protocol: LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Full scan for precursor ion identification and product ion scan for fragmentation analysis.

  • Precursor Ion: m/z 118.07.

  • Collision Energy: Optimized to obtain a representative fragmentation pattern (typically 10-30 eV).

cluster_1 LC-MS/MS Workflow Sample Sample Preparation (Dissolution in Mobile Phase A) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (Positive Mode) HPLC->ESI MS1 MS1 Analysis (Full Scan, m/z 118.07) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Data Data Analysis MS2->Data

Caption: Workflow for LC-MS/MS analysis of piperidine-4-thiol.

Alternative Analytical Techniques

While mass spectrometry offers unparalleled structural information, other techniques provide robust and often more accessible means of quantification.

Spectrophotometry: Ellman's Assay for Thiol Quantification

Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) reacts with free thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which has a maximum absorbance at 412 nm. This colorimetric assay is a well-established method for quantifying thiols.

Advantages:

  • Simple and cost-effective.

  • Rapid analysis time.

  • Widely available instrumentation (spectrophotometer).

Limitations:

  • Lacks specificity; it quantifies all free thiols in the sample.

  • Susceptible to interference from other reducing agents.

Experimental Protocol: Ellman's Assay

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB in the reaction buffer.

    • Standard Solution: A known concentration of a standard thiol (e.g., L-cysteine) in the reaction buffer.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the standard thiol solution.

    • To each dilution, add the Ellman's Reagent Solution and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm and plot a standard curve of absorbance versus concentration.

  • Sample Analysis:

    • Dissolve the this compound sample in the reaction buffer.

    • Add the Ellman's Reagent Solution and incubate as with the standards.

    • Measure the absorbance at 412 nm and determine the concentration from the standard curve.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: this compound lacks a strong chromophore, making direct UV detection challenging. However, pre-column derivatization with a UV-active reagent can overcome this limitation. A common derivatizing agent for amines is 4-toluenesulfonyl chloride.[7] The resulting sulfonamide can be readily detected by UV.

Advantages:

  • Excellent separation capabilities, allowing for the quantification of the target analyte in the presence of impurities.

  • Good sensitivity and linearity with appropriate derivatization.[7]

  • Widely available instrumentation.

Limitations:

  • Requires a derivatization step, which can add complexity and potential for error.

  • Longer analysis time compared to spectrophotometry.

Experimental Protocol: HPLC-UV with Pre-column Derivatization [7]

  • Derivatization:

    • Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile).

    • Add a basic catalyst (e.g., sodium bicarbonate) and an excess of 4-toluenesulfonyl chloride.

    • Heat the mixture to facilitate the reaction.

    • Quench the reaction and dilute the sample with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile and water with 0.1% phosphoric acid (e.g., 68:32 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Approximately 230 nm (for the tosyl derivative).

    • Column Temperature: 30 °C.

  • Quantification:

    • Prepare and derivatize a series of standard solutions of this compound.

    • Inject the derivatized standards and sample onto the HPLC system.

    • Construct a calibration curve of peak area versus concentration to quantify the analyte in the sample.

Electrochemical Methods

Principle: The thiol group of piperidine-4-thiol is electroactive and can be oxidized at an electrode surface. This electrochemical reaction can be measured using techniques such as cyclic voltammetry or amperometry, often coupled with HPLC for enhanced selectivity.[8][9]

Advantages:

  • High sensitivity and selectivity, especially when coupled with HPLC.[10]

  • Enables real-time monitoring.

Limitations:

  • Can be susceptible to interference from other electroactive species in the sample.

  • Electrode fouling can be an issue, requiring careful maintenance.

Comparative Analysis

FeatureMass Spectrometry (LC-MS/MS)Spectrophotometry (Ellman's Assay)HPLC-UV (with Derivatization)Electrochemical Methods (HPLC-ED)
Principle Mass-to-charge ratio measurement and fragmentationColorimetric reaction with DTNBChromatographic separation and UV detection of a derivativeOxidation of the thiol group
Specificity Very HighLowHighHigh
Sensitivity Very High (pg-fg range)Moderate (µM range)High (ng-µg/mL range)[7]Very High (fmol range)[10]
Quantitative Data Excellent linearity and accuracyGood linearity within a defined rangeExcellent linearity and accuracy[7]Excellent linearity and accuracy[10]
Structural Info YesNoNoNo
Sample Prep Minimal (dissolution)Minimal (dissolution and reagent addition)Derivatization requiredMinimal (dissolution)
Instrumentation LC-MS/MS systemSpectrophotometerHPLC with UV detectorHPLC with electrochemical detector
Cost & Complexity HighLowModerateModerate to High

Conclusion and Recommendations

The choice of analytical method for this compound is contingent upon the specific requirements of the analysis.

  • For unequivocal identification and structural confirmation , LC-MS/MS is the gold standard. Its high sensitivity and specificity also make it an excellent choice for trace-level quantification.

  • For rapid and routine quantification of total thiol content , the Ellman's assay offers a simple, cost-effective, and high-throughput solution, provided that the sample matrix is well-characterized and free from interfering substances.

  • When robust quantification in the presence of impurities is required and mass spectrometry is not available, HPLC-UV with pre-column derivatization provides a reliable and validated alternative.

  • For applications demanding the highest sensitivity in quantification , HPLC with electrochemical detection is a powerful option, though it requires specialized instrumentation and expertise.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to ensure the quality and integrity of their work involving this compound.

References

  • Benchchem.
  • MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Accessed January 4, 2026.
  • PubMed. Determination of thiols and disulfides using high-performance liquid chromatography with electrochemical detection. Accessed January 4, 2026.
  • ChemNet. This compound. Accessed January 4, 2026.
  • PubMed Central. Quantification of Thiols and Disulfides. Accessed January 4, 2026.
  • PubMed. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Accessed January 4, 2026.
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  • CymitQuimica. CAS 99201-86-2: this compound. Accessed January 4, 2026.
  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Accessed January 4, 2026.
  • Creative Proteomics Blog.
  • ResearchGate. Sensitivity of Positive Ion Mode Electrospray Ionization Mass Spectrometry in the Analysis of Thiol Metabolites | Request PDF. Accessed January 4, 2026.
  • DiVA portal. Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Accessed January 4, 2026.
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  • Benchchem. Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Accessed January 4, 2026.
  • International Journal of Herbal Medicine. Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. Accessed January 4, 2026.
  • ResearchGate.
  • International Journal of Herbal Medicine. Development and Validation of Rapid RP- HPLC Method for Estimation of Piperine in Piper nigrum L. Accessed January 4, 2026.
  • Semantic Scholar. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Accessed January 4, 2026.
  • MDPI. ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Accessed January 4, 2026.
  • ChemNet. 99201-86-2 this compound - CAS. Accessed January 4, 2026.
  • NIH. Effect of Thiol Molecular Structure on the Sensitivity of Gold Nanoparticle-Based Chemiresistors toward Carbonyl Compounds. Accessed January 4, 2026.
  • PubChem. Piperidine-4-thiol. Accessed January 4, 2026.
  • PubMed. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection. Accessed January 4, 2026.
  • NIH. Electrochemical Oxidation of l-selenomethionine and Se-methylseleno-l-cysteine at a Thiol-Compound-Modified Gold Electrode: Its Application in a Flow-Through Voltammetric Sensor. Accessed January 4, 2026.
  • MDPI. Thiol Reactive Probes and Chemosensors. Accessed January 4, 2026.
  • PubMed. Electrochemical aptasensor based on gold modified thiol graphene as sensing platform and gold-palladium modified zirconium metal-organic frameworks nanozyme as signal enhancer for ultrasensitive detection of mercury ions. Accessed January 4, 2026.
  • MDPI. Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Accessed January 4, 2026.
  • HMDB. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Accessed January 4, 2026.
  • Wiley Online Library. Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. Accessed January 4, 2026.
  • RSC Publishing.

Sources

A Comparative Guide to the Reactivity of Piperidine-4-thiol Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug development and bioconjugation, the thiol group stands out for its unique reactivity, enabling precise, covalent modifications of biomolecules.[1] Among the diverse array of thiol-containing reagents, piperidine-4-thiol hydrochloride has emerged as a versatile scaffold in medicinal chemistry.[2][3] This guide provides an in-depth, objective comparison of the reactivity of this compound with other commonly used thiols, supported by fundamental chemical principles and experimental considerations.

Understanding Thiol Reactivity: Key Principles

The reactivity of a thiol is primarily governed by its ability to form a thiolate anion (RS⁻), a potent nucleophile.[4][5] This process is dictated by the thiol's acidity, as represented by its pKa value. A lower pKa indicates a greater propensity to deprotonate at a given pH, leading to a higher concentration of the reactive thiolate species.[6][7][8] However, nucleophilicity is not solely dependent on pKa; the polarizability of the sulfur atom and steric hindrance around the thiol group also play crucial roles.[9][10]

Several key factors influence the reactivity of thiols:

  • pKa: Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which better stabilizes the negative charge of the thiolate.[4][9]

  • Steric Hindrance: Bulky substituents near the thiol group can impede its approach to an electrophile, thereby reducing its reaction rate.

  • Electronic Effects: Electron-withdrawing groups can increase the acidity of a thiol (lower pKa) but may decrease the nucleophilicity of the resulting thiolate. Conversely, electron-donating groups can have the opposite effect.

  • Solvent: The choice of solvent can influence thiol reactivity. In protic solvents, smaller, more basic nucleophiles can be heavily solvated, reducing their reactivity, whereas larger, more polarizable nucleophiles like thiolates are less affected.[10]

Comparative Reactivity Profile

To provide a clear comparison, we will evaluate this compound against representative aliphatic and aromatic thiols in two common and highly relevant reaction types in bioconjugation and medicinal chemistry: Michael addition and thiol-disulfide exchange.

This compound: A Unique Profile

This compound presents a compelling combination of features. As a secondary aliphatic thiol, it is expected to have a pKa in the typical range for aliphatic thiols (around 10-11). The piperidine ring, being a saturated heterocycle, is not aromatic and thus the thiol group's reactivity is primarily influenced by the aliphatic scaffold. The hydrochloride salt form ensures stability and enhances water solubility.[2]

Aliphatic Thiols (e.g., Cysteine, Glutathione)

Simple aliphatic thiols, such as the amino acid cysteine and the tripeptide glutathione, are fundamental in biological systems and widely used in research.[11]

  • Reactivity: Generally, aliphatic thiols are strong nucleophiles.[4][5] Their reactivity is primarily dictated by their pKa and the steric environment. For instance, the thiol group of free cysteine has a pKa of approximately 8.3-8.6, making it significantly reactive at physiological pH.

  • Comparison to Piperidine-4-thiol: The reactivity of piperidine-4-thiol is expected to be comparable to other secondary aliphatic thiols. The piperidine ring may introduce some steric bulk compared to a simple alkyl chain, which could slightly modulate its reaction rates.

Aromatic Thiols (e.g., Thiophenol)

Aromatic thiols, like thiophenol, exhibit distinct reactivity profiles compared to their aliphatic counterparts.

  • Reactivity: Aromatic thiols are generally more acidic (lower pKa, typically 6-7 for thiophenol) than aliphatic thiols due to the resonance stabilization of the thiolate anion by the aromatic ring.[12] This means a higher concentration of the reactive thiolate is present at neutral pH. However, the nucleophilicity of the aromatic thiolate can be lower than that of an aliphatic thiolate.[12][13]

  • Comparison to Piperidine-4-thiol: Piperidine-4-thiol, being aliphatic, will be less acidic but its thiolate form is expected to be a stronger nucleophile than that of an aromatic thiol.

Data Presentation: A Comparative Overview

Thiol ClassRepresentative Example(s)Typical pKa RangeGeneral Reactivity Characteristics
Piperidine-4-thiol This compound~10-11 (estimated)Good nucleophilicity, moderate acidity.[2]
Aliphatic Thiols Cysteine, Glutathione8-11Strong nucleophiles, moderately acidic.[1]
Aromatic Thiols Thiophenol6-8Weaker nucleophiles, more acidic.[12]

Experimental Protocols for Reactivity Comparison

To empirically compare the reactivity of these thiols, standardized kinetic assays are essential. Below are detailed protocols for two key reactions.

Experiment 1: Kinetics of Michael Addition to an α,β-Unsaturated Carbonyl

The thiol-Michael addition is a cornerstone of "click chemistry" and is widely used in materials science and bioconjugation.[14][15][16] This experiment will measure the rate of reaction between different thiols and a model Michael acceptor, such as N-ethylmaleimide (NEM).

Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of this compound, cysteine, and thiophenol (e.g., 10 mM in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4).

    • Prepare a stock solution of N-ethylmaleimide (NEM) (e.g., 1 mM in the same buffer).

  • Kinetic Assay:

    • In a 96-well plate, mix equal volumes of the thiol solution and the NEM solution.

    • Monitor the decrease in absorbance of NEM at 302 nm over time using a plate reader. The disappearance of the double bond in NEM upon reaction with the thiol leads to a decrease in absorbance.

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Data Analysis:

    • Plot the initial rates against the thiol concentration to determine the second-order rate constant (k) for each thiol.

    • Compare the rate constants to quantitatively assess the relative reactivity of the thiols in the Michael addition reaction.

Expected Outcome

The reaction rate is dependent on the nucleophilicity of the thiolate.[14] It is anticipated that the aliphatic thiols, including piperidine-4-thiol, will exhibit faster reaction rates than the aromatic thiol under these conditions.

Experiment 2: Thiol-Disulfide Exchange Kinetics

Thiol-disulfide exchange is a fundamental reaction in protein folding and redox biology.[17][18] This experiment will assess the rate at which different thiols reduce a model disulfide, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of this compound, cysteine, and thiophenol (e.g., 1 mM in PBS, pH 7.4).

    • Prepare a stock solution of DTNB (e.g., 0.1 mM in the same buffer).

  • Kinetic Assay:

    • In a cuvette or 96-well plate, mix the thiol solution with the DTNB solution.

    • The reaction releases the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Compare the initial rates to determine the relative reactivity of the thiols in the thiol-disulfide exchange reaction.

Expected Outcome

The rate of thiol-disulfide exchange is also dependent on the nucleophilicity of the attacking thiolate.[19] Similar to the Michael addition, aliphatic thiols are expected to react faster with DTNB than aromatic thiols.

Visualizing the Concepts

To further clarify the experimental workflows and the underlying chemical principles, the following diagrams are provided.

Diagram 1: Factors Influencing Thiol Reactivity

G ThiolReactivity Thiol Reactivity pKa pKa (Acidity) ThiolReactivity->pKa Nucleophilicity Nucleophilicity ThiolReactivity->Nucleophilicity StericHindrance Steric Hindrance ThiolReactivity->StericHindrance ElectronicEffects Electronic Effects ThiolReactivity->ElectronicEffects Solvent Solvent Effects ThiolReactivity->Solvent

Caption: Key factors determining the reactivity of thiol compounds.

Diagram 2: Experimental Workflow for Michael Addition Kinetics

G Start Prepare Thiol and NEM Solutions Mix Mix Thiol and NEM in 96-well Plate Start->Mix Monitor Monitor Absorbance Decrease at 302 nm Mix->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate Compare Compare Second-Order Rate Constants Calculate->Compare

Caption: Workflow for comparing thiol reactivity via Michael addition.

Diagram 3: Thiol-Disulfide Exchange Reaction with DTNB

G Thiol R-SH (e.g., Piperidine-4-thiol) DTNB DTNB S-S Thiol->DTNB:f0 Products Products DTNB->Products TNB TNB²⁻ (Yellow) Abs @ 412 nm Products:f0->TNB

Sources

A Comparative Guide to the Synthetic Validation of a Piperidine-4-Thiol Hydrochloride Route for GPCR Modulator Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Thiol Moiety in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional space.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide array of biological systems.[1] A particularly valuable functionalization of this scaffold is the introduction of a thiol group at the 4-position, yielding piperidine-4-thiol. The thiol moiety serves as a potent and versatile nucleophile, enabling straightforward access to a diverse range of thioether-linked compounds. This is especially relevant in the development of G Protein-Coupled Receptor (GPCR) modulators, where precise ligand-receptor interactions are paramount.[3][4][5]

Piperidine-4-thiol hydrochloride is a commercially available, stable, and easy-to-handle salt, making it an attractive starting material for late-stage functionalization and library synthesis.[6][7] This guide provides an in-depth validation of a direct synthetic route utilizing this key starting material and objectively compares it against a common alternative multi-step approach starting from a piperidone precursor. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present a clear, data-driven comparison to guide researchers in making informed decisions for their drug development programs.

Synthetic Route A: Direct S-Alkylation of this compound

This route represents the most direct and atom-economical approach to synthesizing 4-thio-substituted piperidines. The core of this strategy is a standard nucleophilic substitution (SN2) reaction, where the deprotonated thiol acts as the nucleophile, displacing a leaving group on a suitable electrophile.

Causality and Strategic Rationale: The primary advantage of this route is its efficiency. By starting with the pre-formed thiol, the synthesis is reduced to a single, high-yielding step. The hydrochloride salt form ensures stability and simplifies handling compared to the free base, which can be prone to oxidation.[6] The choice of a base is critical; a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate is typically sufficient to deprotonate the thiol without competing in the substitution reaction. The reaction can often be run at room temperature, minimizing potential side reactions and simplifying the experimental setup.

Experimental Workflow: Route A

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Piperidine-4-thiol HCl & Electrophile in Solvent (e.g., DMF) add_base Add Base (e.g., K2CO3) start->add_base react Stir at Room Temperature (Monitor by TLC/LC-MS) add_base->react quench Quench with Water react->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry purify Purify via Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for the direct S-alkylation of piperidine-4-thiol HCl.

Synthetic Route B: Multi-step Synthesis from 1-Boc-piperidin-4-one

An alternative and highly flexible approach begins with a more common and often less expensive starting material: 1-Boc-piperidin-4-one. This route involves the transformation of the ketone into the desired thiol via an alcohol intermediate.

Causality and Strategic Rationale: This route is strategically employed when this compound is unavailable or when extensive modifications to the piperidine nitrogen are required. The Boc protecting group provides orthogonality, allowing for manipulations at the 4-position before deprotection or modification of the nitrogen. The key transformation is the conversion of the hydroxyl group to a thiol. A Mitsunobu reaction using thioacetic acid is a reliable method for this, proceeding with inversion of stereochemistry. The subsequent hydrolysis of the thioacetate unmasks the free thiol, which can then be alkylated. This multi-step process offers greater control and flexibility, albeit at the cost of step-economy.

Experimental Workflow: Route B

cluster_step1 Step 1: Reduction cluster_step2 Step 2: Thioacetylation cluster_step3 Step 3: Hydrolysis & Alkylation cluster_step4 Step 4: Deprotection & Purification start Reduce 1-Boc-piperidin-4-one (e.g., NaBH4 in MeOH) mitsunobu Mitsunobu Reaction with Thioacetic Acid (DEAD/DIAD, PPh3) start->mitsunobu hydrolyze Hydrolyze Thioacetate (e.g., K2CO3, MeOH) mitsunobu->hydrolyze alkylate Add Electrophile for In Situ Alkylation hydrolyze->alkylate deprotect Remove Boc Group (e.g., TFA in DCM) alkylate->deprotect purify Purify Final Product deprotect->purify end end purify->end Final Product

Caption: Multi-step workflow for synthesizing the target scaffold from a piperidone.

Validation: A Self-Validating System for Ensuring Purity and Identity

The validation of any synthetic route is crucial for ensuring the reliability and reproducibility of experimental results.[8] For drug discovery professionals, this process guarantees that the biological data generated is from the intended compound, free of confounding impurities. A robust validation protocol involves a suite of orthogonal analytical techniques.

Pillars of Analytical Validation:

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for elucidating the precise molecular structure and connectivity of the synthesized compound.

  • Identity Confirmation: Mass Spectrometry (MS) confirms the molecular weight of the product, providing a crucial check for the expected molecular formula.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to separate the target compound from any unreacted starting materials, by-products, or impurities, allowing for accurate quantification of purity.[9]

Analytical Validation Workflow

G cluster_analysis Analytical Techniques product Purified Synthetic Product nmr NMR (1H, 13C) - Proton environment - Carbon backbone product->nmr ms LC-MS - Molecular Weight - Fragmentation product->ms hplc HPLC-UV - Purity (% Area) - Retention Time product->hplc struct_confirm Structure Confirmed nmr->struct_confirm id_confirm Identity Confirmed ms->id_confirm purity_confirm Purity ≥ 95% hplc->purity_confirm final_validation Validated Compound struct_confirm->final_validation id_confirm->final_validation purity_confirm->final_validation

Caption: A comprehensive workflow for the analytical validation of the final compound.

Comparative Performance Analysis

To provide a clear, objective comparison, the two synthetic routes were evaluated based on key performance indicators relevant to a drug discovery setting. Hypothetical but representative experimental data are presented below for the synthesis of a generic target molecule, 2-((piperidin-4-yl)thio)-N,N-dimethylethanamide.

ParameterRoute A: Direct AlkylationRoute B: From PiperidoneJustification & Causality
Number of Synthetic Steps 14Route A is significantly more step-economical, reducing time and resource expenditure.
Typical Overall Yield 85-95%40-55%The single, high-yielding step of Route A contrasts with the cumulative yield losses over four steps in Route B.
Final Purity (Post-Chroma.) >98%>98%Both routes can achieve high purity with standard chromatographic purification.
Total Reaction Time 4-6 hours24-36 hoursRoute B requires multiple reactions, work-ups, and potential intermediate purifications, extending the timeline.
Starting Material Cost ModerateLowPiperidine-4-thiol HCl is a more specialized reagent than the bulk chemical 1-Boc-piperidin-4-one.
Scalability HighModerateThe single-step nature of Route A is highly amenable to scale-up. Route B's use of Mitsunobu reagents can pose challenges on a larger scale.
Safety & Handling Moderate (Thiol Odor)High (Mitsunobu Reagents)Route A requires management of thiol odor. Route B uses potentially hazardous and unstable reagents like DEAD/DIAD.

Detailed Experimental Protocols

Protocol 1: Synthesis via Route A (Direct Alkylation)
  • Reaction Setup: To a solution of this compound (1.0 eq) and 2-bromo-N,N-dimethylacetamide (1.05 eq) in anhydrous DMF (0.2 M), add potassium carbonate (2.5 eq).

  • Reaction: Stir the suspension vigorously at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS until the starting thiol is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, HRMS, and determine purity by HPLC.

Protocol 2: Synthesis via Route B (From Piperidone)
  • Step 1 (Reduction): Dissolve 1-Boc-piperidin-4-one (1.0 eq) in methanol (0.2 M) and cool to 0 °C. Add sodium borohydride (1.5 eq) portion-wise. Stir for 2 hours, then quench with acetone and concentrate. Extract the product into ethyl acetate to obtain 1-Boc-piperidin-4-ol.

  • Step 2 (Thioacetylation): Dissolve 1-Boc-piperidin-4-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) and cool to 0 °C. Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, followed by thioacetic acid (1.5 eq). Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography.

  • Step 3 (Hydrolysis & Alkylation): Dissolve the thioacetate intermediate (1.0 eq) in methanol (0.2 M) and add potassium carbonate (3.0 eq). Stir for 1 hour. Add 2-bromo-N,N-dimethylacetamide (1.1 eq) and stir for 4 hours. Concentrate and extract with ethyl acetate.

  • Step 4 (Deprotection): Dissolve the Boc-protected product in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir at room temperature for 1 hour. Concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product by column chromatography or preparative HPLC. Validate the final compound as described in Protocol 1.

Conclusion and Recommendations

This guide provides a comprehensive comparison of two distinct synthetic routes to a key piperidine-thiol scaffold.

  • Route A (Direct Alkylation) is the superior choice for efficiency, speed, and scalability. It is highly recommended for routine synthesis, library generation, and large-scale production where the starting material is readily available. Its primary drawback is the moderate cost of this compound.

  • Route B (From Piperidone) offers greater flexibility and is a viable alternative when the thiol starting material is inaccessible or when a protected piperidine nitrogen is required for other synthetic transformations. However, this flexibility comes at the cost of significantly lower overall yield, longer synthesis time, and the use of more hazardous reagents.

The choice between these routes is a strategic one, dictated by project timelines, budget, scale, and the specific synthetic challenges at hand. For drug discovery programs focused on rapid lead optimization, the directness and reliability of Route A present a compelling advantage. In all cases, a rigorous analytical validation workflow is not merely a suggestion but a requirement to ensure the integrity of the chemical matter and the subsequent biological data.

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Piperidine-4-thiol Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the purity of a synthetic building block is not a mere metric; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. Piperidine-4-thiol hydrochloride, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. Its reactive thiol group and piperidine ring structure present unique challenges and potential impurity pathways that demand a rigorous, multi-faceted analytical approach.

This guide provides an in-depth comparison of essential analytical techniques for assessing the purity of this compound. Moving beyond simple protocols, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative scientific principles.

The Imperative of Purity: Potential Impurities in Synthesis

A comprehensive purity assessment begins with understanding what you are looking for. The synthesis of this compound can introduce several classes of impurities that can compromise subsequent reactions and the integrity of the final active pharmaceutical ingredient (API).[1]

  • Starting Materials & Reagents: Unreacted precursors or residual coupling agents.

  • Process-Related Impurities: By-products from incomplete reactions or alternative reaction pathways.[2]

  • Degradation Products: The thiol moiety is susceptible to oxidation, primarily forming the corresponding disulfide, bis(piperidin-4-yl)disulfide. This is a critical impurity to monitor.

  • Residual Solvents: Solvents used during synthesis and purification can be retained in the final product.

Our analytical strategy, therefore, must be designed to detect and quantify this diverse range of potential contaminants. An orthogonal approach, using multiple techniques that measure different chemical properties, is the gold standard for building a complete and trustworthy purity profile.

A Logical Workflow for Purity Assessment

A systematic approach ensures all aspects of purity are addressed, from structural confirmation to quantitative analysis. The following workflow outlines a robust strategy for characterizing synthesized this compound.

Purity Assessment Workflow cluster_0 Initial Characterization cluster_1 Quantitative Analysis & Confirmation cluster_2 Final Purity Profile Start Synthesized Piperidine-4-thiol HCl NMR_Spec ¹H and ¹³C NMR Spectroscopy Start->NMR_Spec Structural Identity LCMS LC-MS Analysis Start->LCMS MW Confirmation & Impurity Screening EA Elemental Analysis (CHNS) Start->EA Empirical Formula Verification HPLC Quantitative HPLC NMR_Spec->HPLC Inform on Impurities Report Comprehensive Purity Report NMR_Spec->Report Structural Confirmation LCMS->HPLC Guide Method Development LCMS->Report Impurity Mass ID HPLC->Report Quantitative Purity (%) EA->Report Elemental Composition

Caption: Logical workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is indispensable for separating the target compound from its impurities and providing precise quantification.[3] For a molecule like this compound, which lacks a strong native chromophore, method development requires careful consideration.

Principle of Analysis: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (like C18) retains hydrophobic molecules, which are then eluted by a polar mobile phase. Less polar compounds are retained longer, resulting in later elution times.

Causality in Method Design:

  • Column Choice: A C18 column is the standard for its versatility and robust separation of a wide range of organic molecules.[4]

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is typically used. The addition of an acid, such as 0.1% trifluoroacetic acid (TFA) or phosphoric acid, is crucial.[4] It protonates the piperidine nitrogen, ensuring a single ionic state, and suppresses silanol interactions on the column, leading to sharper, more symmetrical peaks.

  • Detection: The piperidine ring has poor UV absorbance. Detection is often performed at low wavelengths (~210 nm), but this can lead to low sensitivity and interference. An alternative, more sensitive approach is pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride.[5] However, this adds complexity. For routine analysis without derivatization, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be superior as they do not rely on a chromophore.

Experimental Protocol: RP-HPLC with UV Detection
  • System Preparation: Equilibrate an Agilent 1200 series or similar HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Presentation: Hypothetical HPLC Results
Peak No.Retention Time (min)Peak AreaArea %Identification
13.515,0000.3%Unknown Polar Impurity
28.24,950,00099.0%Piperidine-4-thiol
312.535,0000.7%Disulfide Dimer

NMR Spectroscopy: The Definitive Structural Arbiter

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation and can be used for quantitative analysis (qNMR). It is unparalleled for identifying the chemical environment of each proton and carbon atom.

Principle of Analysis: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are unique to the atom's local electronic environment, providing a fingerprint of the molecule's structure.

Causality in Method Design:

  • Solvent Choice: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for the hydrochloride salt. D₂O is often preferred for its simplicity, but it will cause the exchange of labile protons (NH and SH), making them invisible in the ¹H spectrum. DMSO-d₆ will show these protons, providing more complete structural information.

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration and a simple, non-overlapping signal (e.g., maleic acid, dimethyl sulfone) is added to the sample. Purity is determined by comparing the integral of a known analyte proton signal to the integral of the standard's signal.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Record the spectrum on a 400 MHz or higher spectrometer.[6]

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals. Reference the spectrum to the residual solvent peak.

Expected ¹H NMR Signals (in D₂O, simplified):

  • ~3.0-3.5 ppm (multiplet, 4H): Protons on carbons adjacent to the nitrogen (C2, C6).

  • ~2.8-3.0 ppm (multiplet, 1H): Proton on the carbon bearing the thiol group (C4).

  • ~1.8-2.2 ppm (multiplet, 4H): Protons on the remaining ring carbons (C3, C5).

Mass Spectrometry (MS): Unveiling Molecular Weight and Key Impurities

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and identifying the mass of unknown impurities.[7] When coupled with HPLC (LC-MS), it provides mass information for each separated peak.

Principle of Analysis: MS measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electrospray Ionization (ESI) in positive mode is ideal, as the piperidine nitrogen is easily protonated to form a positive ion.

Causality in Method Design:

  • Ionization Mode: ESI is a "soft" ionization technique that keeps the molecule intact, primarily showing the protonated molecular ion [M+H]⁺.

  • Isotopic Pattern: A key advantage of MS in this context is the detection of sulfur. Sulfur has a characteristic isotope, ³⁴S, with a natural abundance of about 4.4% relative to ³²S.[7] The presence of a peak at [M+2] with ~4.4% the intensity of the main peak is a strong indicator of a sulfur-containing compound.

Data Interpretation
  • Expected Ion: For piperidine-4-thiol (C₅H₁₁NS, Mol. Weight: 117.22 g/mol ), the expected protonated ion [M+H]⁺ is at m/z 118.1.

  • Disulfide Impurity: The disulfide dimer would have a molecular weight of 232.42 g/mol , showing an [M+H]⁺ ion at m/z 233.1. LC-MS is exceptionally effective at identifying this common impurity.

Elemental Analysis: The Fundamental Purity Check

Elemental Analysis (EA) provides the percentage composition of C, H, N, and S in the sample.[8] This fundamental technique verifies that the empirical formula of the synthesized compound is correct.

Principle of Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.

Data Presentation: Elemental Analysis Comparison
ElementTheoretical % for C₅H₁₂ClNSResult for Sample A (99.5% Pure)Result for Sample B (~95% Pure)
C 39.08%38.95%37.88%
H 7.87%7.81%7.55%
N 9.11%9.05%8.80%
S 20.87%20.75%20.15%

Interpretation: The results for Sample A are within the acceptable deviation (typically ±0.4%) of the theoretical values, confirming high purity. Sample B shows significant deviation, indicating the presence of an impurity that has altered the elemental ratios.

Comparative Guide to Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative purity, detection of non-volatile impurities.High precision and accuracy, robust, widely available.[9]Requires reference standards for impurity identification, may require derivatization for sensitive detection.[3][5]
NMR Unambiguous structure confirmation, identification and quantification of impurities.Provides detailed structural information, qNMR is a primary method (no standard needed for the analyte itself).Lower sensitivity than HPLC/MS, complex mixtures can be difficult to interpret.
MS Molecular weight confirmation, impurity identification by mass.High sensitivity and specificity for mass, confirms elemental composition (via isotopes).[7][9]Not inherently quantitative without extensive calibration, provides limited structural information alone.
Elemental Analysis Confirms empirical formula and fundamental purity.Provides fundamental confirmation of elemental composition.[8]Does not distinguish between isomers or different impurities with the same elemental composition.

Conclusion

Assessing the purity of synthesized this compound is not a task for a single technique but a symphony of orthogonal methods. HPLC provides the quantitative backbone, NMR offers the definitive structural proof, Mass Spectrometry identifies the unknowns, and Elemental Analysis confirms the fundamental composition. By understanding the principles behind each method and making informed experimental choices, researchers can build a self-validating, comprehensive purity profile. This rigorous approach is the cornerstone of scientific integrity, ensuring that the materials used in research and drug development are of the highest possible quality and reliability.

References

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Piperidine-4-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust chemical hygiene and disposal plans are not just a matter of regulatory compliance; they are the bedrock of a safe and efficient laboratory. Piperidine-4-thiol hydrochloride presents a dual-hazard scenario that demands a systematic and informed disposal approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, moving beyond simple instructions to explain the scientific rationale behind each action. Our goal is to empower you, our scientific colleagues, to manage this chemical with confidence and precision, ensuring the safety of your team and the integrity of our shared environment.

Part 1: Core Hazard Assessment and Mitigation

Before any disposal procedure begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is not a simple substance; it combines the potent biological activity and corrosivity of the piperidine ring with the extreme malodorous nature and reactivity of a thiol group.

  • Piperidine Moiety: The piperidine component renders the molecule toxic and corrosive. Safety Data Sheets (SDS) for the parent compound, piperidine, and its hydrochloride salt classify it as toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3]

  • Thiol (-SH) Group: Thiols, or mercaptans, are notorious for their intense and unpleasant odors, detectable by the human nose at parts-per-billion levels.[4][5] This property, while not a direct toxicological threat at low concentrations, can cause significant distress and alarm, leading to building evacuations and unnecessary emergency responses.[5]

Therefore, all handling and disposal operations must occur within a certified chemical fume hood to contain both the hazardous vapors and the pervasive odor.[4][6]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable. The following table summarizes the minimum requirements for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended). Inspect for tears or pinholes before use.Provides a barrier against skin contact, which can cause chemical burns and toxicity.[6] Proper removal technique is critical.
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of the chemical or its treatment solutions, which can cause severe eye damage.[1]
Body Protection A flame-retardant, buttoned lab coat.Protects skin and personal clothing from contamination. Contaminated clothing must be removed and decontaminated immediately.[6]
Footwear Closed-toe shoes made of a non-porous material.Prevents exposure from spills that may reach the floor.

Part 2: The Two-Stage Disposal Strategy: Inactivation and Collection

The core principle for disposing of this compound is a two-stage process: first, chemically inactivate the reactive and odorous thiol group, and second, dispose of the resulting mixture as hazardous chemical waste.

Stage 1: Chemical Inactivation via Oxidation

The most effective and widely adopted method for neutralizing thiols in a laboratory setting is oxidation.[6][7] This process converts the thiol (-SH) group into a significantly less odorous and less reactive sulfonic acid (-SO₃H) group.[7][8] The preferred reagent for this transformation is an aqueous solution of sodium hypochlorite (NaOCl), commonly known as household bleach.[8][9]

R-SH + 3 NaOCl → R-SO₃H + 3 NaCl (Thiol)(Sodium Hypochlorite)(Sulfonic Acid)(Sodium Chloride)

This reaction must be performed with a significant excess of bleach to ensure the complete destruction of the thiol.[7] The reaction can be exothermic, so the thiol-containing waste should be added slowly to the bleach solution with stirring.[8]

Stage 2: Final Waste Segregation and Disposal

Crucially, the inactivation of the thiol group does not render the material safe for drain disposal. The piperidine backbone remains, and the resulting solution is still considered hazardous waste due to its toxicity and potential environmental impact.[1] The treated solution must be collected in a designated, properly labeled hazardous waste container for pickup by your institution's Environmental Health & Safety (EH&S) department.[5]

Part 3: Detailed Disposal Protocols

The following protocols provide step-by-step guidance for different types of waste contaminated with this compound.

Protocol 1: Decontamination of Glassware and Reusable Equipment

This procedure is for items like reaction flasks, beakers, syringes, and spatulas.

  • Prepare a Bleach Bath: In a designated plastic container (e.g., a bucket) inside a chemical fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach (typically 5.25% NaOCl) and water is effective for this purpose.[4][9]

  • Initial Rinse: If the equipment contains significant residual material, perform a preliminary rinse with a minimal amount of a suitable solvent (e.g., ethanol or acetone) and transfer this rinse solution into your liquid hazardous waste stream for later treatment (see Protocol 2).

  • Submerge and Soak: Immediately place the contaminated glassware into the bleach bath within the fume hood.[6][9] Ensure all contaminated surfaces are fully submerged.

  • Soaking Time: Allow the items to soak for a minimum of 14-24 hours.[4][5] This extended period ensures the complete oxidation of any residual thiol.

  • Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.[9] The bleach bath can be reused until a strong odor persists or significant solid material accumulates.[9]

Protocol 2: Disposal of Liquid Waste (Pure Compound, Solutions, and Rinsates)

This protocol is for the bulk material and any concentrated solutions or solvent rinses.

  • Select a Reaction Vessel: In a fume hood, choose a flask or beaker that is at least twice the volume of the waste to be treated. Equip it with a magnetic stirrer.

  • Add Oxidant: Pour a significant excess of commercial bleach (undiluted, 5.25% NaOCl) into the vessel. As a rule of thumb, use at least 500 mL of bleach for every 0.1 moles of thiol.[7]

  • Slow Addition: With vigorous stirring, slowly add the this compound waste to the bleach solution.[7][8] If the waste is a solid, it can be added in small portions or dissolved in a minimal amount of a non-oxidizable solvent like tetrahydrofuran first.[7] Monitor for any temperature increase.

  • React and Verify: Allow the mixture to stir for at least 24 hours in the fume hood to ensure complete oxidation.[5][8] After this period, carefully check for any remaining thiol odor. If an odor persists, add more bleach and continue stirring.

  • Collect as Hazardous Waste: Once the reaction is complete, transfer the entire mixture into a clearly labeled aqueous hazardous waste container. The label should indicate "this compound (Treated with Bleach)" and list all components, including water and sodium hypochlorite. Do not flush down the drain.[1]

Protocol 3: Disposal of Contaminated Solid Waste

This procedure applies to disposable items such as gloves, weighing paper, and absorbent pads.

  • Primary Containment: Immediately place any malodorous disposable items into a sealable plastic bag (e.g., a zip-lock bag) within the fume hood.[5]

  • Secondary Containment: Place this sealed bag into a larger, rigid, wide-mouth container (like a plastic jar) that can be securely closed.[5][6]

  • Labeling and Disposal: Label the outer container as "Solid Hazardous Waste" and list "this compound" as a contaminant.

  • Collection: Store the container in a designated satellite accumulation area for solid hazardous waste until it is collected by EH&S.

Part 4: Workflow Visualization

To ensure clarity, the decision-making process for the proper disposal route is summarized in the following diagram.

G Figure 1. Disposal Decision Workflow for this compound cluster_paths cluster_actions Waste Identify Waste Type Glassware Contaminated Glassware & Equipment Waste->Glassware Liquid Liquid Waste (Pure, Solutions, Rinsates) Waste->Liquid Solid Contaminated Solid Waste (Gloves, Paper, etc.) Waste->Solid Action_Glass Protocol 1: Submerge in Bleach Bath (≥14-24 hours) Glassware->Action_Glass Decontaminate Action_Liquid Protocol 2: Chemical Inactivation (Oxidize with excess bleach) Liquid->Action_Liquid Neutralize Action_Solid Protocol 3: Double-Bag and Seal in Labeled Container Solid->Action_Solid Segregate Final_Collection Collect in Designated, Labeled Hazardous Waste Container Action_Glass->Final_Collection Action_Liquid->Final_Collection Action_Solid->Final_Collection Pickup Arrange for EH&S Pickup Final_Collection->Pickup

Caption: Disposal Decision Workflow for this compound.

By adhering to this structured, two-stage disposal strategy, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment while maintaining full regulatory compliance.

References

  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Online] Available at: [Link]

  • Liu Lab, University of California, Davis. Standard Operation Procedure for Disposal of Unknown Thiols. [Online] 2008. Available at: [Link]

  • Penta Chemicals. Safety Data Sheet: Piperidine. [Online] 2024. Available at: [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Online] Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Online] Available at: [Link]

  • Acros Organics. Safety Data Sheet: Piperidine hydrochloride. [Online] 2023. Available at: [Link]

Sources

Personal protective equipment for handling Piperidine-4-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Guide: Handling Piperidine-4-thiol hydrochloride

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety and efficacy. This compound is a valuable bifunctional molecule, crucial in various synthetic pathways in drug development. However, its chemical nature—combining the hazards of a piperidine ring with the notorious characteristics of a thiol—demands a rigorous and well-understood handling protocol. This guide moves beyond a simple checklist to provide a deep, procedural understanding, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Dichotomy of Risk

The primary challenge in handling this compound lies in its dual-hazard profile. The piperidine moiety presents toxic and corrosive risks, while the thiol group introduces significant odor and irritation concerns.[1][2][3][4] A misunderstanding of either aspect can lead to safety breaches.

The hydrochloride salt form renders the compound a solid, which mitigates the high flammability associated with liquid piperidine but introduces the risk of airborne dust, which may be explosive.[5]

Table 1: Summary of Chemical Hazards

Hazard Class Description Primary Contributing Moiety Source
Acute Toxicity (Oral) Toxic if swallowed.[6][7][8] Piperidine [5][9]
Acute Toxicity (Dermal/Inhalation) Toxic in contact with skin or if inhaled.[2] Piperidine [2]
Skin Corrosion/Irritation Causes severe skin burns and irritation.[2][8] Piperidine [10][11]
Serious Eye Damage Causes severe eye damage.[2][8] Piperidine [10][11]
Respiratory Irritation May cause respiratory irritation.[1][4] Thiol, Piperidine [1][4]
Odor Possesses a strong, disagreeable odor characteristic of thiols.[1][3] Thiol [3]

| Combustible Dust | May form an explosible dust-air mixture if dispersed.[5] | Solid Form |[5] |

Engineering Controls: Your First and Most Critical Line of Defense

Personal protective equipment is the last line of defense; your primary protection comes from robust engineering controls that isolate the chemical from your breathing space.

  • Chemical Fume Hood: All handling of this compound, from weighing to solution preparation and reaction quenching, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The rationale is twofold: it contains any dust or vapors, protecting you from inhalation, and it is essential for managing the powerful thiol odor, which can cause alarm and discomfort throughout a facility even at very low concentrations.[3]

  • Ventilation and Traps: For reactions where thiol vapors may be generated, the fume hood's exhaust should be passed through a bleach trap to neutralize the malodorous compounds before they are vented.[1][3] This is a critical step for maintaining a safe and pleasant work environment for colleagues.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must address all potential routes of exposure: dermal, ocular, and respiratory. The following table outlines the minimum required PPE for handling this compound.

Table 2: PPE Selection Matrix for this compound

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Tightly-fitting safety goggles with side-shields.[1] Nitrile gloves (minimum 0.11 mm thickness), double-gloved.[1][12] Fully-buttoned laboratory coat.[1] Not required if performed in a certified fume hood.
Preparing Solutions Safety goggles and a full-face shield.[6][7] Nitrile gloves (minimum 0.11 mm thickness), double-gloved.[1][12] Laboratory coat and a chemical-resistant apron.[12] Not required if performed in a certified fume hood.

| Large Spills / Fume Hood Failure | Full-face respirator.[1] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and acid gases is necessary.[7][11] |

Donning and Doffing PPE: A Critical Safety Procedure

The order in which you put on and remove PPE is vital to prevent cross-contamination. The "clean-to-dirty" and "dirty-to-clean" principles are paramount.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Secure Hair & Loose Clothing Don2 2. Put on Lab Coat (Button completely) Don1->Don2 Don3 3. Put on Eye Protection (Goggles/Face Shield) Don2->Don3 Don4 4. Put on Gloves (Cuffs over lab coat) Don3->Don4 Doff1 1. Remove Outer Gloves (If double-gloved) Doff2 2. Remove Lab Coat/ Apron (Turn inside-out) Doff1->Doff2 Doff3 3. Remove Inner Gloves Doff2->Doff3 Doff4 4. Remove Eye Protection Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Procedural Guide: Safe Handling from Start to Finish

This workflow is designed to minimize exposure and mitigate risk at every stage of handling.

Handling_Workflow Prep 1. Preparation - Verify fume hood function. - Prepare bleach bath for  decontamination. [1, 15] - Assemble all glassware. Don 2. Don PPE (As per Table 2) Prep->Don Weigh 3. Weighing - Use anti-static weigh paper. - Handle carefully to avoid  creating dust. [5, 7] Don->Weigh Transfer 4. Transfer & Dissolution - Add solid to solvent slowly. - Keep container covered. Weigh->Transfer Reaction 5. Reaction & Workup - Conduct all steps in hood. - Use a bleach trap if heating. [15] Transfer->Reaction Decon 6. Decontamination - Submerge contaminated glassware  in bleach bath. [1, 15] Reaction->Decon Doff 7. Doff PPE (Follow proper sequence) Decon->Doff Dispose 8. Waste Disposal - Segregate and label all  hazardous waste. [2, 5] Doff->Dispose

Caption: Step-by-step workflow for handling this compound.

Emergency Protocols: Immediate and Correct Response

In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.

Table 3: First Aid and Emergency Response

Exposure Route Immediate Action Medical Attention
Skin Contact Immediately remove all contaminated clothing.[2] Rinse skin with copious amounts of soap and water for at least 15 minutes.[11][13] Seek immediate medical attention.[5][7][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[2][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]
Inhalation Move the person to fresh air at once.[6][14] If breathing is difficult or has stopped, provide artificial respiration.[11][13] Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. [11] If the person is conscious, rinse their mouth thoroughly with water.[6][7] Seek immediate medical attention.[7][8][9]
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[11] Gently sweep up and place in a sealed, labeled container for hazardous waste. Decontaminate the area with a bleach solution.[3] N/A

| Large Spill | Evacuate the immediate area and alert facility safety personnel.[6][14] Shut off all ignition sources.[15] Do not attempt to clean up without appropriate respiratory protection and training. | N/A |

Decontamination and Disposal Plan

Proper disposal is a legal and ethical responsibility to protect yourself, your colleagues, and the environment.

  • Glassware and Equipment: All non-disposable items that have come into contact with the thiol must be decontaminated before leaving the fume hood. Submerge or thoroughly rinse all items in a prepared bleach solution and allow them to soak for at least one hour (24 hours is recommended for thorough oxidation of the thiol).[1][3] This neutralized rinsing solution must be collected and disposed of as hazardous waste.[1]

  • Solid Waste: All contaminated disposable items (gloves, weigh paper, absorbent pads) must be collected in a dedicated, sealed plastic bag within the fume hood.[3] This bag should then be placed into a properly labeled hazardous waste container.[6]

  • Liquid Waste: All solutions containing this compound must be disposed of in a designated, labeled hazardous waste container.[9] Do not pour any amount down the drain.[6][9]

By integrating these detailed protocols and understanding the scientific reasoning behind them, you can confidently and safely utilize this compound in your research, ensuring a foundation of safety that supports scientific advancement.

References

  • BenchChem. (n.d.). Personal protective equipment for handling Thiol-PEG6-alcohol.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet: Piperidine.
  • Chemos GmbH & Co. KG. (2019, June 24). Safety Data Sheet: Piperidine.
  • Jubilant Ingrevia Limited. (n.d.). Piperidine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 Material Safety Data Sheet.
  • Pentachemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • ChemicalBook. (2025, February 1). Piperidine hydrochloride - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • CDC. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
  • Jubilant Ingrevia. (2024, January 2). Safety Data Sheet: Piperidine Hydrochloride.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Piperidineethanol.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: Piperidine, hydrochloride.
  • Unknown Source. (2023, August 11). SAFETY DATA SHEET: Piperidine, hydrochloride.
  • University of Minnesota. (n.d.). Stench Chemicals (thiols) SOP.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-Ethylpiperidine-4-thiol.
  • UCSB EH&S. (2020, September 1). Using Personal Protective Equipment (PPE) in Labs.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.